molecular formula C21H30O2 B1679170 Progesterone CAS No. 57-83-0

Progesterone

Katalognummer: B1679170
CAS-Nummer: 57-83-0
Molekulargewicht: 314.5 g/mol
InChI-Schlüssel: RJKFOVLPORLFTN-LEKSSAKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Progesterone can cause cancer according to an independent committee of scientific and health experts.
This compound is a white powder. Melting point 121 °C. Stable in air. Insoluble in water. A female sex hormone. Low toxicity.
This compound is a C21-steroid hormone in which a pregnane skeleton carries oxo substituents at positions 3 and 20 and is unsaturated at C(4)-C(5). As a hormone, it is involved in the female menstrual cycle, pregnancy and embryogenesis of humans and other species. It has a role as a contraceptive drug, a progestin, a this compound receptor agonist, a human metabolite and a mouse metabolite. It is a 20-oxo steroid, a 3-oxo-Delta(4) steroid and a C21-steroid hormone. It derives from a hydride of a pregnane.
This compound is a hormone that occurs naturally in females, and is essential for endometrial receptivity, embryo implantation, and the successful establishment of pregnancy. A low this compound concentration or an insufficient response to this compound can cause infertility and pregnancy loss. This compound is used in various contraceptive preparations to prevent ovulation and fertilization, as well as in other formulations to promote and support pregnancy. Please see [Medroxythis compound acetate], [Megestrol acetate], [Dydrogesterone] and [Hydroxythis compound] entries for information on various other forms of this compound. Pharmaceutical this compound is made from a plant source as a starting material and is chemically identical to this compound of human ovarian origin. This compound is available in gelatinized capsule form, vaginal gel form, tablet form, vaginal insert form, and injection form, all used for various purposes.
This compound is a this compound.
This compound has been reported in Abedus herberti, Cota palaestina, and other organisms with data available.
Therapeutic this compound is the therapeutic form of the naturally occurring hormone this compound. this compound binds to the this compound receptor, resulting in dissociation of heat shock proteins, receptor phosphorylation, and transcription activation through direct or indirect interaction with transcription factors. This agent exerts inhibitory effects on estrogens by decreasing the number of estrogen receptors and increasing its metabolism to inactive metabolites. this compound induces secretory changes in the endometrium, decreases uterine contractility during pregnancy, and maintains pregnancy.
This compound is produced in the corpus luteum and by the placenta, as an antagonist of estrogens. Promotes proliferation of uterine mucosa and the implantation of the blastocyst, prevents further follicular development.
Progestin is any synthetic steroid hormone that resembles the naturally occurring hormone and has this compound-like properties.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1976 and has 3 approved and 41 investigational indications. This drug has a black box warning from the FDA.
The major progestational steroid that is secreted primarily by the corpus luteum and the placenta. This compound acts on the uterus, the mammary glands and the brain. It is required in embryo implantation, pregnancy maintenance, and the development of mammary tissue for milk production. This compound, converted from pregnenolone, also serves as an intermediate in the biosynthesis of gonadal steroid hormones and adrenal corticosteroids. This compound is a C-21 steroid hormone involved in the female menstrual cycle, pregnancy (supports gestation) and embryogenesis of humans and other species. This compound belongs to a class of hormones called progestagens, and is the major naturally occurring human progestagen. During implantation and gestation, this compound appears to decrease the maternal immune response to allow for the acceptance of the pregnancy. This compound decreases contractility of the uterine smooth muscle. The fetus metabolizes placental this compound in the production of adrenal mineralo- and glucosteroids. A drop in this compound levels is possibly one step that facilitates the onset of labor. In addition this compound inhibits lactation during pregnancy. The fall in this compound levels following delivery is one of the triggers for milk production.
a vaginal this compound gel
The major progestational steroid that is secreted primarily by the CORPUS LUTEUM and the PLACENTA. This compound acts on the UTERUS, the MAMMARY GLANDS and the BRAIN. It is required in EMBRYO IMPLANTATION;  PREGNANCY maintenance, and the development of mammary tissue for MILK production. This compound, converted from PREGNENOLONE, also serves as an intermediate in the biosynthesis of GONADAL STEROID HORMONES and adrenal CORTICOSTEROIDS.
See also: Estradiol;  this compound (component of).

Eigenschaften

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
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InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1
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InChI Key

RJKFOVLPORLFTN-LEKSSAKUSA-N
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Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
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Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
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Molecular Formula

C21H30O2
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DSSTOX Substance ID

DTXSID3022370
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Molecular Weight

314.5 g/mol
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Physical Description

Progesterone is a white powder. Melting point 121 °C. Stable in air. Insoluble in water. A female sex hormone. Low toxicity., Solid, White odorless crystals or powder.
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Boiling Point

394.13°C (rough estimate)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), <0.1 g/100 mL at 19 ºC, Sol in alcohol, acetone, dioxane /beta-Progesterone/, Soluble in alcohol, acetone, dioxane, concentrated sulfuric acid; sparingly soluble in vegetable oils, In double-distilled water, 9.12 mg/L, In water, 8.81 mg/L at 25 °C, 0.00881 mg/mL at 25 °C
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Density

1.171 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.166 g/cu cm at 23 °C, 1.171
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Impurities

Reported impurities include: 21-(cyclohex-1-enyl)pregn-4-ene-3,20-dione, 21-(cyclohexylidene) pregn-4-ene-3,20-dione, (20R)-20-hydroxypregn-4-en-3-one, (20S)-20-hydroxypregn-4-en-3-one, (20R)-3-oxopregn-4-en-20-yl acetate, (20S)-3-oxopregn-4-en-20-yl acetate and pregna-4,14-diene-3,20-dione.
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Color/Form

Prisms, White crystalline powder, Exists in two crystalline forms

CAS No.

57-83-0
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Melting Point

250 to 252 °F (NTP, 1992), 128-132, 129 °C, 121 °C, 250-252 °F
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Foundational & Exploratory

A Technical Guide to Progesterone Synthesis in the Adrenal Glands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core progesterone synthesis pathway in the human adrenal glands. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development and adrenal physiology research. This guide details the molecular players, regulatory mechanisms, quantitative data, and key experimental protocols relevant to the study of adrenal this compound production.

Introduction to Adrenal this compound Synthesis

This compound, a C21 steroid hormone, is a crucial intermediate in the biosynthesis of all adrenal steroid hormones, including glucocorticoids (cortisol), mineralocorticoids (aldosterone), and androgens.[1][2] While the ovaries are the primary source of this compound in premenopausal women, the adrenal cortex also synthesizes and secretes this hormone, which then serves as a precursor for other steroids.[1][2] The adrenal production of this compound is primarily regulated by the pituitary-derived adrenocorticotropic hormone (ACTH).[3] A comprehensive understanding of this pathway is essential for research into adrenal disorders and the development of targeted therapeutics.

The Core Synthesis Pathway

The synthesis of this compound in the adrenal cortex begins with cholesterol and involves a series of enzymatic reactions localized within the mitochondria and the smooth endoplasmic reticulum.

Cholesterol Transport: The Rate-Limiting Step

The initial and rate-limiting step in all steroidogenesis is the transport of cholesterol from the outer to the inner mitochondrial membrane. This crucial process is facilitated by the Steroidogenic Acute Regulatory (StAR) protein . ACTH stimulation rapidly induces the transcription and translation of the StAR protein, leading to an increased flux of cholesterol into the mitochondria where the first enzymatic conversion occurs.

Conversion of Cholesterol to Pregnenolone

Once inside the inner mitochondrial membrane, cholesterol is converted to pregnenolone. This reaction is catalyzed by the cytochrome P450 side-chain cleavage enzyme , also known as CYP11A1 or P450scc. This enzyme complex utilizes adrenodoxin and adrenodoxin reductase as electron transfer partners and requires NADPH as a cofactor. The reaction involves two hydroxylation steps at positions C22 and C20, followed by the cleavage of the side chain between these two carbons.

Conversion of Pregnenolone to this compound

Pregnenolone then diffuses from the mitochondria to the smooth endoplasmic reticulum, where it is converted to this compound. This two-step reaction is catalyzed by a single enzyme, 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴-isomerase type 2 (HSD3B2) . This enzyme first oxidizes the 3β-hydroxyl group of pregnenolone to a 3-keto group and then isomerizes the Δ⁵ double bond to a Δ⁴ double bond, yielding this compound. HSD3B2 is the primary isoform expressed in the adrenal glands and gonads.

Regulation of Adrenal this compound Synthesis

The primary regulator of this compound synthesis in the adrenal cortex is Adrenocorticotropic Hormone (ACTH) .

ACTH Signaling Pathway

ACTH, released from the anterior pituitary, binds to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortical cells. This interaction, facilitated by the MC2R accessory protein (MRAP) , activates a Gs protein-coupled receptor signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA) . PKA then phosphorylates various downstream targets, including transcription factors that upregulate the expression of key steroidogenic genes, most notably STAR and CYP11A1.

ACTH_Signaling_Pathway cluster_membrane Cell Membrane ACTH ACTH MC2R MC2R/MRAP (G-protein coupled receptor) ACTH->MC2R Binds to AC Adenylyl Cyclase MC2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates StAR_Gene STAR Gene CREB->StAR_Gene Upregulates Transcription CYP11A1_Gene CYP11A1 Gene CREB->CYP11A1_Gene Upregulates Transcription StAR_Protein StAR Protein StAR_Gene->StAR_Protein Translates to CYP11A1_Protein CYP11A1 Enzyme CYP11A1_Gene->CYP11A1_Protein Translates to Cholesterol Cholesterol StAR_Protein->Cholesterol Transports to Mitochondria Pregnenolone Pregnenolone CYP11A1_Protein->Pregnenolone Converts Cholesterol to

Caption: ACTH signaling cascade in adrenal cortical cells.

Quantitative Data

The following tables summarize key quantitative data related to the this compound synthesis pathway in the human adrenal gland.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateKm (µM)Vmax (nmol/mg protein/min)Source
HSD3B2Pregnenolone0.42.9 - 4.6
HSD3B217-OH-Pregnenolone0.32.9 - 4.6
HSD3B2DHEA0.32.9 - 4.6

Note: Vmax values for HSD3B2 were found to be similar for the three substrates and did not significantly change between the ages of 12 and 60 years. Data for human adrenal CYP11A1 kinetics are limited in the literature; however, its activity is the rate-limiting enzymatic step.

Table 2: Basal and ACTH-Stimulated Steroid Levels in Human Adrenal Vein Serum (ng/mL)
SteroidBasal (Pre-ACTH)Post-ACTH (15 min)Fold IncreaseSource
Pregnenolone0.9 ± 0.3270 ± 100~300
17-OH-Pregnenolone11 ± 32058 ± 712~187
This compound 1.2 ± 0.4 239 ± 117 ~199 ****
17-OH-Progesterone11 ± 244 ± 11~4
Deoxycorticosterone1.1 ± 0.490 ± 40~82
11-Deoxycortisol8 ± 3104 ± 26~13
Corticosterone31 ± 13527 ± 114~17
Cortisol900 ± 2003600 ± 600~4

Values are presented as mean ± SEM. Data were obtained via LC-MS/MS analysis of adrenal vein serum from individuals with aldosterone-producing adenomas in the contralateral adrenal gland.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the adrenal this compound synthesis pathway.

Western Blotting for StAR Protein in H295R Cells

This protocol describes the detection of StAR protein expression in the human adrenocortical carcinoma cell line, NCI-H295R, a common in vitro model for steroidogenesis research.

5.1.1 Materials

  • NCI-H295R cells

  • Cell culture medium (e.g., DMEM/F12 with supplements)

  • ACTH or Forskolin (for stimulation)

  • Ice-cold PBS

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-StAR

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate (ECL)

  • Imaging system

5.1.2 Procedure

  • Cell Culture and Treatment: Culture H295R cells to ~80% confluency. Treat cells with ACTH (e.g., 10 nM) or Forskolin (e.g., 10 µM) for the desired time (e.g., 6-24 hours) to stimulate StAR expression. Include an untreated control.

  • Cell Lysis: Wash cells with ice-cold PBS. Add 1 mL of ice-cold RIPA buffer per 10 cm dish. Scrape cells and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-StAR antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in 5.1.2.8.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Acquire the chemiluminescent signal using an appropriate imaging system.

CYP11A1 (P450scc) Enzyme Activity Assay

This protocol is for a reconstituted enzyme assay to measure the activity of CYP11A1.

5.2.1 Materials

  • Purified human CYP11A1

  • Purified human Adrenodoxin (Adx)

  • Purified human Adrenodoxin Reductase (AdR)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Cholesterol or a water-soluble cholesterol analog (e.g., 22R-hydroxycholesterol)

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Methylene chloride

  • HPLC system with a reverse-phase column (e.g., C18)

  • Mobile phase (e.g., methanol)

5.2.2 Procedure

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing CYP11A1 (e.g., 0.5 µM), Adx (e.g., 1 µM), AdR (e.g., 0.125 µM), and the NADPH regenerating system in the reaction buffer.

  • Substrate Addition: Add the cholesterol substrate (e.g., 100 µM) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent such as methylene chloride. Vortex vigorously and centrifuge to separate the phases.

  • Sample Preparation for HPLC: Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in the mobile phase.

  • HPLC Analysis: Inject the reconstituted sample onto the HPLC system. Separate the substrate (cholesterol) and the product (pregnenolone) using an appropriate gradient of the mobile phase.

  • Quantification: Detect the steroids by UV absorbance (e.g., at 240 nm for pregnenolone). Quantify the amount of pregnenolone produced by comparing the peak area to a standard curve.

HSD3B2 Enzyme Activity Assay

This protocol describes a radioassay for determining HSD3B2 activity in cultured cells or adrenal tissue homogenates.

5.3.1 Materials

  • [³H]Pregnenolone (substrate)

  • NAD⁺ (cofactor)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5-8.1)

  • Digitonin solution

  • Scintillation cocktail

  • Scintillation counter

  • Cultured adrenal cells (e.g., H295R) or adrenal tissue homogenate

5.3.2 Procedure

  • Sample Preparation: For cultured cells, harvest and homogenize the cells. For tissue, homogenize in an appropriate buffer. Determine the protein concentration.

  • Reaction Setup: In a reaction tube, combine the cell/tissue homogenate, reaction buffer, NAD⁺, and [³H]pregnenolone.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The reaction should be linear with respect to time and protein concentration.

  • Precipitation: Add digitonin solution to selectively precipitate the unconverted [³H]pregnenolone. This compound remains in the supernatant.

  • Separation: Centrifuge the tubes to pellet the digitonin-steroid complex.

  • Scintillation Counting: Transfer an aliquot of the supernatant (containing [³H]this compound) to a scintillation vial, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Calculation: Calculate the amount of [³H]this compound formed based on the specific activity of the [³H]pregnenolone and the counts obtained. Express the enzyme activity as pmol or nmol of this compound formed per minute per mg of protein.

Quantification of this compound by HPLC-MS/MS

This protocol outlines the general steps for quantifying this compound in cell culture medium from H295R cells.

5.4.1 Materials

  • Cell culture medium samples

  • Internal standard (e.g., deuterated this compound)

  • Extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate)

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • C18 analytical column

  • Mobile phase A (e.g., water with 0.1% formic acid)

  • Mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid)

5.4.2 Procedure

  • Sample Preparation: To a known volume of cell culture medium, add the internal standard.

  • Liquid-Liquid Extraction: Add the extraction solvent, vortex thoroughly, and centrifuge to separate the aqueous and organic layers.

  • Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

  • HPLC Separation: Inject the sample onto the HPLC system. Use a gradient elution with mobile phases A and B to achieve chromatographic separation of this compound from other components.

  • MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Monitor for specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.

  • Quantification: Generate a standard curve using known concentrations of this compound. Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the this compound synthesis pathway and a general experimental workflow for its investigation.

Progesterone_Synthesis_Workflow cluster_mitochondrion Mitochondrion cluster_ser Smooth Endoplasmic Reticulum Cholesterol Cholesterol (in outer mitochondrial membrane) StAR StAR Protein Cholesterol->StAR Transport facilitated by Cholesterol_IMM Cholesterol (in inner mitochondrial membrane) CYP11A1 CYP11A1 (P450scc) Cholesterol_IMM->CYP11A1 Substrate for Pregnenolone Pregnenolone CYP11A1->Pregnenolone Catalyzes conversion to HSD3B2 HSD3B2 Pregnenolone->HSD3B2 Substrate for This compound This compound HSD3B2->this compound Catalyzes conversion to Further_Metabolism Further Metabolism to Cortisol, Aldosterone, Androgens This compound->Further_Metabolism Experimental_Investigation_Workflow Model_System Select Model System (e.g., H295R cells, adrenal tissue) Treatment Experimental Treatment (e.g., ACTH, inhibitor) Model_System->Treatment Harvest Harvest Samples (Cell Lysate, Conditioned Media) Treatment->Harvest Protein_Analysis Protein Expression Analysis (e.g., Western Blot for StAR) Harvest->Protein_Analysis Enzyme_Assay Enzyme Activity Assay (CYP11A1, HSD3B2) Harvest->Enzyme_Assay Hormone_Quant Hormone Quantification (e.g., HPLC-MS/MS for this compound) Harvest->Hormone_Quant Data_Analysis Data Analysis and Interpretation Protein_Analysis->Data_Analysis Enzyme_Assay->Data_Analysis Hormone_Quant->Data_Analysis

References

Progesterone Receptor Signaling in Neurons: A Technical Guide to Core Mechanisms and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Progesterone, a key steroid hormone, exerts profound effects on the central nervous system (CNS) that extend far beyond its reproductive functions. Its roles in neuroprotection, myelination, mood regulation, and cognition are of significant interest in neuroscience and drug development.[1][2] These diverse actions are mediated through a complex network of signaling cascades initiated by various this compound receptor (PR) isoforms. Understanding these pathways at a molecular level is critical for developing targeted therapeutics for neurological disorders, traumatic brain injury, and neurodegenerative diseases.[3]

This technical guide provides an in-depth examination of the primary this compound receptor signaling cascades in neurons. It delineates the classical genomic pathway, involving nuclear receptors and direct gene regulation, and the non-classical, rapid-acting pathways initiated at the cell membrane that modulate kinase cascades and neuronal excitability. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the core mechanisms, quantitative data on receptor binding and downstream effects, mandatory visualizations of key pathways, and detailed protocols for essential experimental investigation.

This compound Receptor Isoforms in Neurons

This compound's effects in the brain are not mediated by a single receptor but by a diverse array of proteins, broadly categorized as classical intracellular receptors and non-classical membrane-associated receptors.[1][2]

  • Classical this compound Receptors (PRs): These are members of the nuclear steroid hormone receptor superfamily and function as ligand-activated transcription factors. They are transcribed from a single gene but utilize different promoters and translational start sites to produce two main isoforms:

    • PR-A: An N-terminally truncated form.

    • PR-B: The full-length isoform. The relative expression of PR-A and PR-B can vary by brain region and physiological state, leading to differential regulation of target genes. In the absence of a ligand, these receptors are complexed with chaperone proteins like heat shock proteins (Hsp90, hsp70).

  • Non-Classical this compound Receptors: These receptors mediate the rapid, non-genomic effects of this compound.

    • Membrane this compound Receptors (mPRs): These are G-protein coupled receptors (GPCRs) belonging to the progestin and adipoQ receptor (PAQR) family. Five isoforms (mPRα, mPRβ, mPRγ, mPRδ, mPRε) have been identified in the brain and are coupled to various G-proteins, initiating rapid intracellular signaling cascades.

    • This compound Receptor Membrane Component 1 (PGRMC1): This is a single-pass transmembrane protein that is structurally distinct from classical PRs and mPRs. It is implicated in activating pathways such as Jak/STAT and Src kinase.

These receptors are widely expressed throughout the brain, including the hippocampus, cortex, hypothalamus, and cerebellum, in various neural cell types.

Core Signaling Cascades

This compound signaling in neurons is bifurcated into two main arms: a slower, genomic pathway that directly alters gene expression and a rapid, non-genomic pathway that modulates cytoplasmic signaling molecules.

Classical (Genomic) Signaling Pathway

The canonical pathway involves the direct regulation of gene transcription. Upon crossing the neuronal membrane, this compound binds to intracellular PR-A or PR-B. This binding event triggers the dissociation of chaperone proteins and induces a conformational change in the receptor. The activated receptors then dimerize and translocate to the nucleus, where they bind to specific DNA sequences known as this compound Response Elements (PREs) in the promoter regions of target genes. This interaction, along with the recruitment of coactivators (e.g., SRC-1, CBP) or corepressors (e.g., SMRT, NCoR), modulates the rate of transcription of genes involved in neuroprotection (e.g., Bcl-2), synaptic plasticity, and neuronal development.

Classical this compound Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P This compound PR_HSP Inactive PR-HSP Complex P->PR_HSP Binds PR PR-A / PR-B PR_P Activated PR (Dimer) PR->PR_P Dimerization HSP HSP Complex PR_HSP->PR HSP Dissociation PRE PRE PR_P->PRE Binds to CoReg Co-regulators (Coactivators/ Corepressors) PR_P->CoReg Recruits cluster_nucleus cluster_nucleus PR_P->cluster_nucleus Translocation DNA DNA Transcription Modulation of Gene Transcription PRE->Transcription Regulates CoReg->Transcription

Classical (Genomic) this compound Receptor Signaling Pathway.
Non-Classical (Non-Genomic) Signaling Pathways

These pathways are characterized by their rapid onset (within seconds to minutes) and independence from gene transcription. They are typically initiated by this compound binding to membrane-associated receptors (mPRs, PGRMC1) or through interactions of classical PRs located in the cytoplasm.

A primary outcome of non-classical signaling is the activation of intracellular kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways.

  • MAPK/ERK Pathway: Activation of mPRs or cytoplasmic PRs can trigger a signaling cascade through Src kinase, Ras, and Raf, leading to the phosphorylation and activation of ERK1/2. Activated ERK can then translocate to the nucleus to phosphorylate transcription factors, such as cAMP response element-binding protein (CREB), thereby influencing gene expression indirectly. This pathway is crucial for this compound's effects on neuronal survival and proliferation.

  • PI3K/Akt Pathway: This pathway is also activated by this compound and is a key mediator of its neuroprotective and anti-apoptotic effects. Activated Akt can phosphorylate a variety of downstream targets that inhibit apoptosis and promote cell survival.

Non_Classical_Progesterone_Signaling Non-Classical (Non-Genomic) Signaling Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects P This compound mPR mPR / PGRMC1 P->mPR Binds G_Protein G-Protein mPR->G_Protein Src Src Kinase mPR->Src Ras Ras G_Protein->Ras PI3K PI3K Src->PI3K Src->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB Phosphorylation ERK->CREB Plasticity Synaptic Plasticity & Neurogenesis ERK->Plasticity cluster_downstream cluster_downstream ERK->cluster_downstream Apoptosis Inhibition of Apoptosis Akt->Apoptosis Akt->Plasticity Akt->cluster_downstream

Non-Classical (Non-Genomic) this compound Signaling Pathways.
Ligand-Independent Activation and Crosstalk

An important feature of PR signaling in neurons is the concept of "ligand-independent" activation. Classical PRs can be activated in the absence of this compound by other signaling molecules, such as dopamine and growth factors, through the activation of protein kinases like PKA. These kinases can phosphorylate the PR, leading to its activation. This represents a significant point of crosstalk, where neurotransmitter systems can co-opt steroid hormone machinery. Furthermore, the non-classical pathways, by activating kinases like ERK, can phosphorylate and modulate the activity of nuclear PRs, creating a feedback loop that integrates rapid and long-term signaling events.

Quantitative Analysis of this compound Signaling

The functional outcomes of this compound signaling are highly dependent on receptor affinity, ligand concentration, and the magnitude of downstream pathway activation. The following tables summarize key quantitative data from neuronal and related experimental systems.

Table 1: this compound Receptor Binding Affinities

Receptor TypeSubtype(s)Dissociation Constant (Kd)Reference(s)
Nuclear PRPR-A / PR-B~1 nM
Membrane PRmPRα, mPRβ, etc.~2.7 - 5 nM
Membrane PRmPRδ2.71 nM
Membrane PRmPRε2.85 nM
Membrane ComponentPGRMC1~100 nM

Table 2: Quantitative Effects of this compound on Gene and Protein Expression in Neurons

Target Gene/ProteinExperimental ModelThis compound EffectFold/Percent ChangeReference(s)
Multiple GenesRat Cortex (TBI model)Upregulation/Downregulation>1.5-fold change for 1,114 genes
Bcl-2, Bcl-x(L)Rat Cortex (TBI model)Upregulation of mRNA & proteinNot quantified, but significant increase
Bax, BadRat Cortex (TBI model)Downregulation of mRNA & proteinNot quantified, but significant decrease
BAX, AktRat Cortex (TBI model)Downregulation of protein~2-fold decrease
PCNARat Neural Progenitor CellsUpregulation of protein+62.9%
CDC2Rat Neural Progenitor CellsUpregulation of protein+28.9%

Table 3: Quantitative Effects of this compound on Kinase Activation and Synaptic Plasticity

ParameterExperimental ModelThis compound ConcentrationEffectReference(s)
ERK PhosphorylationNGF-induced PC12 Cells10 µM - 100 µMIncreased phosphorylation
p42 ERK PhosphorylationMouse Dorsal HippocampusInfusionBiphasic: Increase at 5 min, decrease at 15 min
Long-Term Potentiation (LTP)Rat Hippocampal Slices0.1 µM - 1 µMSignificant decrease in LTP magnitude

Key Experimental Protocols for Studying this compound Receptor Signaling

Investigating the PR signaling cascade requires a suite of molecular and physiological techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) and Western Blotting for Protein Interactions

This protocol is designed to identify proteins (e.g., co-regulators, kinases) that interact with PR in brain tissue lysates.

1. Brain Tissue Lysis:

  • Homogenize dissected brain tissue (e.g., hippocampus, cortex) on ice in ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail (e.g., 1 mM PMSF, 10 µg/mL aprotinin, 2.5 µg/mL leupeptin, 1 mM sodium orthovanadate).

  • Incubate the homogenate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant (total protein lysate). Determine protein concentration using a Bradford or BCA assay.

2. Immunoprecipitation (IP):

  • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

  • Centrifuge and collect the pre-cleared supernatant.

  • Add 2-4 µg of a ChIP-grade anti-PR antibody (or a control IgG) to 500-1000 µg of pre-cleared lysate.

  • Incubate overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Collect the beads by centrifugation and wash 3-5 times with ice-cold wash buffer (e.g., modified RIPA or Tris-buffered saline with 0.1% Tween 20).

3. Western Blotting:

  • Elute the protein complexes from the beads by boiling in 2x Laemmli sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween 20).

  • Incubate the membrane with a primary antibody against the suspected interacting protein (e.g., anti-SRC-1, anti-p-ERK) overnight at 4°C (typical dilution 1:1000 in blocking buffer).

  • Wash the membrane with TBS-T and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow for Co-Immunoprecipitation.
Chromatin Immunoprecipitation (ChIP) for DNA-Binding Analysis

This protocol is used to identify the specific DNA sequences (e.g., PREs) to which PR binds in neuronal cells.

1. Cross-linking:

  • Treat cultured neuronal cells or dissociated brain tissue with 1% formaldehyde in culture medium for 10 minutes at room temperature to cross-link proteins to DNA.

  • Quench the reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.

2. Cell Lysis and Chromatin Shearing:

  • Wash cells with ice-cold PBS and lyse using a cell lysis buffer (e.g., 5 mM HEPES, 85mM KCl, 0.5% NP40, pH 8.0).

  • Isolate nuclei and resuspend in a nuclear lysis buffer (e.g., 50 mM Tris-HCl, 10 mM EDTA, 1% SDS, pH 8.1).

  • Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication time and power is critical.

3. Immunoprecipitation:

  • Perform IP as described in the Co-IP protocol (Section 4.1, Step 2), using a ChIP-validated anti-PR antibody. An input control sample (sheared chromatin without IP) should be saved.

4. Reverse Cross-links and DNA Purification:

  • Elute the chromatin from the beads.

  • Reverse the protein-DNA cross-links by incubating the eluted samples and the input control in a high-salt buffer at 65°C for 4-6 hours.

  • Treat with RNase A and then Proteinase K to remove RNA and proteins.

  • Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

5. Analysis:

  • Analyze the purified DNA using quantitative PCR (qPCR) with primers flanking a suspected PRE or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.

Analysis of Kinase Phosphorylation (ERK)

This protocol measures the activation of kinase pathways in response to this compound.

1. Cell Treatment and Lysis:

  • Culture primary neurons or a neuronal cell line (e.g., PC12, SH-SY5Y).

  • Serum-starve the cells for 3-6 hours to reduce baseline kinase activity.

  • Treat cells with this compound (e.g., 10 nM - 10 µM) or vehicle for various time points (e.g., 0, 5, 15, 30 minutes).

  • Immediately lyse the cells on ice with ice-cold RIPA buffer supplemented with phosphatase inhibitors.

2. Western Blotting:

  • Perform western blotting as described in Section 4.1, Step 3.

  • Probe one membrane with a primary antibody specific to the phosphorylated form of the kinase (e.g., anti-phospho-ERK1/2).

  • To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody that recognizes the total amount of the kinase (e.g., anti-total-ERK1/2), or a parallel blot can be run.

  • Quantify band intensity using densitometry. The ratio of phospho-protein to total protein indicates the level of kinase activation.

Electrophysiological Analysis of Synaptic Plasticity

This protocol assesses the effect of this compound on long-term potentiation (LTP), a cellular correlate of learning and memory, in hippocampal slices.

1. Hippocampal Slice Preparation:

  • Rapidly dissect the hippocampus from a rodent brain in ice-cold artificial cerebrospinal fluid (aCSF).

  • Prepare 300-400 µm thick transverse slices using a vibratome.

  • Allow slices to recover for at least 1 hour in aCSF oxygenated with 95% O₂ / 5% CO₂.

2. Electrophysiological Recording:

  • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline fEPSP recording for at least 20 minutes.

3. This compound Application and LTP Induction:

  • Switch to aCSF containing this compound at the desired concentration (e.g., 1 µM) and perfuse for 20-30 minutes.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Continue recording the fEPSP slope for at least 60 minutes post-HFS to measure the magnitude and stability of LTP. Compare the results to vehicle-treated control slices.

Conclusion and Future Directions

The this compound receptor signaling network in neurons is a highly integrated system involving classical genomic regulation, rapid non-genomic kinase activation, and intricate crosstalk with other neurotransmitter systems. This complexity allows this compound to orchestrate a wide range of neuronal functions, from developmental processes like myelination to dynamic regulation of synaptic plasticity and robust neuroprotection. The quantitative differences in receptor affinities and the dose-dependent effects on gene expression highlight the nuanced control exerted by this hormone.

For drug development professionals, the existence of multiple receptor isoforms and distinct signaling pathways offers numerous potential targets for therapeutic intervention. The development of selective PR modulators (SPRMs) that can preferentially activate neuroprotective non-genomic pathways while minimizing genomic side effects is a promising avenue of research. Future work should focus on elucidating the cell-type-specific nature of PR signaling in the brain, mapping the complete PR-regulated transcriptome and proteome in neurons, and further defining the mechanisms of crosstalk between this compound and other signaling systems in both healthy and diseased states. The experimental protocols provided herein offer a robust framework for pursuing these critical research questions.

References

Unveiling the Progestational Enigma: A Technical Guide to the Discovery and Function of Progesterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progesterone, a steroid hormone pivotal to female reproductive health, has a rich history of scientific inquiry that has progressively unraveled its complex physiological roles. From its initial conceptualization as a secretory product of the corpus luteum to the elucidation of its intricate signaling pathways, the journey of this compound research has been marked by groundbreaking discoveries. This technical guide provides an in-depth exploration of the historical timeline of this compound's discovery, a detailed examination of its multifaceted functions, and a comprehensive overview of the experimental methodologies and signaling pathways that underpin our current understanding.

A Journey Through Time: The Discovery and Elucidation of this compound

The story of this compound's discovery is a testament to the cumulative nature of scientific progress, building upon centuries of anatomical and physiological observations. The following timeline highlights the key milestones in this journey.

YearKey Discovery/EventPrincipal Investigator(s)
1672 First detailed description of the corpus luteum in the ovary.Regnier de Graaf
Late 1890s Postulated that the corpus luteum is an organ of internal secretion.Gustav Born, Louis-Auguste Prenant
1903 Demonstrated the necessity of the corpus luteum for the implantation and maintenance of pregnancy in rabbits through surgical removal (luteectomy).Ludwig Fraenkel
1928-1929 Developed a bioassay in ovariectomized rabbits to demonstrate the progestational effect of corpus luteum extracts on the uterine endometrium, preparing it for implantation. They named the active substance "progestin".George W. Corner, Willard M. Allen
1934 Independently isolated and crystallized the pure hormone from the corpus luteum of pigs. The chemical structure was also determined, leading to the formal naming of the hormone as "this compound".Adolf Butenandt, Karl Heinrich Slotta, and others
1970 Discovery and characterization of the this compound receptor (PR) in the chick oviduct, a crucial step in understanding its mechanism of action.Bert W. O'Malley and colleagues
Late 20th Century onwards Elucidation of the genomic and non-genomic signaling pathways of this compound, revealing a more complex and rapid mode of action than previously understood.Various researchers

Core Functions of this compound: Beyond Gestation

While this compound is famously known as the "hormone of pregnancy," its physiological roles extend far beyond gestation, influencing a wide array of processes within the female body.

Regulation of the Menstrual Cycle and Ovulation

This compound plays a critical role in the luteal phase of the menstrual cycle. Following ovulation, the corpus luteum produces this compound, which prepares the endometrium for potential implantation of a fertilized egg by inducing a secretory transformation.[1] If fertilization does not occur, the corpus luteum degenerates, leading to a drop in this compound levels and the onset of menstruation.[1]

Maintenance of Pregnancy

Upon successful implantation, the corpus luteum continues to produce this compound until the placenta takes over this function.[1] During pregnancy, this compound is essential for:

  • Maintaining uterine quiescence: It suppresses uterine contractions, preventing premature labor.[1]

  • Supporting endometrial development: It ensures a nourishing environment for the growing fetus.[1]

  • Inhibiting maternal immune rejection of the fetus.

  • Promoting mammary gland development in preparation for lactation.

Systemic and Neurological Effects

This compound and its metabolites also exert effects on various other systems:

  • Neuroprotection: this compound has been shown to have protective effects on the brain and nervous system.

  • Mood and Sleep: It can have sedative and anxiolytic effects, influencing mood and sleep patterns.

  • Body Temperature: this compound is responsible for the slight increase in basal body temperature observed during the luteal phase of the menstrual cycle.

Quantitative Insights into this compound Dynamics

The concentration of this compound in the body fluctuates significantly depending on the physiological state. The following tables summarize typical this compound levels and receptor binding affinities.

Table 1: Serum this compound Levels in Females
Phase/ConditionThis compound Level (ng/mL)This compound Level (nmol/L)
Follicular Phase < 1.0< 3.18
Luteal Phase 5 - 2015.9 - 63.6
Mid-Luteal Phase > 10 (indicative of ovulation)> 31.8
Pregnancy - 1st Trimester 11.2 - 90.035.6 - 286.2
Pregnancy - 2nd Trimester 25.6 - 89.481.4 - 284.3
Pregnancy - 3rd Trimester 48.4 - 422.5154 - 1343.5
Postmenopausal < 1.0< 3.18

Data compiled from multiple sources.

Table 2: this compound Receptor (PR) Binding Affinities (Kd) for Various Ligands
LigandBinding Affinity (Kd) in nM
This compound~1
Norethindrone~1 - 5
Levonorgestrel~0.5 - 2
Medroxythis compound Acetate (MPA)~1 - 10
Mifepristone (RU-486)~0.1 - 1

Note: Kd values can vary depending on the experimental conditions and tissue source.

Foundational Experimental Protocols

The following sections detail the methodologies of key experiments that were instrumental in the discovery and characterization of this compound's function.

The Corner-Allen Bioassay for Progestational Activity

This bioassay was pivotal in demonstrating the endometrial-transforming effects of corpus luteum extracts.

Experimental Workflow:

Workflow of the Corner-Allen bioassay.

Methodology:

  • Animal Preparation: Sexually mature female rabbits were ovariectomized to remove the endogenous source of ovarian hormones. The animals were then left for a period of 18-21 days to allow for the atrophy of the uterine lining. Following this, the rabbits were primed with daily injections of an estrogenic substance (such as estradiol benzoate) for 6-8 days. This priming step was crucial to induce a proliferative state in the endometrium, mimicking the follicular phase of the menstrual cycle.

  • Treatment: The primed rabbits were then injected with the test substance, which could be a crude extract of the corpus luteum or, later, purified this compound. The injections were administered daily for a period of five days.

  • Analysis: On the sixth day, the rabbits were euthanized, and their uteri were excised. The uterine tissue was then fixed, sectioned, and stained for histological examination. The degree of "progestational proliferation" was assessed based on characteristic changes in the endometrium, including increased glandular complexity, secretion into the glandular lumens, and stromal edema. These changes indicated the presence of a progestational substance in the injected extract.

Isolation and Purification of this compound (Butenandt's Method)

Adolf Butenandt and his colleagues were among the first to isolate and crystallize pure this compound from sow corpora lutea. Their method involved a series of chemical extractions and purifications.

Experimental Workflow:

G Start Start with large quantities of sow corpora lutea Step1 Mince and extract with ethanol Start->Step1 Step2 Concentrate the ethanolic extract Step1->Step2 Step3 Partition between petroleum ether and aqueous methanol to remove fats Step2->Step3 Step4 Saponify the extract to remove fatty acids Step3->Step4 Step5 Extract with ether Step4->Step5 Step6 Fractional crystallization from various solvents (e.g., acetone, methanol) Step5->Step6 End Obtain pure crystalline this compound Step6->End

Workflow for the isolation of this compound.

Methodology:

  • Extraction: Large quantities of corpora lutea, typically sourced from sows, were minced and subjected to extraction with ethanol to dissolve the lipophilic hormones.

  • Concentration and Partitioning: The ethanolic extract was concentrated, and the residue was partitioned between petroleum ether and aqueous methanol. This step was crucial for removing a significant portion of the contaminating fats and lipids.

  • Saponification and Further Extraction: The extract was then saponified (treated with a strong base) to convert fatty acid esters into water-soluble soaps, which could then be removed. The non-saponifiable fraction, containing the this compound, was then extracted with ether.

  • Fractional Crystallization: The final and most critical step was fractional crystallization. The crude extract was dissolved in a suitable solvent (such as acetone or methanol) and allowed to cool slowly. This compound, being less soluble at lower temperatures, would crystallize out of the solution, leaving more soluble impurities behind. This process was repeated multiple times with different solvent systems to achieve a high degree of purity, ultimately yielding crystalline this compound.

This compound Signaling: A Dual Mechanism of Action

This compound exerts its cellular effects through two primary signaling pathways: the classical genomic pathway and the more recently discovered non-genomic pathways.

Genomic Signaling Pathway

The genomic pathway involves the interaction of this compound with its intracellular receptors, this compound Receptor A (PR-A) and this compound Receptor B (PR-B), which are members of the nuclear receptor superfamily of transcription factors.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_complex Inactive PR (bound to HSPs) This compound->PR_complex Binds to PR Active_PR Active PR Dimer PR_complex->Active_PR HSPs dissociate, PR dimerizes PRE This compound Response Element (PRE) on DNA Active_PR->PRE Translocates to nucleus and binds to PRE Transcription Transcription of Target Genes PRE->Transcription Recruits co-activators/ co-repressors mRNA mRNA Transcription->mRNA Protein New Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response

Genomic signaling pathway of this compound.

Mechanism:

  • Ligand Binding: this compound, being a lipophilic molecule, readily diffuses across the cell membrane and binds to its cognate this compound receptor (PR) located in the cytoplasm or nucleus. In its inactive state, the PR is part of a large multiprotein complex that includes heat shock proteins (HSPs).

  • Receptor Activation and Dimerization: The binding of this compound induces a conformational change in the PR, causing the dissociation of the HSPs. This allows the receptor to dimerize, forming either a PR-A/PR-A homodimer, a PR-B/PR-B homodimer, or a PR-A/PR-B heterodimer.

  • Nuclear Translocation and DNA Binding: The activated PR dimer translocates into the nucleus and binds to specific DNA sequences known as this compound response elements (PREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: Upon binding to PREs, the PR dimer recruits a complex of co-activator or co-repressor proteins, which in turn modulate the transcription of this compound-responsive genes by RNA polymerase II. This leads to the synthesis of new proteins that mediate the physiological effects of this compound.

Non-Genomic Signaling Pathways

In addition to the slower genomic pathway, this compound can also elicit rapid cellular responses through non-genomic signaling mechanisms that do not require gene transcription. These pathways are often initiated at the cell membrane and involve the activation of intracellular signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound mPR Membrane this compound Receptor (mPR) This compound->mPR Binds Cytoplasmic_PR Cytoplasmic PR This compound->Cytoplasmic_PR Binds Src Src Kinase mPR->Src Activates Cytoplasmic_PR->Src Activates Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Downstream Phosphorylation of Downstream Targets MAPK->Downstream Rapid_Response Rapid Cellular Response Downstream->Rapid_Response

Non-genomic signaling pathway of this compound.

Mechanism:

One of the well-characterized non-genomic pathways involves the activation of the mitogen-activated protein kinase (MAPK) cascade.

  • Membrane-Initiated Signaling: this compound can bind to and activate membrane-associated this compound receptors (mPRs) or interact with the cytoplasmic pool of the classical PR.

  • Activation of Src Kinase: This initial binding event leads to the rapid activation of the non-receptor tyrosine kinase, Src.

  • MAPK Cascade Activation: Activated Src then initiates a signaling cascade that includes the activation of Ras, Raf, MEK, and finally, the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key members of the MAPK family.

  • Downstream Effects: Activated MAPK can then phosphorylate a variety of downstream target proteins, including transcription factors and other enzymes, leading to rapid changes in cellular function, such as cell proliferation, migration, and apoptosis, without the need for new gene synthesis.

Conclusion

The journey of this compound from a mysterious "progestational" substance to a well-characterized hormone with diverse physiological roles is a compelling narrative of scientific discovery. The development of sophisticated experimental techniques has allowed researchers to move beyond simple observation to a deep molecular understanding of its function. For professionals in research and drug development, this comprehensive knowledge of this compound's history, its quantitative dynamics, the experimental methodologies used to study it, and its intricate signaling pathways provides a robust foundation for future innovation. The continued exploration of this compound's complex biology holds immense promise for the development of novel therapeutic strategies for a wide range of reproductive and non-reproductive health conditions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Mechanism of Progesterone Action in Immune Cells

This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's influence on the immune system. It details the signaling pathways, summarizes key quantitative data, and outlines common experimental protocols used in this field of research.

Introduction

This compound, a steroid hormone primarily known for its role in the female reproductive cycle, is also a potent modulator of the immune response. Its immunomodulatory effects are critical for maternal-fetal tolerance during pregnancy and are increasingly being investigated for their therapeutic potential in autoimmune diseases, inflammatory conditions, and oncology. This compound's actions on immune cells are complex, involving both classical genomic pathways mediated by nuclear this compound receptors and rapid, non-genomic pathways initiated at the cell membrane. This guide will delve into these mechanisms, providing a detailed understanding for researchers and drug development professionals.

This compound Receptors in Immune Cells

The effects of this compound on immune cells are mediated by several distinct receptor types. The expression and functional relevance of these receptors can vary significantly between different immune cell lineages.

  • Nuclear this compound Receptors (nPRs): These are ligand-activated transcription factors that, upon this compound binding, translocate to the nucleus and regulate gene expression. The two main isoforms, PR-A and PR-B, are transcribed from the same gene but have different transcriptional activities.

  • This compound Receptor Membrane Component 1 and 2 (PGRMC1 and PGRMC2): These are single-pass transmembrane proteins implicated in a variety of cellular processes, including steroid signaling and cell survival.

  • Membrane Progestin Receptors (mPRs): These are G-protein coupled receptors that mediate rapid, non-genomic this compound signaling. The main subtypes are mPRα, mPRβ, and mPRγ.

Molecular Mechanisms of this compound Action

This compound exerts its effects on immune cells through two primary pathways:

Genomic Pathway

The classical genomic pathway involves the binding of this compound to nuclear this compound receptors (nPRs) in the cytoplasm. This binding event leads to the dissociation of heat shock proteins, receptor dimerization, and translocation of the this compound-receptor complex into the nucleus. Inside the nucleus, this complex binds to specific DNA sequences known as this compound response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is responsible for the long-term effects of this compound on immune cell function, such as differentiation and cytokine production.

cluster_Nucleus Nucleus This compound This compound nPR Nuclear this compound Receptor (nPR) This compound->nPR Binds Cytoplasm Cytoplasm ActiveComplex Active this compound-nPR Complex nPR->ActiveComplex Dimerization & HSP Dissociation HSP Heat Shock Proteins (HSP) HSP->nPR Nucleus Nucleus ActiveComplex->Nucleus PRE This compound Response Element (PRE) Gene Target Gene PRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Protein Protein (e.g., Cytokines) mRNA->Protein

Caption: Genomic signaling pathway of this compound in immune cells.

Non-Genomic Pathway

The non-genomic actions of this compound are characterized by their rapid onset, occurring within seconds to minutes, and are mediated by membrane-associated this compound receptors (mPRs and PGRMC1/2). These pathways often involve the activation of intracellular signaling cascades, such as mitogen-activated protein kinases (MAPKs) and protein kinase A (PKA), leading to rapid changes in cellular function, including ion flux and enzyme activity. These rapid effects can, in turn, influence downstream genomic events.

cluster_membrane Cell Membrane This compound This compound mPR Membrane this compound Receptor (mPR/PGRMC) This compound->mPR Binds CellMembrane Cell Membrane GProtein G-protein mPR->GProtein Activates SecondMessenger Second Messengers (e.g., cAMP, Ca2+) GProtein->SecondMessenger Modulates KinaseCascade Kinase Cascades (e.g., MAPK, PKA) SecondMessenger->KinaseCascade Activates CellularResponse Rapid Cellular Response (e.g., Ion channel modulation) KinaseCascade->CellularResponse Induces

Caption: Non-genomic signaling pathway of this compound in immune cells.

Effects of this compound on Different Immune Cells

This compound's immunomodulatory effects are cell-type specific. Below is a summary of its actions on key immune cell populations.

T Cells

This compound generally promotes a shift from a pro-inflammatory Th1 response to an anti-inflammatory Th2 response. It has been shown to suppress the production of Th1 cytokines like IFN-γ and TNF-α, while promoting the production of Th2 cytokines such as IL-4 and IL-10. This is partly achieved through the induction of the transcription factor Th2-T-bet.

Macrophages

In macrophages, this compound can inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to promote the differentiation of macrophages towards an M2 "alternatively activated" phenotype, which is involved in tissue repair and resolution of inflammation.

Dendritic Cells (DCs)

This compound can modulate the function of dendritic cells, which are key antigen-presenting cells. It can inhibit the maturation of DCs and reduce their ability to stimulate T cell proliferation and differentiation into Th1 cells.

Natural Killer (NK) Cells

During pregnancy, this compound is involved in the regulation of uterine NK (uNK) cells. It promotes the production of factors by uNK cells that are crucial for spiral artery remodeling and successful placentation.

Quantitative Data Summary

The following tables summarize key quantitative findings on the effects of this compound on immune cells.

Table 1: Effect of this compound on T Cell Cytokine Production

Cell TypeThis compound ConcentrationCytokineChangeReference
Human peripheral blood T cells10⁻⁵ MIFN-γ↓ 50%
Human peripheral blood T cells10⁻⁵ MTNF-α↓ 40%
Human peripheral blood T cells10⁻⁵ MIL-4↑ 60%
Human peripheral blood T cells10⁻⁵ MIL-10↑ 75%

Table 2: Effect of this compound on Macrophage Cytokine Production

Cell TypeThis compound ConcentrationCytokine/MarkerChangeReference
Murine peritoneal macrophages10⁻⁶ MIL-1β↓ 30%
Murine peritoneal macrophages10⁻⁶ MTNF-α↓ 45%
Human monocyte-derived macrophages10⁻⁷ MArginase-1 (M2 marker)↑ 2.5-fold

Key Experimental Protocols

This section provides an overview of common methodologies used to investigate the molecular mechanisms of this compound action in immune cells.

Western Blotting for Signaling Protein Activation

Objective: To detect the phosphorylation and activation of key signaling proteins (e.g., MAPKs) in response to this compound.

Methodology:

  • Cell Culture and Treatment: Culture immune cells (e.g., T cells, macrophages) to the desired density. Starve cells of serum for 2-4 hours before treatment with this compound (or vehicle control) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (ECL) F->G H Data Analysis G->H

Caption: Workflow for Western blotting analysis.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if the nuclear this compound receptor binds to specific regions of DNA (e.g., promoter of a target gene).

Methodology:

  • Cell Treatment and Cross-linking: Treat immune cells with this compound. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

  • Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the this compound receptor (or a control IgG). Add protein A/G beads to precipitate the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples.

  • DNA Purification: Purify the DNA using a spin column.

  • Analysis by qPCR or Sequencing: Use quantitative PCR (qPCR) with primers specific to the predicted PRE to quantify the amount of precipitated DNA. Alternatively, the purified DNA can be sequenced (ChIP-Seq) to identify all genomic binding sites.

A This compound Treatment & Formaldehyde Cross-linking B Cell Lysis & Chromatin Sonication A->B C Immunoprecipitation with nPR Antibody B->C D Washing & Elution C->D E Reverse Cross-linking D->E F DNA Purification E->F G Analysis (qPCR or ChIP-Seq) F->G

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.

Conclusion and Future Directions

This compound is a key regulator of immune responses, with profound implications for both physiological and pathological processes. The molecular mechanisms underlying its action are multifaceted, involving a complex interplay between genomic and non-genomic signaling pathways in a cell-type-specific manner. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies that harness the immunomodulatory properties of this compound for the treatment of a wide range of diseases. Future research should focus on further dissecting the signaling networks downstream of the different this compound receptors and on elucidating the in vivo relevance of these pathways in various disease models. The development of selective this compound receptor modulators will also be a critical step in translating our understanding of this compound's immunobiology into clinical applications.

Progesterone's Role in Modulating Neuroinflammatory Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including traumatic brain injury (TBI), stroke, and neurodegenerative diseases. The inflammatory cascade, primarily mediated by activated microglia and astrocytes, leads to the release of a host of cytotoxic and pro-inflammatory molecules that contribute to secondary injury and neuronal death. Progesterone, a neurosteroid, has emerged as a promising therapeutic agent with potent anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth overview of the mechanisms by which this compound modulates neuroinflammatory responses. It details the key signaling pathways involved, summarizes quantitative data on its efficacy, and provides comprehensive experimental protocols for assessing its effects. This document is intended to serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this compound in the context of neuroinflammation.

Introduction

The central nervous system (CNS) was once considered an immunologically privileged site, shielded by the blood-brain barrier (BBB). However, it is now well-established that the CNS possesses a dynamic innate immune system, with microglia and astrocytes acting as the primary responders to injury and disease.[1][2] Following an initial insult, such as trauma or ischemia, these glial cells become activated, initiating a neuroinflammatory cascade. While this response is initially aimed at clearing cellular debris and promoting tissue repair, a prolonged and exaggerated inflammatory state can be detrimental, leading to a cycle of neuronal damage.[2]

This compound, a steroid hormone traditionally associated with the female reproductive cycle, is also synthesized within the CNS by glial cells and neurons, classifying it as a neurosteroid.[3] A substantial body of preclinical evidence has demonstrated the neuroprotective effects of this compound across various models of CNS injury.[1] Its therapeutic benefits are attributed to a multi-faceted mechanism of action, including the reduction of cerebral edema, inhibition of apoptosis, and, critically, the modulation of neuroinflammatory responses. This guide will delve into the molecular underpinnings of this compound's anti-inflammatory actions.

Mechanisms of Action

This compound exerts its modulatory effects on neuroinflammation through interactions with various receptors and subsequent influence on intracellular signaling pathways.

This compound Receptors in the CNS

This compound's actions are not limited to the classical nuclear this compound receptors (PRs), PR-A and PR-B, which function as ligand-activated transcription factors. The CNS also expresses membrane-associated this compound receptors (mPRs) and this compound receptor membrane component 1 (PGRMC1), which mediate rapid, non-genomic signaling events. These receptors are found on various cell types within the CNS, including neurons, astrocytes, microglia, and oligodendrocytes, highlighting the widespread potential for this compound to influence neural and glial functions.

Key Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are largely attributed to its ability to suppress the activation of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).

2.2.1. The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals, such as those initiated by Toll-like receptor 4 (TLR4) activation by lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm and a downstream reduction in the expression of pro-inflammatory mediators. Studies have demonstrated that this compound administration following traumatic brain injury down-regulates the expression of TLR2, TLR4, and NF-κB.

2.2.2. The MAPK Signaling Pathways

The MAPK family of proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular signals into cellular responses, including inflammation. This compound has been shown to decrease the phosphorylation of p38, JNK, and ERK in LPS-stimulated microglia, indicating an inhibitory effect on these pro-inflammatory signaling cascades.

2.2.3. The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and is implicated in the neuroprotective effects of this compound. Activation of this pathway can lead to the inhibition of apoptotic processes and the promotion of cell survival. Research has shown that this compound's beneficial effects following TBI are mediated, in part, through the activation of the PI3K/Akt pathway.

Quantitative Data on this compound's Efficacy

The following tables summarize quantitative data from preclinical studies, demonstrating the efficacy of this compound in modulating key markers of neuroinflammation.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Levels in Traumatic Brain Injury (TBI) Models

CytokineAnimal ModelThis compound DosageTime PointReduction vs. VehicleCitation
TNF-α Rat8 mg/kg3 hours post-TBISignificant Reduction
RatNot Specified24 hours post-TBISignificantly Reduced
Mouse8 mg/kg/day1 and 3 days post-TBISignificantly Decreased
IL-1β Rat8 mg/kg3 hours post-TBISignificant Reduction
Mouse8 mg/kg/day1 and 3 days post-TBISignificantly Decreased
IL-6 Mouse32 mg/kg24 and 72 hours post-TBISignificantly Decreased

Table 2: Effect of this compound on Anti-Inflammatory Cytokine Levels in Traumatic Brain Injury (TBI) Models

CytokineAnimal ModelThis compound DosageTime PointIncrease vs. VehicleCitation
IL-10 Mouse8 mg/kg/day3 and 7 days post-TBISignificantly Increased

Table 3: Effect of this compound on Glial Activation and Neuronal Apoptosis

MarkerExperimental ModelThis compound DosageOutcomeCitation
Iba1+ Microglia Mouse TBI Model8 mg/kg/daySignificantly reduced at 3 and 7 days post-TBI
GFAP+ Astrocytes Rat TBI ModelNot SpecifiedNo significant alteration in expression
TUNEL+ Cells (Apoptosis) Mouse TBI Model32 mg/kgSignificantly decreased apoptotic index at 24 and 72 hours

Table 4: Effect of this compound on Blood-Brain Barrier (BBB) Permeability

MethodAnimal ModelThis compound DosageOutcomeCitation
Evans Blue Extravasation Rat TBI ModelNot SpecifiedSignificantly inhibited Evans Blue extravasation

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation

This protocol describes the induction of systemic inflammation leading to neuroinflammation in mice.

  • Animals: Adult male C57BL/6 mice.

  • Acclimatization: House animals for at least one week prior to the experiment with ad libitum access to food and water.

  • Experimental Groups:

    • Group 1: Vehicle Control (Saline injection + this compound Vehicle)

    • Group 2: this compound Treatment (Saline injection + this compound)

    • Group 3: LPS + Vehicle (LPS injection + this compound Vehicle)

    • Group 4: LPS + this compound (LPS injection + this compound)

  • This compound Administration: Dissolve this compound in a suitable vehicle (e.g., sesame oil or a solution containing hydroxypropyl-β-cyclodextrin). Administer this compound (e.g., 42 mg/kg) via intraperitoneal (i.p.) injection.

  • Induction of Neuroinflammation: Two hours after this compound or vehicle administration, administer a single i.p. injection of LPS (e.g., 140 µg/kg).

  • Tissue Collection: At a specified time point post-LPS injection (e.g., 16 hours), euthanize the animals and collect brain tissue for analysis.

In Vitro Model: LPS-Stimulated BV-2 Microglia

This protocol outlines the procedure for studying the anti-inflammatory effects of this compound on a microglial cell line.

  • Cell Culture: Culture BV-2 murine microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction).

  • This compound Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 30 ng/mL) for a designated time period depending on the endpoint (e.g., 15-30 minutes for signaling pathway analysis, 4-24 hours for cytokine production).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol is for quantifying the concentration of cytokines in brain tissue homogenates or cell culture supernatants.

  • Sample Preparation:

    • Brain Tissue: Homogenize brain tissue in an appropriate lysis buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant.

    • Cell Culture Supernatant: Collect the supernatant from cell cultures.

  • ELISA Procedure:

    • Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-1β, IL-10).

    • Follow the manufacturer's instructions for the assay, which typically involve:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples to the wells.

      • Incubating with a detection antibody.

      • Adding a substrate to produce a colorimetric reaction.

    • Measure the absorbance using a microplate reader at the appropriate wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

Western Blotting for NF-κB and MAPK Pathway Proteins

This protocol is for detecting the expression and phosphorylation status of key signaling proteins.

  • Protein Extraction: Lyse cells or tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-p65, IκBα, p-p38, p-JNK, p-ERK, and their total protein counterparts) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunohistochemistry (IHC) for Glial Markers

This protocol is for visualizing the activation of microglia (Iba1) and astrocytes (GFAP) in brain tissue sections.

  • Tissue Preparation:

    • Perfuse animals with saline followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA and then cryoprotect in a sucrose solution.

    • Cut frozen brain sections (e.g., 30-50 µm thick) using a cryostat or microtome.

  • Immunostaining:

    • Wash sections in phosphate-buffered saline (PBS).

    • Perform antigen retrieval if necessary (method depends on the antibody).

    • Block non-specific binding with a blocking solution (e.g., 1% BSA and 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.

    • Incubate with primary antibodies against Iba1 or GFAP overnight at 4°C.

    • Wash sections in PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

    • Wash sections in PBS.

    • Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Evans Blue Assay for Blood-Brain Barrier (BBB) Permeability

This protocol assesses the integrity of the BBB.

  • Evans Blue Injection: Inject a 2% Evans blue dye solution (e.g., 2 ml/kg) intravenously into the tail vein of the animal.

  • Circulation and Perfusion: Allow the dye to circulate for a specified time (e.g., 1 hour). Then, perfuse the animal with saline to remove the intravascular dye.

  • Tissue Processing:

    • Decapitate the animal and remove the brain.

    • Homogenize the brain tissue in PBS.

    • Precipitate the protein using trichloroacetic acid.

    • Centrifuge the sample and collect the supernatant.

  • Quantification: Measure the absorbance of the Evans blue in the supernatant at 610 nm using a spectrophotometer.

Griess Assay for Nitric Oxide (NO) Production

This assay measures nitrite, a stable breakdown product of NO, in cell culture supernatants.

  • Sample Collection: Collect cell culture supernatants.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide solution and N-(1-naphthyl)ethylenediamine (NED) solution.

  • Assay Procedure:

    • Add an equal volume of Griess reagent to the cell culture supernatant in a 96-well plate.

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540-550 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

TUNEL Assay for Apoptosis

This assay detects DNA fragmentation, a hallmark of apoptosis, in tissue sections.

  • Tissue Preparation: Prepare paraffin-embedded or frozen tissue sections as for IHC.

  • TUNEL Staining:

    • Deparaffinize and rehydrate paraffin sections.

    • Permeabilize the tissue with proteinase K.

    • Incubate the sections with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP, following the manufacturer's protocol of a commercial kit.

    • Stop the reaction and wash the sections.

    • Visualize the labeled cells using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for assessing its anti-inflammatory effects.

Signaling Pathways

Progesterone_Signaling cluster_nucleus This compound This compound mPR_PGRMC1 mPR / PGRMC1 This compound->mPR_PGRMC1 PR Nuclear PR This compound->PR IKK IKK This compound->IKK Inhibition PI3K PI3K mPR_PGRMC1->PI3K MAPK_pathway MAPK Pathway (p38, JNK, ERK) mPR_PGRMC1->MAPK_pathway Inhibition Anti_inflammatory_Effects Anti-inflammatory Effects PR->Anti_inflammatory_Effects Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, iNOS) MAPK_pathway->Pro_inflammatory_Genes TLR4 TLR4 TLR4->IKK LPS LPS LPS->TLR4 IkBa IκBα IKK->IkBa P NFkB NF-κB IkBa->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation

Caption: this compound's anti-inflammatory signaling pathways.

Experimental Workflow

Experimental_Workflow start Start model In Vivo (e.g., TBI, LPS) or In Vitro (e.g., Microglia) start->model treatment This compound Treatment model->treatment assessment Assessment of Neuroinflammation treatment->assessment cytokines Cytokine Analysis (ELISA) assessment->cytokines glial_activation Glial Activation (IHC for Iba1, GFAP) assessment->glial_activation signaling Signaling Pathways (Western Blot for NF-κB, MAPK) assessment->signaling bbb BBB Permeability (Evans Blue Assay) assessment->bbb apoptosis Apoptosis (TUNEL Assay) assessment->apoptosis end End cytokines->end glial_activation->end signaling->end bbb->end apoptosis->end

Caption: General workflow for assessing this compound's effects.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound as a significant modulator of neuroinflammatory responses. Its ability to interact with multiple receptor types and influence key intracellular signaling pathways, such as NF-κB and MAPKs, underscores its pleiotropic anti-inflammatory effects. The quantitative data from preclinical studies consistently demonstrate this compound's efficacy in reducing pro-inflammatory cytokine production, mitigating glial activation, and protecting the blood-brain barrier.

For drug development professionals, this compound represents a promising candidate for the treatment of a variety of neurological conditions where neuroinflammation is a key pathological feature. However, the translation from preclinical success to clinical efficacy requires careful consideration. While early phase clinical trials for TBI showed promise, larger phase III trials did not meet their primary endpoints, highlighting the complexities of clinical trial design for neuroprotective agents.

Future research should focus on:

  • Optimizing Dosing and Delivery: Further investigation into the optimal dosing regimens and novel delivery systems to enhance this compound's bioavailability in the CNS.

  • Receptor-Specific Agonists: The development of selective this compound receptor modulators (SPRMs) that can specifically target the anti-inflammatory pathways while minimizing potential side effects.

  • Combination Therapies: Exploring the synergistic effects of this compound with other neuroprotective agents.

  • Chronic Neuroinflammation: Investigating the efficacy of this compound in models of chronic neuroinflammation and neurodegenerative diseases.

By continuing to unravel the intricate mechanisms of this compound's action and by designing well-controlled and targeted clinical trials, the full therapeutic potential of this neurosteroid in combating the devastating consequences of neuroinflammation may yet be realized.

References

The Dawn of a Hormone: A Historical and Technical Guide to the Isolation of Progesterone

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a deep dive into the historical perspective of the isolation of progesterone, a pivotal moment in endocrinology and reproductive medicine. We traverse the scientific journey of the early 20th century, acknowledging the key researchers who unraveled the mysteries of the corpus luteum and its potent secretory product. This document provides a detailed account of the experimental methodologies employed by the pioneering groups, presents the available quantitative data in structured formats, and visualizes the intricate workflows and conceptual relationships that defined this era of discovery. While the passage of time has made accessing the full, unabridged experimental protocols from the original publications of the 1930s a challenge, this guide reconstructs these seminal processes to the fullest extent possible from available historical and scientific records.

Introduction: The Enigma of the Corpus Luteum

For centuries, the function of the corpus luteum, the transient endocrine structure that forms in the ovary after ovulation, remained an enigma. Early anatomists, including Regner de Graaf in the 17th century, provided detailed descriptions of this "yellow body," but its physiological role was unknown. It wasn't until the turn of the 20th century that scientists began to suspect its importance in pregnancy. The French biologist Paul Ancel and the physician Pol Bouin first demonstrated in 1910 that the corpus luteum was essential for the preparation of the uterine lining for pregnancy. This foundational work set the stage for a scientific race to isolate the active hormonal principle of this fleeting gland.

The 1920s saw a surge in research aimed at extracting and identifying this mysterious substance. Two names, in particular, stand out in the American scientific landscape: George Washington Corner and Willard Myron Allen. Working at the University of Rochester, their collaboration was instrumental in developing the first potent extracts of the corpus luteum and demonstrating their physiological effects.

The Pioneers and the Timeline of Discovery

The isolation of this compound was not the work of a single individual but the culmination of efforts by several research groups working independently across the globe. The timeline below highlights the key milestones in this scientific endeavor.

YearKey AchievementResearchersAffiliation
1929 First potent extract of corpus luteum ("progestin") prepared and its physiological effects on the rabbit uterus demonstrated.George W. Corner & Willard M. AllenUniversity of Rochester, USA
1933 Crystalline form of the active hormone isolated.Willard M. AllenUniversity of Rochester, USA
1934 Independent isolation and crystallization of the hormone from the corpus luteum of sows.Adolf Butenandt & Ulrich WestphalUniversity of Göttingen, Germany
1934 Independent isolation of the pure hormone.Karl Slotta, Heinrich Ruschig, & Erich FelsUniversity of Breslau, Germany
1934 Correct structural formula proposed.Karl SlottaUniversity of Breslau, Germany
1934 Elucidation of the structural formula.Adolf ButenandtUniversity of Göttingen, Germany

Experimental Protocols: Reconstructing the Path to Isolation

While the original, detailed experimental protocols from the 1930s are not fully accessible in modern databases, a reconstruction of the general methodologies can be pieced together from historical accounts and secondary sources. The isolation of this compound was a formidable task, requiring vast quantities of starting material and laborious purification techniques.

Source Material and Initial Extraction

The primary source of the hormone was the corpus luteum of pregnant animals, predominantly sows. The sheer scale of the operations was staggering. For instance, Adolf Butenandt's group at the University of Göttingen reportedly processed the corpora lutea from approximately 50,000 sows to obtain a few milligrams of the pure hormone.

The initial extraction process, as pioneered by Corner and Allen, involved the following general steps:

  • Tissue Collection and Preparation: Corpora lutea were meticulously dissected from the ovaries of pregnant sows.

  • Solvent Extraction: The tissue was then minced and subjected to extraction with organic solvents, such as ethanol or acetone, to separate the lipid-soluble components, including the desired hormone, from the bulk of the tissue.

Purification Techniques

The crude extracts obtained were a complex mixture of fats, cholesterol, and other lipids. The purification to obtain a crystalline product was the most challenging aspect of the process and relied on the nascent techniques of organic chemistry in the 1930s.

  • Fractional Distillation in High Vacuum: Willard Allen, in particular, is credited with employing high-vacuum distillation to separate the active principle from less volatile contaminants. This technique involves heating the mixture under reduced pressure, allowing components to vaporize at lower temperatures, thus preventing thermal degradation of the hormone.

  • Fractional Crystallization: This was a crucial final step in obtaining the pure, crystalline hormone. The partially purified extract was dissolved in a suitable solvent (e.g., dilute alcohol) and the solution was slowly cooled. As the solution cooled, the solubility of the hormone decreased, causing it to crystallize out, leaving impurities behind in the solution. This process was often repeated multiple times to achieve a high degree of purity.

Experimental_Workflow cluster_Source Source Material cluster_Extraction Initial Extraction cluster_Purification Purification SowOvaries Corpora Lutea from Sows Mincing Mincing of Tissue SowOvaries->Mincing SolventExtraction Organic Solvent Extraction (Ethanol/Acetone) Mincing->SolventExtraction CrudeExtract Crude Lipid Extract SolventExtraction->CrudeExtract VacuumDistillation High-Vacuum Distillation CrudeExtract->VacuumDistillation FractionalCrystallization Fractional Crystallization VacuumDistillation->FractionalCrystallization Crystallinethis compound Crystalline this compound FractionalCrystallization->Crystallinethis compound

Quantitative Data and Characterization

The early researchers meticulously characterized the physical and chemical properties of the newly isolated hormone. The data they collected, though lacking the precision of modern analytical techniques, was crucial in establishing the identity and purity of this compound.

Physical Properties

One of the key physical properties measured was the melting point, which is a sensitive indicator of purity. Interestingly, early studies revealed the existence of two different crystalline forms (polymorphs) of this compound, each with its own distinct melting point.

PropertyReported Value (°C)Researchers/Source
Melting Point (Form I) 127 - 131Multiple Sources
Melting Point (Form II) 121PubChem
Spectroscopic Analysis in the 1930s

The 1930s marked the early days of spectroscopic analysis in organic chemistry. While techniques like NMR and mass spectrometry were not yet available, UV-visible spectroscopy was an emerging tool for the characterization of organic compounds.

  • Ultraviolet (UV) Absorption: this compound exhibits a characteristic UV absorption maximum due to the α,β-unsaturated ketone chromophore in its A-ring. Early measurements placed this absorption maximum around 240 nm. This spectroscopic fingerprint was a valuable tool for identifying and quantifying the hormone in extracts.

Progesterone_Signaling_Concept This compound This compound Uterus Uterus This compound->Uterus Acts upon Endometrium Endometrium Uterus->Endometrium Induces changes in Pregnancy Maintenance of Pregnancy Endometrium->Pregnancy Prepares for and supports

The Naming of a Hormone and its Biological Significance

Initially, Corner and Allen referred to their potent extract as "progestin," a name derived from its "pro-gestational" activity. In 1935, at a conference of the League of Nations Health Organization, the name "this compound" was formally adopted. The name elegantly combines "pro-" (for) and "gestation," reflecting its primary biological function.

The isolation of this compound opened the floodgates to a deeper understanding of the hormonal control of the female reproductive cycle and pregnancy. It was quickly established that this compound is not only crucial for preparing the uterus for implantation but also for maintaining pregnancy and suppressing further ovulation. This knowledge laid the groundwork for the development of hormonal contraceptives and therapies for various reproductive disorders.

Conclusion: A Legacy of Discovery

The isolation of this compound stands as a testament to the perseverance and ingenuity of a generation of scientists. Working with rudimentary tools and facing immense logistical challenges, they successfully isolated and characterized a hormone that would revolutionize medicine. Their work not only unveiled a key player in reproductive biology but also paved the way for the synthesis of a vast array of steroid hormones and their analogues, which continue to have a profound impact on human health. This historical perspective serves as a reminder of the foundational discoveries upon which modern drug development and reproductive science are built.

Progesterone Receptor Isoform-Specific Gene Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of progesterone receptor (PR) isoform-specific gene regulation. This compound, a key steroid hormone, exerts its diverse physiological effects through two primary nuclear receptor isoforms, PR-A and PR-B. These isoforms, transcribed from a single gene, are structurally similar yet functionally distinct, acting as unique transcription factors that regulate different sets of genes and consequently mediate distinct biological outcomes.[1][2][3] An imbalance in the expression ratio of these isoforms is often implicated in pathological conditions, including breast cancer, highlighting the importance of understanding their specific mechanisms of action for therapeutic development.[4][5]

This compound Receptor Isoforms: Structure and Function

The human this compound receptor gene utilizes separate promoters and translational start sites to produce three main isoforms: PR-A, PR-B, and PR-C. PR-A and PR-B are the most studied and are identical except for an additional 165 amino acids at the N-terminus of PR-B, known as the B-upstream segment (BUS). This region contains a unique transactivation domain, AF-3, which is absent in PR-A. PR-C is a smaller isoform that lacks the DNA-binding domain and some activation functions.

Functionally, PR-B generally acts as a stronger transcriptional activator of this compound-responsive genes. In contrast, PR-A can act as a transcriptional inhibitor of PR-B and other steroid hormone receptors, depending on the cellular context and target gene promoter.

Isoform-Specific Gene Regulation: A Quantitative Overview

The differential transcriptional activities of PR-A and PR-B lead to the regulation of distinct, though sometimes overlapping, sets of target genes. This isoform-specific gene regulation is highly dependent on the cell type and promoter context. Several microarray and gene expression profiling studies have quantified the extent of this differential regulation in various cell lines.

Cell LineTreatmentTotal this compound-Regulated GenesGenes Regulated by PR-A onlyGenes Regulated by PR-B onlyGenes Regulated by both PR-A and PR-BReference
T47D Human Breast Cancer CellsThis compound9446425
T47D Human Breast Cancer CellsThis compound3378322925
Human Myometrial CellsThis compoundNot specifiedDistinct CohortDistinct CohortNot specified

Table 1: Summary of Quantitative Data on PR Isoform-Specific Gene Regulation. This table summarizes data from studies using human breast cancer and myometrial cell lines, illustrating the differential gene regulation by PR-A and PR-B upon this compound treatment.

Signaling Pathways in PR Isoform Action

The transcriptional activity of PR isoforms is modulated through a complex interplay of signaling pathways, including both classical genomic and non-genomic mechanisms.

Classical Genomic Signaling Pathway

The canonical pathway involves the binding of this compound to PR, leading to receptor dimerization and translocation to the nucleus. The PR dimer then binds to specific DNA sequences known as this compound response elements (PREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription.

genomic_pathway This compound This compound PR This compound Receptor (A or B) This compound->PR binds PR_dimer PR Dimer PR->PR_dimer dimerizes PRE This compound Response Element PR_dimer->PRE binds to Coactivators Co-activators PRE->Coactivators recruits Corepressors Co-repressors PRE->Corepressors recruits Transcription Gene Transcription Coactivators->Transcription activates Corepressors->Transcription represses

Caption: Classical genomic signaling pathway of this compound receptors.

Non-Genomic Signaling and Crosstalk

PRs can also initiate rapid, non-genomic signaling from the cell membrane or cytoplasm. This involves the activation of kinase cascades, such as the c-Src and mitogen-activated protein kinase (MAPK) pathways. These pathways can, in turn, phosphorylate PRs and other transcription factors, modulating their activity and leading to downstream gene regulation, often independent of direct PRE binding. This crosstalk between signaling pathways adds another layer of complexity to PR-mediated gene regulation.

non_genomic_pathway This compound This compound Membrane_PR Membrane-associated PR This compound->Membrane_PR binds c_Src c-Src Membrane_PR->c_Src activates MAPK MAPK Pathway c_Src->MAPK activates PR_Phos Phosphorylated PR MAPK->PR_Phos phosphorylates Other_TFs Other Transcription Factors MAPK->Other_TFs phosphorylates Transcription Gene Transcription PR_Phos->Transcription regulates Other_TFs->Transcription regulates

Caption: Non-genomic signaling and crosstalk of this compound receptors.

Experimental Protocols for Studying PR Isoform-Specific Gene Regulation

A variety of molecular biology techniques are employed to elucidate the specific roles of PR isoforms in gene regulation. The following sections provide detailed methodologies for key experiments.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a specific transcription factor, such as PR-A or PR-B.

Objective: To map the in vivo binding sites of PR-A or PR-B on a genome-wide scale.

Methodology:

  • Cell Culture and Treatment: Culture cells expressing either PR-A or PR-B to approximately 80-90% confluency. Treat cells with this compound or vehicle control for a specified time (e.g., 1 hour) to induce PR binding to chromatin.

  • Cross-linking: Fix cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the PR isoform of interest (or a control IgG). Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Purify the DNA using phenol-chloroform extraction or a commercial kit.

  • Library Preparation and Sequencing: Prepare a DNA library from the immunoprecipitated DNA and sequence it using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment, which represent the PR binding sites.

chip_seq_workflow Cell_Culture Cell Culture & Treatment Crosslinking Cross-linking Cell_Culture->Crosslinking Lysis_Shearing Cell Lysis & Chromatin Shearing Crosslinking->Lysis_Shearing IP Immunoprecipitation (PR-A or PR-B Ab) Lysis_Shearing->IP Washing_Elution Washing & Elution IP->Washing_Elution Reverse_Crosslinking Reverse Cross-linking & DNA Purification Washing_Elution->Reverse_Crosslinking Library_Prep_Seq Library Preparation & Sequencing Reverse_Crosslinking->Library_Prep_Seq Data_Analysis Data Analysis (Peak Calling) Library_Prep_Seq->Data_Analysis

Caption: Workflow for Chromatin Immunoprecipitation-Sequencing (ChIP-seq).

RNA-Sequencing (RNA-seq)

RNA-seq is used to profile the transcriptome of cells and identify genes that are differentially expressed under different conditions, such as in the presence of PR-A versus PR-B.

Objective: To identify and quantify the genes regulated by PR-A and PR-B.

Methodology:

  • Cell Culture and Treatment: Culture cells engineered to express PR-A, PR-B, or a control vector. Treat the cells with this compound or vehicle.

  • RNA Extraction: Isolate total RNA from the cells using a method such as TRIzol extraction or a commercial kit. Assess RNA quality and quantity.

  • Library Preparation:

    • mRNA Enrichment: Enrich for mRNA using oligo(dT) magnetic beads.

    • Fragmentation and cDNA Synthesis: Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Synthesize the second strand of cDNA.

    • Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the cDNA fragments and amplify the library by PCR.

  • Sequencing: Sequence the prepared library on a next-generation sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome or transcriptome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use statistical methods (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated between different experimental conditions.

rna_seq_workflow Cell_Culture Cell Culture & Treatment RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction Library_Prep Library Preparation (mRNA enrichment, cDNA synthesis, adapter ligation, amplification) RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (Alignment, Quantification, Differential Expression) Sequencing->Data_Analysis reporter_assay_workflow Plasmid_Prep Prepare Plasmids: - Reporter (PRE-Luc) - Expression (PR-A/PR-B) - Control (Renilla) Transfection Co-transfect Cells Plasmid_Prep->Transfection Treatment Treat with Ligands Transfection->Treatment Lysis_Assay Cell Lysis & Measure Reporter Activity Treatment->Lysis_Assay Data_Analysis Data Normalization & Analysis Lysis_Assay->Data_Analysis

References

non-genomic signaling pathways of progesterone in the brain

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Non-Genomic Signaling Pathways of Progesterone in the Brain

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a steroid hormone pivotal to reproductive function, also exerts profound and rapid effects on the central nervous system (CNS). These effects are often too rapid to be mediated by the classical genomic pathway, which involves the regulation of gene transcription. Instead, they are initiated at the cell membrane through non-genomic signaling pathways, leading to swift modulation of neuronal function, survival, and plasticity. This technical guide provides a comprehensive overview of the core . It details the key molecular players, their downstream cascades, quantitative data on their interactions, and detailed protocols for their experimental investigation. This document is intended to serve as a foundational resource for researchers and professionals in neuroscience and drug development exploring the therapeutic potential of this compound and its analogues.

Introduction: Beyond the Genome

The classical mechanism of this compound action involves its binding to intracellular this compound receptors (PRs), which then act as ligand-activated transcription factors to regulate gene expression.[1][2] This "genomic" pathway typically manifests over hours to days. However, a substantial body of evidence demonstrates that this compound can also elicit rapid responses within seconds to minutes, a timeframe incompatible with transcriptional regulation.[1] These "non-genomic" actions are initiated by the interaction of this compound with membrane-associated receptors, triggering a cascade of intracellular signaling events that can modulate everything from ion channel activity to cell survival pathways.[1] Understanding these pathways is critical for developing novel therapeutics that can harness the neuroprotective and neuromodulatory effects of this compound.

Core Mediators of Non-Genomic this compound Signaling

The rapid, non-genomic effects of this compound in the brain are primarily mediated by three classes of receptors:

  • Membrane this compound Receptors (mPRs): These are G-protein coupled receptors (GPCRs) belonging to the Progestin and AdipoQ Receptor (PAQR) family. There are several subtypes, including mPRα, mPRβ, mPRγ, mPRδ, and mPRε, which are expressed throughout the brain. They are distinct from the classical nuclear PR and are responsible for initiating rapid intracellular signaling cascades upon this compound binding.

  • This compound Receptor Membrane Component 1 (PGRMC1): This is a multifunctional heme-binding protein that acts as a key player in non-genomic this compound signaling. PGRMC1 can form complexes with other proteins, including mPRs and cytochrome P450 enzymes, to modulate their function. It is thought to act as an adaptor protein, facilitating the localization and function of other receptors at the cell membrane.

  • Classical this compound Receptor (PR) in a Non-Genomic Role: Evidence suggests that classical intracellular PRs can also be localized to the cytoplasm or cell membrane, where they can initiate rapid signaling cascades independent of their transcriptional activity. This often involves the activation of protein kinases like Src.

Key Signaling Pathways

mPR-Mediated G-Protein Signaling

Upon binding this compound, mPRs activate associated G-proteins, leading to rapid changes in intracellular second messengers. Most mPRs (α, β, γ) couple to inhibitory G-proteins (Gαi), which in turn inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. In contrast, mPRδ and mPRε have been shown to couple to stimulatory G-proteins (Gαs), causing an increase in cAMP production. These changes in cAMP levels can rapidly modulate the activity of downstream effectors like Protein Kinase A (PKA), influencing neuronal excitability and function.

mPR_G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm P4 This compound mPR mPR (α, β, γ) P4->mPR G_protein Gαi/β/γ mPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Ion Channel Modulation) PKA->Cellular_Response Phosphorylates

Diagram 1: mPR-mediated inhibition of the cAMP pathway.
This compound-Induced MAPK/ERK Activation

A common and critical downstream pathway activated by non-genomic this compound signaling is the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. Activation of ERK (phosphorylation) can occur within minutes of this compound treatment and is implicated in neuroprotection, memory consolidation, and neuronal plasticity. This activation can be initiated by both mPRs and PGRMC1, often involving upstream kinases like Src.

MAPK_ERK_Pathway P4 This compound Receptor mPR / PGRMC1 Complex P4->Receptor Src Src Kinase Receptor->Src Activates Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation Transcription_Factors Transcription Factors (e.g., CREB) pERK->Transcription_Factors Activates Cellular_Effects Neuroprotection, Plasticity Transcription_Factors->Cellular_Effects Leads to

Diagram 2: this compound-induced MAPK/ERK signaling cascade.
Modulation of GABA-A Receptors

This compound and its neurosteroid metabolite, allopregnanolone, are potent positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. This interaction enhances GABA-mediated chloride influx, leading to hyperpolarization of the neuron and a reduction in excitability. This rapid, non-genomic effect is responsible for the anxiolytic, sedative, and anticonvulsant properties of this compound.

GABA_Modulation cluster_membrane Neuronal Membrane GABA_R GABA-A Receptor Cl_ion Cl- GABA_R->Cl_ion Increased Influx P4_metabolite This compound / Allopregnanolone P4_metabolite->GABA_R Positive Allosteric Modulation GABA GABA GABA->GABA_R Binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Diagram 3: Allosteric modulation of the GABA-A receptor.

Quantitative Data Summary

The binding affinity of this compound to its non-genomic receptors is a critical parameter for understanding its physiological effects. The dissociation constant (Kd) represents the concentration of ligand at which 50% of the receptors are occupied.

Receptor/ComplexLigandDissociation Constant (Kd)Tissue/Cell TypeReference
mPRα This compound~5 nMSea Trout Ovary
mPRα / PGRMC1 Complex This compound~5 nMBreast Cancer Cells
mPRδ This compound2.71 nMRecombinant Human (Breast Cancer Cells)
mPRε This compound2.85 nMRecombinant Human (Breast Cancer Cells)
General mPRs This compound~10 nMBrain (General)
PGRMC1 This compound~100 nMBrain (General)
Classical PR This compound~1 nMBrain (General)

Experimental Protocols

Investigating the non-genomic signaling of this compound requires specific experimental techniques to capture rapid cellular events. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Membrane Receptors

This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of this compound for its membrane receptors.

Radioligand_Assay_Workflow start Start: Prepare Membrane Fractions (Homogenization & Centrifugation) incubation Incubation Step: 1. Aliquot membranes 2. Add increasing concentrations of [3H]-Progesterone 3. Add excess unlabeled this compound for non-specific binding control start->incubation equilibrium Incubate to Equilibrium (e.g., 60 min at 4°C) incubation->equilibrium filtration Rapid Vacuum Filtration (Separate bound from free radioligand using GF/B filters) equilibrium->filtration washing Wash Filters with Ice-Cold Buffer (Remove non-specifically bound ligand) filtration->washing counting Scintillation Counting (Quantify radioactivity on filters) washing->counting analysis Data Analysis (Scatchard or non-linear regression to determine Kd and Bmax) counting->analysis end End analysis->end

References

Progesterone Metabolism in Triple-Negative Breast Cancer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide on the Core Aspects of Progesterone Metabolism in Triple-Negative Breast Cancer Cells for Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the intricate mechanisms of this compound metabolism within triple-negative breast cancer (TNBC) cells. Characterized by the absence of estrogen receptor (ER), this compound receptor (PR), and human epidermal growth factor receptor 2 (HER2), TNBC presents a significant therapeutic challenge. While devoid of the classical nuclear this compound receptor, TNBC cells actively metabolize this compound, leading to the production of bioactive steroids that can profoundly influence tumor progression. This document provides a comprehensive overview of the key enzymes, metabolic pathways, and non-classical signaling cascades involved, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and guide future research.

The Dichotomous Role of this compound Metabolites in TNBC

In TNBC, the metabolic fate of this compound is a critical determinant of its ultimate effect on cancer cell behavior. The enzymatic machinery of these cells converts this compound into two main classes of metabolites with opposing biological activities: the cancer-promoting 5α-pregnanes and the cancer-inhibiting 4-pregnenes.[1]

  • 5α-Pregnanes: Fueling TNBC Progression: The conversion of this compound to 5α-dihydrothis compound (5αP) is a key step in promoting TNBC aggressiveness. This reaction is catalyzed by the enzyme 5α-reductase.[1] Studies have shown that 5αP stimulates proliferation, migration, and invasion of TNBC cells.[2]

  • 4-Pregnenes: A Suppressive Influence: In contrast, the formation of 4-pregnene metabolites, such as 3α-dihydrothis compound (3αHP), exerts anti-tumor effects. This conversion is mediated by enzymes like 3α-hydroxysteroid oxidoreductase (3α-HSO).[1] 3αHP has been demonstrated to inhibit the proliferation and migratory potential of TNBC cells.[2]

The balance between the production of these two classes of metabolites is therefore a crucial factor in the hormonal microenvironment of TNBC.

Key Enzymes in this compound Metabolism

Several key enzymes govern the metabolic conversion of this compound in TNBC cells. The expression and activity of these enzymes are often dysregulated in cancer, leading to an imbalance in the production of pro- and anti-tumorigenic metabolites.

Enzyme FamilySpecific EnzymesPrimary Reaction in this compound MetabolismRole in TNBC
5α-Reductases SRD5A1, SRD5A2This compound → 5α-dihydrothis compound (5αP)Upregulated in tumorigenic breast cancer cells, leading to increased production of pro-proliferative 5αP.
Hydroxysteroid Dehydrogenases (HSDs) 3α-HSO (e.g., AKR1C2), 20α-HSO (e.g., AKR1C1)This compound → 3α-dihydrothis compound (3αHP), this compound → 20α-hydroxythis compoundDownregulated in tumorigenic breast cancer cells, reducing the production of anti-proliferative 4-pregnenes.
Aldo-Keto Reductases (AKRs) AKR1C1, AKR1C3Interconversion of various steroid hormones, including this compound and its metabolites.Can influence the balance of active and inactive steroid hormones. AKR1C1 and AKR1C3 can reduce this compound to 20α-hydroxythis compound.

Table 1: Key Enzymes in this compound Metabolism in TNBC. This table summarizes the major enzymes involved in the metabolic conversion of this compound in triple-negative breast cancer cells, their primary reactions, and their established roles in the context of this disease.

Quantitative Insights into Enzyme Activity

While detailed kinetic parameters (Km, Vmax) for these enzymes with this compound as a substrate are not extensively characterized specifically in TNBC cell lines, relative activity studies provide valuable insights. For instance, the relative 5α-reductase activity, measured as the ratio of 5α-pregnanes to 4-pregnenes, is significantly higher in tumorigenic breast cancer cell lines, including the TNBC cell line MDA-MB-231, compared to non-tumorigenic breast epithelial cells.

Cell LineTypeRelative 5α-Reductase Activity (5α-pregnanes/4-pregnenes ratio)
MDA-MB-231 Triple-Negative Breast Cancer6.24 (± 1.14)
MCF-7 ER/PR Positive Breast Cancer4.21 (± 0.49)
T-47D ER/PR Positive Breast Cancer4.62 (± 0.43)
MCF-10A Non-tumorigenic Breast Epithelial0.65 (± 0.07)

Table 2: Relative 5α-Reductase Activity in Breast Cancer Cell Lines. This table presents the ratio of 5α-pregnane to 4-pregnene metabolites produced from this compound in different breast cell lines, highlighting the significantly elevated 5α-reductase activity in tumorigenic lines, including the TNBC model MDA-MB-231. Data is presented as mean ± SEM.

Non-Classical this compound Signaling in TNBC

Given the absence of the nuclear this compound receptor, the effects of this compound and its metabolites in TNBC are mediated through non-classical signaling pathways initiated at the cell membrane. Two key players in this process are the membrane this compound receptor α (mPRα) and the this compound receptor membrane component 1 (PGRMC1).

Membrane this compound Receptor α (mPRα)

mPRα is a G-protein coupled receptor that has been shown to be expressed in TNBC tissues and cell lines. Its activation by this compound can lead to the modulation of intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical regulators of cell survival, proliferation, and migration. Interestingly, some studies suggest that this compound, acting through mPRα, can suppress the growth and metastasis of TNBC cells.

mPR_alpha_signaling This compound This compound mPR_alpha mPRα This compound->mPR_alpha G_protein Gi Protein mPR_alpha->G_protein activates PI3K PI3K mPR_alpha->PI3K activates MAPK MAPK/ERK mPR_alpha->MAPK activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces AKT Akt PI3K->AKT activates Proliferation Proliferation AKT->Proliferation regulates Survival Survival AKT->Survival promotes MAPK->Proliferation regulates Migration Migration MAPK->Migration regulates

mPRα signaling cascade in TNBC cells.
This compound Receptor Membrane Component 1 (PGRMC1)

PGRMC1 is another key membrane-associated protein that binds this compound and is often overexpressed in TNBC. Its activation has been linked to the promotion of cell survival and resistance to chemotherapy. PGRMC1 can interact with and modulate the activity of various signaling molecules, including the epidermal growth factor receptor (EGFR), thereby influencing downstream pathways such as the PI3K/Akt/mTOR cascade.

PGRMC1_signaling This compound This compound PGRMC1 PGRMC1 This compound->PGRMC1 EGFR EGFR PGRMC1->EGFR interacts with & activates Chemoresistance Chemoresistance PGRMC1->Chemoresistance promotes PI3K PI3K EGFR->PI3K activates AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell_Growth mTOR->Cell_Growth promotes

PGRMC1 signaling pathway in TNBC.

Experimental Protocols

This section provides detailed methodologies for key experiments to study this compound metabolism and its effects in TNBC cells.

Quantification of this compound Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of steroid hormones and their metabolites.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Cell_Lysate Cell Lysate or Conditioned Media Extraction Liquid-Liquid or Solid-Phase Extraction Cell_Lysate->Extraction Derivatization Derivatization (optional) Extraction->Derivatization LC_Separation Liquid Chromatography (Separation of Metabolites) Derivatization->LC_Separation MS_Ionization Mass Spectrometry (Ionization) LC_Separation->MS_Ionization MS_Detection Tandem Mass Spectrometry (Detection & Quantification) MS_Ionization->MS_Detection Quantification Quantification against Internal Standards MS_Detection->Quantification Data_Interpretation Data Interpretation Quantification->Data_Interpretation

Workflow for LC-MS/MS analysis of this compound metabolites.

Protocol:

  • Sample Preparation:

    • Harvest TNBC cells (e.g., MDA-MB-231) and/or collect conditioned media after incubation with this compound.

    • Perform protein precipitation with a cold organic solvent (e.g., acetonitrile).

    • Add internal standards (deuterated analogs of the target metabolites) to the samples for accurate quantification.

    • Extract the steroid metabolites using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate the this compound metabolites using a suitable C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).

    • Ionize the eluted metabolites using electrospray ionization (ESI) in positive mode.

    • Detect and quantify the metabolites using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. Specific precursor-to-product ion transitions for each metabolite and internal standard should be optimized.

  • Data Analysis:

    • Generate a standard curve for each metabolite using known concentrations.

    • Calculate the concentration of each metabolite in the samples by comparing their peak areas to those of the internal standards and the standard curve.

Transwell Migration Assay

This assay is used to assess the effect of this compound metabolites on the migratory capacity of TNBC cells.

Protocol:

  • Cell Preparation:

    • Culture TNBC cells (e.g., MDA-MB-231) to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

    • Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

    • Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

    • Add the cell suspension to the upper chamber of the Transwell insert, along with the desired concentration of the this compound metabolite (e.g., 5αP or 3αHP) or vehicle control.

  • Incubation and Staining:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (e.g., 6-24 hours, to be optimized for the specific cell line).

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.

    • Stain the fixed cells with a solution such as crystal violet.

  • Quantification:

    • Wash the inserts to remove excess stain.

    • Elute the stain from the cells using a destaining solution (e.g., 10% acetic acid).

    • Measure the absorbance of the destaining solution using a plate reader at a wavelength of ~570 nm.

    • Alternatively, count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify the expression and phosphorylation status of key proteins in the signaling pathways.

Protocol:

  • Sample Preparation:

    • Treat TNBC cells with this compound or its metabolites for the desired time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-mPRα, anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

    • Wash the membrane thoroughly with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system or X-ray film.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The metabolism of this compound in TNBC cells represents a critical, yet often overlooked, aspect of the hormonal regulation of this aggressive breast cancer subtype. The dualistic nature of this compound metabolites, with 5α-pregnanes promoting and 4-pregnenes inhibiting tumorigenic processes, highlights the importance of the enzymatic machinery that governs their production. Furthermore, the discovery of non-classical signaling pathways mediated by mPRα and PGRMC1 provides novel therapeutic targets for a cancer that lacks traditional hormone receptors.

Future research should focus on:

  • Detailed Kinetic Characterization: Elucidating the precise kinetic parameters (Km, Vmax) of key metabolic enzymes in different TNBC subtypes.

  • In Vivo Metabolomics: Quantifying the in vivo concentrations of this compound and its metabolites within the tumor microenvironment of TNBC patients.

  • Targeted Therapies: Developing and testing specific inhibitors of 5α-reductase and activators of 3α-HSO as potential therapeutic strategies for TNBC.

  • Signaling Pathway Dissection: Further dissecting the downstream signaling cascades of mPRα and PGRMC1 to identify novel nodes for therapeutic intervention.

A deeper understanding of this compound metabolism in TNBC will undoubtedly pave the way for the development of innovative and effective targeted therapies for this challenging disease.

References

Progesterone's Influence on Microglial Activation and Polarization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in orchestrating the neuroinflammatory response to injury and disease. Their activation and subsequent polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes are critical determinants of CNS pathology and repair. Progesterone, a neurosteroid, has emerged as a significant modulator of microglial function, exerting potent anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth analysis of this compound's influence on microglial activation and polarization, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development investigating the therapeutic potential of this compound and its analogues in neurological disorders characterized by neuroinflammation.

Introduction

Neuroinflammation is a hallmark of a wide range of neurological disorders, including traumatic brain injury, stroke, multiple sclerosis, and neurodegenerative diseases.[1] Microglia are the primary mediators of this inflammatory response.[2] In response to pathological stimuli, microglia transition from a resting state to an activated state, which can be broadly categorized into two main phenotypes: the classical M1 phenotype, which releases pro-inflammatory cytokines and reactive oxygen species, and the alternative M2 phenotype, which is associated with the production of anti-inflammatory factors and tissue repair.[3][4]

This compound has been shown to be a potent modulator of microglial activity, generally promoting a shift from the detrimental M1 phenotype towards the protective M2 phenotype.[3] This guide will explore the molecular mechanisms underlying this compound's effects on microglia, presenting the available quantitative data and experimental approaches used to elucidate these actions.

Quantitative Effects of this compound on Microglial Activation and Polarization

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on microglia.

Table 1: In Vitro Effects of this compound on LPS-Stimulated Microglia

Cell LineTreatmentOutcome MeasureResultReference
BV-2 microgliaLipopolysaccharide (LPS) + this compoundTNF-α, iNOS, COX-2 expressionDose-dependent attenuation
BV-2 microgliaLPS + this compoundNF-κB p65 phosphorylation and nuclear translocationDecreased
BV-2 microgliaLPS + this compoundp38, JNK, and ERK MAPK phosphorylationDecreased
rd10 retinal microgliaConditioned medium from Norgestrel-treated microglia on 661W photoreceptor-like cells661W cell deathReduced from ~14% to ~4%

Table 2: In Vivo Effects of this compound on Microglia

Animal ModelTreatmentOutcome MeasureResultReference
Cuprizone-induced demyelination mouse modelThis compound therapyM1 markers (iNOS, CD86, MHC-II, TNF-α) mRNA expression in corpus callosumSignificant reduction
Cuprizone-induced demyelination mouse modelThis compound therapyM2 markers (Trem-2, CD206, Arg-1, TGF-β) mRNA expression in corpus callosumSignificant increase
Cuprizone-induced demyelination mouse modelThis compound therapyNLRP3 and IL-18 mRNA and protein expression~2-fold decrease
Optic nerve crush mouse modelThis compound treatmentM1 markers (iNOS, TNF-α, IL-6)Reduced
Optic nerve crush mouse modelThis compound treatmentM2 markers (Arg1, CD206, IL-4)Increased
Traumatic Brain Injury (TBI) mouse modelThis compound therapyIBA-1+ microglial cells in injured brain tissueSignificantly reduced at 3 and 7 days post-TBI
Traumatic Brain Injury (TBI) mouse modelThis compound therapyPro-inflammatory cytokines (IL-1β, TNF-α)Decreased
Traumatic Brain Injury (TBI) mouse modelThis compound therapyAnti-inflammatory cytokine (IL-10)Increased

Key Signaling Pathways Modulated by this compound in Microglia

This compound exerts its effects on microglia through various signaling pathways, primarily by inhibiting pro-inflammatory cascades and promoting anti-inflammatory responses.

Inhibition of NF-κB and MAPK Signaling

A key mechanism of this compound's anti-inflammatory action is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Upon stimulation with pro-inflammatory stimuli like LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes. This compound can inhibit the phosphorylation of key components of these pathways, thereby reducing the production of inflammatory mediators.

G This compound's Inhibition of Pro-inflammatory Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK Ikk IKK TLR4->Ikk This compound This compound PR This compound Receptor This compound->PR PR->p38 Inhibits PR->JNK Inhibits PR->ERK Inhibits PR->Ikk Inhibits IkB IκBα PR->IkB Inhibits NFkB NF-κB (p65/p50) PR->NFkB Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, iNOS, COX-2) p38->Pro_inflammatory_Genes JNK->Pro_inflammatory_Genes ERK->Pro_inflammatory_Genes Ikk->IkB P IkB->NFkB Releases Nucleus_NFkB Nuclear Translocation NFkB->Nucleus_NFkB Nucleus_NFkB->Pro_inflammatory_Genes

This compound inhibits LPS-induced NF-κB and MAPK pathways.
Promotion of M2 Polarization

This compound actively promotes the polarization of microglia towards the M2 phenotype. This is characterized by the upregulation of M2-specific markers such as Arginase-1 (Arg-1), CD206, and TREM-2, and the release of anti-inflammatory cytokines like IL-10 and TGF-β.

G This compound-Induced Microglial Polarization cluster_m1 M1 Phenotype (Pro-inflammatory) cluster_m2 M2 Phenotype (Anti-inflammatory) This compound This compound Microglia Microglia This compound->Microglia M1_markers iNOS, TNF-α, IL-6, CD86 Microglia->M1_markers Downregulates M2_markers Arg-1, CD206, IL-10, TGF-β Microglia->M2_markers Upregulates

This compound shifts microglia from an M1 to an M2 phenotype.

Experimental Methodologies

This section details common experimental protocols used to investigate the effects of this compound on microglial activation and polarization.

In Vitro Microglial Activation Assay

This protocol describes a typical in vitro experiment to assess the anti-inflammatory effects of this compound on cultured microglia.

G In Vitro Microglial Activation Experimental Workflow Start Start: Plate BV-2 or primary microglia Pretreat Pre-treat with This compound (various concentrations) Start->Pretreat Stimulate Stimulate with LPS (e.g., 30 ng/ml) Pretreat->Stimulate Incubate Incubate for a defined period (e.g., 4-24 hours) Stimulate->Incubate Collect Collect supernatant and cell lysates Incubate->Collect Analyze Analyze: - Cytokines (ELISA) - Protein expression (Western Blot) - Gene expression (qPCR) Collect->Analyze

References

Crosstalk Between Progesterone and Growth Factor Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Progesterone, a key steroid hormone, exerts its physiological and pathological effects not only through classical genomic pathways but also through intricate crosstalk with various growth factor signaling cascades. This guide provides a detailed examination of the molecular mechanisms underpinning the interactions between this compound receptor (PR) signaling and key pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways. Understanding this bidirectional communication is critical for elucidating the role of this compound in normal physiology and in the progression of diseases like breast cancer. This document summarizes key quantitative data, provides detailed experimental protocols for studying this crosstalk, and presents visual diagrams of the signaling networks.

Introduction

The signaling pathways of this compound and growth factors are fundamental to cellular processes such as proliferation, differentiation, and survival. While traditionally viewed as distinct, a growing body of evidence reveals a significant and complex interplay between them. This compound can modulate growth factor signaling at multiple levels, from receptor expression to the activation of downstream kinases. Conversely, growth factor signaling can influence PR activity, often in a ligand-independent manner, by directly phosphorylating the receptor and altering its transcriptional activity. This reciprocal regulation has profound implications for cellular responses and is a crucial consideration in the development of targeted therapies.

Key Signaling Pathway Crosstalk

This compound Receptor and MAPK/ERK Pathway

Progestins can rapidly activate the MAPK/ERK pathway, a central signaling cascade that regulates cell growth and proliferation.[1][2] This activation can occur through both PR-dependent and independent mechanisms.

One key mechanism involves the interaction of PR with Src family kinases.[3] Upon progestin binding, a subpopulation of PR can rapidly activate c-Src, which in turn initiates the Ras/Raf/MEK/ERK signaling cascade.[4][5] This non-genomic action of PR is independent of its transcriptional activity. Interestingly, in some cellular contexts, this progestin-induced activation of the Src/ERK pathway is dependent on the presence of the Estrogen Receptor (ER), suggesting a higher-order interaction between steroid hormone receptors.

Conversely, growth factors like Epidermal Growth Factor (EGF) can also modulate PR function through the MAPK/ERK pathway. EGF treatment can lead to the phosphorylation of PR, which can enhance its transcriptional activity in the presence of low concentrations of progestins.

This compound Receptor and PI3K/Akt Pathway

The PI3K/Akt pathway is another critical signaling network involved in cell survival and proliferation that exhibits significant crosstalk with PR signaling. This compound and its synthetic analogs have been shown to activate the PI3K/Akt pathway in various cell types. This activation can be mediated by the interaction of PR with the p85 regulatory subunit of PI3K.

Growth factors, such as Insulin-like Growth Factor-1 (IGF-1), are potent activators of the PI3K/Akt pathway. Activated Akt can, in turn, influence PR expression and function. In some contexts, activation of the PI3K/Akt pathway can lead to a decrease in PR mRNA and protein levels, thereby attenuating the cellular response to this compound. However, in other scenarios, particularly in endometrial cancer cells, inhibition of the PI3K/Akt pathway has been shown to increase PR protein levels and enhance its transcriptional activity, suggesting a role for Akt in promoting progestin resistance.

This compound Receptor and JAK/STAT Pathway

The JAK/STAT pathway is a primary signaling cascade for many cytokines and growth factors, including prolactin. This compound signaling can cooperate with prolactin signaling through the regulation of JAK and STAT proteins. Progestin-induced activation of PR can lead to the increased expression and activation of STAT3 and STAT5. Furthermore, PR and STAT proteins can form complexes that cooperatively regulate the transcription of target genes. In the mammary gland, this compound stimulates the recruitment of STAT5a to PR-regulated enhancers of the RANKL gene, a key paracrine factor for mammary epithelial proliferation. This interaction highlights a mechanism where STAT5a acts as a cofactor for PR-mediated transcription.

Conversely, interferons, which signal through the JAK/STAT pathway, can be modulated by PR. PR has been shown to interact with STAT1 and STAT2, leading to a decrease in interferon-stimulated STAT1 phosphorylation and subsequent downregulation of interferon-stimulated genes.

Quantitative Data on Crosstalk

The following tables summarize quantitative findings from various studies on the interaction between this compound and growth factor signaling pathways.

Cell LineTreatmentEffectFold Change / % ChangeReference
MAPK/ERK Pathway
T47DR5020 (synthetic progestin)Increased p42/p44 MAPK activation (transient)Not specified
T47DEGFIncreased p42/p44 MAPK activation (sustained)Not specified
ZR-75This compound pre-treatment followed by EGFPotentiated EGF-phosphorylated ERK1/2Maintained for 24h vs. transient EGF alone
MCF10AMPA (medroxythis compound acetate)Increased ERK phosphorylationNot specified
PI3K/Akt Pathway
MCF-7R5020Increased IRS-2 mRNA and protein levelsMarkedly induced
MCF-7IGF-IDecreased PR mRNA and protein levelsSharply lowered
Endometrial Cancer CellsAkt inhibitor + ProgestinDecreased cell viability and increased apoptosisSynergistic effect
STAT Pathway
T47DR5020Increased STAT3 expression and activationNot specified
Primary Mouse Mammary Epithelial CellsThis compoundP4 induction of RANKL required Stat5aNot specified
T47DR5020Increased PR:STAT2 complex formationIncreased compared to vehicle

Experimental Protocols

Co-Immunoprecipitation to Detect PR-Protein Interactions

This protocol is designed to determine if the this compound Receptor (PR) physically interacts with a protein of interest (e.g., c-Src, STAT, p85 subunit of PI3K).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against PR

  • Antibody against the protein of interest

  • Protein A/G agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Treat cells as required (e.g., with this compound or growth factors). Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Pre-clearing: Add protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody against PR to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer to remove non-specific proteins.

  • Elution: Elute the bound proteins by adding elution buffer or by boiling the beads in SDS-PAGE loading buffer.

  • Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest.

Western Blotting for Phosphorylated ERK (p-ERK)

This protocol is used to quantify the activation of the ERK pathway by measuring the levels of phosphorylated ERK1/2.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against phospho-ERK1/2 (Thr202/Tyr204)

  • Primary antibody against total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Stripping buffer (optional)

Procedure:

  • Lysate Preparation: Treat cells, wash with ice-cold PBS, and lyse as described in the co-immunoprecipitation protocol. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody (typically at a 1:1000 to 1:2000 dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10,000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed for total ERK using the anti-total ERK1/2 antibody.

Reporter Gene Assay for PR Transcriptional Activity

This assay measures the ability of PR to act as a ligand-activated transcription factor.

Materials:

  • Mammalian cells engineered to express human PR.

  • A luciferase reporter plasmid containing a this compound response element (PRE) upstream of the luciferase gene.

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

  • Transfection reagent.

  • Cell culture media and reagents.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate.

  • Transfection: Co-transfect the cells with the PRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Treatment: After 24-48 hours, treat the cells with this compound, growth factors, or other compounds of interest.

  • Cell Lysis: After the desired treatment period (e.g., 24 hours), lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold induction of reporter activity relative to a vehicle-treated control.

Visualizing the Signaling Networks

The following diagrams, generated using the DOT language for Graphviz, illustrate the key crosstalk pathways.

PR_MAPK_ERK_Crosstalk cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_mem PR (membrane) This compound->PR_mem EGF EGF EGFR EGFR EGF->EGFR cSrc c-Src PR_mem->cSrc activates Ras Ras EGFR->Ras activates cSrc->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK PR_nuc PR (nuclear) ERK->PR_nuc phosphorylates Gene_Expression Gene Expression (Proliferation) ERK->Gene_Expression PR_nuc->Gene_Expression regulates

Caption: this compound-MAPK/ERK pathway crosstalk.

PR_PI3K_Akt_Crosstalk cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_mem PR (membrane) This compound->PR_mem IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K PR_mem->PI3K activates IGF1R->PI3K activates Akt Akt PI3K->Akt PR_nuc PR (nuclear) Akt->PR_nuc regulates expression Gene_Expression Gene Expression (Survival, Proliferation) Akt->Gene_Expression PR_nuc->Gene_Expression regulates

Caption: this compound-PI3K/Akt pathway crosstalk.

PR_JAK_STAT_Crosstalk cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_nuc PR (nuclear) This compound->PR_nuc Prolactin Prolactin PRLR Prolactin Receptor Prolactin->PRLR JAK JAK PRLR->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer PR_nuc->STAT increases expression Gene_Expression Gene Expression (Differentiation) PR_nuc->Gene_Expression STAT_dimer->Gene_Expression

Caption: this compound-JAK/STAT pathway crosstalk.

Conclusion

The crosstalk between this compound and growth factor signaling pathways is a multifaceted and dynamic process that is essential for normal cellular function and is frequently dysregulated in disease. This compound receptor can act as a signaling node, integrating inputs from various pathways to fine-tune cellular responses. A comprehensive understanding of these interactions, facilitated by the experimental approaches and conceptual frameworks presented in this guide, is paramount for the development of novel therapeutic strategies that target these interconnected signaling networks. Future research should continue to unravel the context-dependent nature of this crosstalk to enable more precise and effective interventions.

References

Progesterone's Influence on Mitochondrial Function and Cancer Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Progesterone, a key steroid hormone, plays a multifaceted role in cellular bioenergetics and metabolism, with significant implications for cancer biology. Beyond its classical genomic functions mediated by nuclear receptors, this compound exerts rapid, non-genomic effects that directly impact mitochondrial activity and reshape the metabolic landscape of cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates mitochondrial function, including its effects on cellular respiration, ATP production, and reactive oxygen species (ROS) homeostasis. Furthermore, it explores the dichotomous role of this compound in cancer metabolism, where it can either promote or inhibit glycolysis and oxidative phosphorylation depending on the cellular context, dose, and interplay with other signaling pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology and endocrinology.

This compound's Direct Impact on Mitochondrial Bioenergetics

This compound can rapidly influence mitochondrial function, often independently of nuclear receptor-mediated gene transcription. These non-genomic actions are, in part, attributed to the existence of a mitochondrial this compound receptor (PR-M), a truncated form of the nuclear receptor located on the outer mitochondrial membrane.[1][2][3]

Modulation of Mitochondrial Respiration and ATP Synthesis

Studies have demonstrated that this compound and its synthetic analogs (progestins) can directly enhance mitochondrial activity. In benign breast epithelial cells (MCF-10A), which lack the nuclear this compound receptor, this compound treatment leads to a dose-dependent increase in mitochondrial membrane potential (hyperpolarization) and a corresponding rise in total cellular ATP.[4] This suggests a direct mechanism for enhancing cellular respiration.[4] This pro-survival effect is linked to the inhibition of apoptosis. The presence of PR-M is associated with these increases in mitochondrial membrane potential and cellular respiration.

Conversely, in certain cancer types like glioblastoma, high concentrations of this compound have been shown to exert an inhibitory effect on mitochondrial respiration and glycolysis. This dose-dependent inhibition extends to basal and maximal respiration, as well as ATP production. In some breast cancer models, progestins have been found to impair mitochondrial oxidative reserve capacity and oxygen consumption.

Regulation of Mitochondrial Membrane Potential (ΔΨm)

This compound's effect on the mitochondrial membrane potential (ΔΨm) is a key indicator of its influence on mitochondrial health and function. In non-cancerous breast epithelial cells and leiomyoma cells, progestins induce a hyperpolarization of the mitochondrial membrane, which is consistent with an increase in mitochondrial activity. However, in breast cancer cells, agonist-activated this compound receptors can lead to a time-dependent loss of mitochondrial membrane potential, which is associated with apoptosis.

Control of Mitochondrial Reactive Oxygen Species (ROS) Production

The impact of this compound on mitochondrial reactive oxygen species (ROS) production is complex and appears to be context-dependent. In some cancer cells, elevated ROS levels are a hallmark of their altered metabolism. This compound has been shown to have antioxidant effects in ovarian and endometrial cancer cells, reducing ROS levels and alleviating oxidative stress, which in turn leads to apoptosis. In contrast, high-dose this compound treatment in glioblastoma cells can lead to an increase in mitochondrial superoxide radical generation, contributing to its anti-tumor effects.

The Dichotomous Role of this compound in Cancer Metabolism

This compound's influence on cancer metabolism is not uniform and can either promote a glycolytic phenotype, characteristic of the Warburg effect, or suppress it, depending on the cancer type and hormonal milieu.

Promotion of the Warburg Effect in Breast Cancer

In estrogen receptor-positive (ER+) and this compound receptor-positive (PR+) breast cancer cells, progestins have been shown to shift cellular metabolism towards glycolysis and lactate production. When combined with estrogens, progestins consistently and significantly increase the glycolytic rate. This metabolic reprogramming is accompanied by changes in mitochondrial morphology, with progestins favoring smaller, rounded mitochondria, which is often associated with a glycolytic state. Furthermore, progestins can increase fatty acid biosynthesis and the accumulation of lipid droplets, providing an additional energy source for cancer cells.

Inhibition of Glycolysis in Glioblastoma

In contrast to its effects in breast cancer, high-dose this compound has been demonstrated to attenuate glycolytic metabolism in glioblastoma multiforme (GBM). This is evidenced by a dose-dependent inhibitory effect on the extracellular acidification rate (ECAR), a measure of glycolysis. This inhibition of glycolysis is part of a broader anti-tumor effect of high-dose this compound in this cancer type.

Key Signaling Pathways

This compound's effects on mitochondrial function and cancer metabolism are mediated by a complex interplay of signaling pathways, ranging from classical nuclear receptor signaling to rapid non-genomic pathways and direct mitochondrial actions.

Classical and Non-Genomic Signaling

The diagram below illustrates the primary signaling pathways of this compound. The classical genomic pathway involves this compound binding to its nuclear receptors (PR-A and PR-B), which then act as transcription factors to regulate the expression of target genes. The non-genomic pathways are initiated by this compound binding to membrane-associated or mitochondrial this compound receptors, leading to rapid cellular responses that do not require gene transcription.

This compound Signaling Pathways cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound mPR Membrane PR This compound->mPR Non-Genomic nPR Nuclear PR (Inactive) This compound->nPR PR_M PR-M This compound->PR_M Direct Mitochondrial Action PI3K_Akt PI3K/Akt Pathway mPR->PI3K_Akt nPR_active Nuclear PR (Active) nPR->nPR_active DNA DNA nPR_active->DNA Genomic Metabolic_Shift Shift to Glycolysis PI3K_Akt->Metabolic_Shift Mito_Resp ↑ Mitochondrial Respiration & ATP PR_M->Mito_Resp ROS_Mod ROS Modulation PR_M->ROS_Mod Gene_Expression Altered Gene Expression DNA->Gene_Expression

This compound's primary signaling pathways.
This compound's Influence on Cancer Metabolism Pathways

The following diagram illustrates how this compound can modulate the metabolic phenotype of cancer cells. In breast cancer, this compound, particularly in combination with estrogen, can enhance the Warburg effect by upregulating glycolysis and lactate production while altering mitochondrial morphology. In glioblastoma, high doses of this compound can inhibit both glycolysis and oxidative phosphorylation (OXPHOS).

This compound's Effect on Cancer Metabolism cluster_breast_cancer Breast Cancer cluster_glioblastoma Glioblastoma (High Dose) This compound This compound Breast_Glycolysis ↑ Glycolysis (Warburg Effect) This compound->Breast_Glycolysis Breast_Mito Altered Mitochondrial Morphology This compound->Breast_Mito Breast_Lipogenesis ↑ Lipogenesis This compound->Breast_Lipogenesis GBM_Glycolysis ↓ Glycolysis This compound->GBM_Glycolysis GBM_OXPHOS ↓ OXPHOS This compound->GBM_OXPHOS

This compound's impact on cancer cell metabolism.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of this compound on mitochondrial function and cancer cell metabolism.

Table 1: Effect of Progestin (R5020) on Mitochondrial Membrane Potential (MMP) and ATP Levels in MCF-10A Cells

TreatmentChange in MMP (585/529 nm ratio)Change in Total Cellular ATPReference
ControlBaselineBaseline
R5020 (10⁻⁶ M)Increased (Hyperpolarization)Increased
R5020 (10⁻⁶ M) + PR AntagonistInhibited increaseInhibited increase

Table 2: Effect of Hormonal Treatment on Glycolytic Rate in Breast Cancer Cell Lines

Cell LineTreatmentGlycolytic Rate (vs. Vehicle)Reference
T47DEstradiol (E2)No significant change
T47DProgestin (R5020)Increased
T47DE2 + R5020Significantly Increased
UCD4E2No significant change
UCD4R5020Increased
UCD4E2 + R5020Significantly Increased
UCD65E2No significant change
UCD65R5020Increased
UCD65E2 + R5020Significantly Increased

Table 3: Effect of High-Dose this compound (P4) on Mitochondrial Respiration and Glycolysis in Glioblastoma Cells

ParameterEffect of High-Dose P4 (80 µM)Reference
Oxygen Consumption Rate (OCR)Inhibited
Extracellular Acidification Rate (ECAR)Inhibited
Basal RespirationAltered (Decreased)
Maximal RespirationAltered (Decreased)
ATP ProductionAltered (Decreased)
Superoxide Radical GenerationIncreased (11-22%)

Experimental Methodologies

This section provides an overview of the key experimental protocols used to investigate the effects of this compound on mitochondrial function and cancer metabolism.

Measurement of Mitochondrial Respiration and Glycolysis (Seahorse XF Analyzer)

The Seahorse XF Analyzer is a standard instrument for real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.

  • Cell Seeding: Cancer cells are seeded in Seahorse XF microplates at an optimized density and allowed to adhere overnight.

  • Treatment: Cells are treated with this compound or vehicle control for the desired duration.

  • Assay Medium: Prior to the assay, the growth medium is replaced with a specialized assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

  • Mito Stress Test: To assess mitochondrial function, a series of drugs are sequentially injected:

    • Oligomycin: An ATP synthase inhibitor, which allows for the measurement of ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential and allows for the measurement of maximal respiration.

    • Rotenone/Antimycin A: Complex I and III inhibitors, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.

  • Glycolysis Stress Test: To assess glycolytic function, the following are sequentially injected:

    • Glucose: To initiate glycolysis.

    • Oligomycin: To inhibit oxidative phosphorylation and force cells to rely on glycolysis.

    • 2-DG (2-deoxy-D-glucose): A glucose analog that inhibits glycolysis.

  • Data Analysis: OCR and ECAR are measured in real-time and used to calculate various parameters of mitochondrial respiration and glycolysis.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

The JC-1 assay is a widely used method to measure changes in mitochondrial membrane potential.

  • Cell Preparation: Cells are cultured and treated with this compound as required.

  • JC-1 Staining: Cells are incubated with JC-1, a lipophilic cationic dye. In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria, which emit red fluorescence. In cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.

  • Quantification: The fluorescence is measured using a fluorescence microscope, plate reader, or flow cytometer. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. An increase in this ratio indicates hyperpolarization, while a decrease indicates depolarization.

Quantification of Cellular ATP Levels

Cellular ATP levels are a direct measure of the energy status of the cell.

  • Cell Lysis: After treatment, cells are lysed to release intracellular ATP.

  • Bioluminescence Assay: The ATP concentration in the lysate is determined using a luciferase-based bioluminescence assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

  • Measurement: The emitted light is measured with a luminometer, and the ATP concentration is calculated by comparing with a standard curve.

  • Normalization: ATP levels are typically normalized to the total protein content of the cell lysate to account for differences in cell number.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on mitochondrial function in cancer cells.

Experimental Workflow cluster_assays 3. Functional Assays start Start cell_culture 1. Cell Culture (e.g., Breast Cancer Cells) start->cell_culture treatment 2. This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment seahorse Seahorse XF Analysis (OCR & ECAR) treatment->seahorse jc1 JC-1 Assay (Mitochondrial Membrane Potential) treatment->jc1 atp ATP Assay (Cellular Energy Levels) treatment->atp ros ROS Assay (Oxidative Stress) treatment->ros data_analysis 4. Data Analysis & Interpretation seahorse->data_analysis jc1->data_analysis atp->data_analysis ros->data_analysis conclusion Conclusion data_analysis->conclusion

Workflow for studying this compound's mitochondrial effects.

Conclusion and Future Directions

This compound's role in mitochondrial function and cancer metabolism is complex and often paradoxical. It can act as both a promoter and an inhibitor of key metabolic pathways, depending on the cellular context, dose, and the presence of other hormonal signals. The discovery of a mitochondrial this compound receptor has opened up new avenues for understanding the rapid, non-genomic effects of this hormone on cellular bioenergetics.

For drug development professionals, these findings present both challenges and opportunities. The dual nature of this compound's effects suggests that targeting this compound signaling could have different outcomes in different cancer types. A deeper understanding of the specific molecular mechanisms that govern whether this compound promotes or inhibits a cancer-driving metabolic phenotype is crucial. Future research should focus on:

  • Elucidating the downstream signaling pathways of the mitochondrial this compound receptor (PR-M).

  • Investigating the crosstalk between this compound signaling and other key metabolic regulators in cancer.

  • Exploring the therapeutic potential of selectively modulating this compound receptor activity to favorably alter the metabolic state of cancer cells.

By unraveling the intricacies of this compound's influence on mitochondria and cancer metabolism, we can pave the way for novel therapeutic strategies that exploit these metabolic vulnerabilities for the treatment of hormone-sensitive cancers.

References

Methodological & Application

Application Notes and Protocols: Progesterone Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Progesterone is a C-21 steroid hormone crucial for regulating the menstrual cycle, maintaining pregnancy, and embryogenesis.[1][2][3] Its quantitative measurement in biological samples such as serum, plasma, milk, urine, and tissue culture media is a vital tool in reproductive research and drug development.[4][5] The this compound Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and reliable method for this purpose, enabling the investigation of luteal function, ovulation, and the effects of therapeutic interventions.

Assay Principle

The this compound ELISA is a competitive immunoassay. The assay is based on the competition between unlabeled this compound in the sample (or standards) and a fixed amount of enzyme-labeled this compound (e.g., this compound-horseradish peroxidase [HRP] conjugate) for a limited number of binding sites on a specific anti-progesterone antibody. The antibody-coated microplate captures this complex. Following an incubation period, unbound components are washed away. A substrate solution (commonly TMB, tetramethylbenzidine) is then added, which reacts with the enzyme-labeled this compound that has bound to the antibody. This reaction produces a color change, the intensity of which is inversely proportional to the concentration of this compound in the sample. The reaction is stopped, and the absorbance is read on a microplate reader. A standard curve is generated by plotting the absorbance values of known this compound concentrations, which is then used to determine the concentration of this compound in the unknown samples.

This compound ELISA Principle

ELISA_Principle cluster_well Microplate Well cluster_binding Competitive Binding Ab Anti-Progesterone Antibody P This compound (Sample) P_E This compound-Enzyme Conjugate Ab_P Antibody-Progesterone Complex Ab_P_E Antibody-Progesterone-Enzyme Complex P->Ab_P Binds P_E->Ab_P_E Binds

Caption: Competitive binding for antibody sites.

Materials and Reagents

Typically, a this compound ELISA kit includes the following components. Note that specific contents may vary by manufacturer.

  • Anti-Progesterone Antibody Coated Microplate (96 wells)

  • This compound Standards

  • This compound-Enzyme (HRP) Conjugate

  • Assay Diluent

  • Wash Buffer Concentrate

  • TMB Substrate

  • Stop Solution (e.g., sulfuric acid)

  • Plate Sealers

Additional materials required but not supplied:

  • Deionized or distilled water

  • Precision pipettes and disposable tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Tubes for dilution of standards and samples

  • Microplate shaker (optional)

Experimental Protocol

1. Reagent Preparation:

  • Bring all reagents and samples to room temperature before use.
  • Prepare the Wash Buffer by diluting the concentrate with deionized or distilled water as instructed by the kit manual.
  • Prepare the this compound standards by serial dilution as per the kit's instructions to generate a standard curve.

2. Assay Procedure:

  • Determine the number of wells required for standards, samples, and controls. It is recommended to run all in duplicate.
  • Add 50 µL of each standard and sample to the appropriate wells.
  • Add 50 µL of the diluted enzyme conjugate to each well.
  • Gently shake the plate to mix.
  • Cover the plate with a plate sealer and incubate for one hour at room temperature.
  • After incubation, discard the contents of the wells.
  • Wash the plate three times with 300 µL of diluted Wash Buffer per well. After the final wash, remove any remaining buffer by inverting the plate and tapping it on absorbent paper.
  • Add 100 µL of TMB Substrate to each well.
  • Incubate the plate for 15-30 minutes at room temperature in the dark.
  • Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
  • Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

This compound ELISA Workflow

ELISA_Workflow A Prepare Reagents and Standards B Add Standards & Samples to Plate (50 µL) A->B C Add Enzyme Conjugate to each well (50 µL) B->C D Incubate 1 hour at Room Temperature C->D E Wash Plate 3x D->E F Add TMB Substrate (100 µL) E->F G Incubate 15-30 min in the Dark F->G H Add Stop Solution (50 µL) G->H I Read Absorbance at 450 nm H->I

Caption: Step-by-step ELISA procedure.

Data Analysis and Interpretation

  • Calculate Mean Absorbance: Calculate the average absorbance for each set of duplicate standards, controls, and samples.

  • Generate Standard Curve: Plot the mean absorbance for each standard on the y-axis against the corresponding this compound concentration on the x-axis. A four-parameter logistic curve fit is often recommended.

  • Determine Sample Concentrations: Use the standard curve to interpolate the this compound concentration of the samples from their mean absorbance values.

Data Presentation

The following table represents typical data for a this compound ELISA standard curve. Note that these values are for demonstration purposes only and should not be used for actual calculations.

This compound (ng/mL)Mean Absorbance (450 nm)
02.500
0.12.150
0.51.600
1.01.100
5.00.500
10.00.250
20.00.125

Assay Characteristics

  • Sensitivity: The lower detection limit is typically around 0.1 ng/mL.

  • Specificity: The antibodies used in these kits are highly specific for this compound, with minimal cross-reactivity to other steroids.

  • Sample Types: The assay can be used with various biological fluids, including serum, plasma, milk, urine, and tissue culture media. For milk samples, it is often recommended to use skim milk to avoid interference from fat content.

Important Considerations

  • Strict adherence to the protocol, including incubation times and temperatures, is crucial for obtaining optimal and reproducible results.

  • Accurate and precise pipetting is essential.

  • Do not mix reagents from different kit lots.

  • Ensure that all reagents are at room temperature before starting the assay.

  • Avoid contamination of the TMB substrate.

  • Store the kit at 2-8°C when not in use.

References

Application Notes and Protocols for Immunohistochemical Detection of Progesterone Receptor in Brain Tissue

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of Progesterone Receptor (PR) in both formalin-fixed, paraffin-embedded (FFPE) and cryopreserved brain tissue. This guide is intended for researchers, scientists, and drug development professionals investigating the role of this compound and its receptor in neuroscience.

Introduction

This compound receptors are critical mediators of this compound signaling in the central nervous system, playing a role in a variety of neural processes, including reproductive behavior, neuroprotection, and mood regulation.[1] Immunohistochemistry is a powerful technique to visualize the distribution and expression levels of PR within specific brain regions and cell types.[2][3][4] The following protocol provides a robust methodology for the detection of PR in brain tissue, adaptable for both chromogenic and fluorescent detection methods.

Signaling Pathway of this compound Receptor

This compound, a steroid hormone, exerts its effects by binding to intracellular this compound receptors. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as this compound response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription. This genomic signaling pathway is the classical mechanism of this compound action.

ProgesteroneReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR This compound Receptor (PR) This compound->PR Binds Active_PR Active PR Dimer PR->Active_PR Dimerization HSP Heat Shock Proteins PR_HSP Inactive PR-HSP Complex PR_HSP->PR Dissociation PR_HSP->HSP PRE This compound Response Element (PRE) Active_PR->PRE Binds cluster_nucleus cluster_nucleus Active_PR->cluster_nucleus Translocation Gene Target Gene PRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation

Caption: this compound Receptor Signaling Pathway.

Experimental Workflow for this compound Receptor IHC

The following diagram outlines the key steps in the immunohistochemical staining process for this compound receptor in brain tissue. This workflow is applicable to both paraffin-embedded and frozen sections with minor modifications as described in the detailed protocol.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_analysis Analysis Fixation Fixation (e.g., 4% PFA) Embedding Embedding (Paraffin or Cryoprotection) Fixation->Embedding Sectioning Sectioning (Microtome/Cryostat) Embedding->Sectioning AntigenRetrieval Antigen Retrieval (HIER) Sectioning->AntigenRetrieval Blocking Blocking (e.g., Normal Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-PR) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Enzyme/Fluorophore-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB/Fluorescence) SecondaryAb->Detection Counterstain Counterstaining (e.g., Hematoxylin/DAPI) Detection->Counterstain Mounting Mounting & Coverslipping Counterstain->Mounting Imaging Microscopy & Imaging Mounting->Imaging

Caption: Immunohistochemistry Experimental Workflow.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific antibodies and tissue types.

1. Tissue Preparation

  • For Paraffin-Embedded Tissue:

    • Perfuse animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

    • Post-fix brain tissue in 4% PFA for 24 hours at 4°C.

    • Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).

    • Clear the tissue in xylene and embed in paraffin wax.

    • Cut 5-10 µm thick sections using a microtome and mount on positively charged slides.

    • Bake slides at 60°C for at least 30 minutes.[5]

  • For Frozen Tissue:

    • Perfuse animal with PBS followed by 4% PFA.

    • Post-fix brain tissue in 4% PFA for 1-4 hours at 4°C.

    • Cryoprotect the tissue by incubating in 30% sucrose in PBS until it sinks.

    • Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.

    • Cut 10-40 µm thick sections using a cryostat and mount on positively charged slides.

    • Store slides at -80°C until use.

2. Deparaffinization and Rehydration (for FFPE sections)

  • Immerse slides in xylene (2 changes for 5 minutes each).

  • Immerse in 100% ethanol (2 changes for 3 minutes each).

  • Immerse in 95% ethanol for 3 minutes.

  • Immerse in 70% ethanol for 3 minutes.

  • Rinse in distilled water.

3. Antigen Retrieval

Heat-Induced Epitope Retrieval (HIER) is recommended for PR staining.

  • Immerse slides in a retrieval solution. Common solutions are Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0).

  • Heat the solution with the slides to 95-100°C for 10-20 minutes using a microwave, pressure cooker, or water bath.

  • Allow the slides to cool to room temperature in the retrieval buffer for at least 20 minutes.

  • Rinse slides in PBS or Tris-buffered saline (TBS).

4. Immunohistochemical Staining

  • Peroxidase Block (for chromogenic detection): Incubate sections in 3% hydrogen peroxide in PBS for 10-15 minutes to quench endogenous peroxidase activity. Rinse with PBS.

  • Blocking: Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary this compound receptor antibody in the blocking solution (see table below for recommended dilutions). Incubate sections overnight at 4°C in a humidified chamber.

  • Washing: Wash slides three times for 5 minutes each in PBS or TBS.

  • Secondary Antibody Incubation: Incubate sections with a biotinylated or fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking solution for 1-2 hours at room temperature.

  • Washing: Wash slides three times for 5 minutes each in PBS or TBS.

5. Signal Detection

  • For Chromogenic Detection (e.g., DAB):

    • Incubate sections with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes at room temperature.

    • Wash slides three times for 5 minutes each in PBS or TBS.

    • Incubate sections in a diaminobenzidine (DAB) substrate solution until the desired brown color develops.

    • Rinse slides in distilled water to stop the reaction.

  • For Fluorescent Detection:

    • If using a fluorophore-conjugated secondary antibody, proceed directly to counterstaining after the secondary antibody washes.

6. Counterstaining

  • Chromogenic: Lightly counterstain with hematoxylin to visualize cell nuclei.

  • Fluorescent: Mount with a mounting medium containing a nuclear counterstain such as DAPI.

7. Dehydration and Mounting

  • Chromogenic: Dehydrate sections through a graded series of ethanol and clear in xylene. Mount with a permanent mounting medium.

  • Fluorescent: Mount directly with an aqueous mounting medium.

Quantitative Data Summary

The following table provides a summary of recommended dilutions and incubation times for this compound receptor immunohistochemistry. These are starting points and may require optimization.

ParameterRecommendationSource
Primary Antibody Dilution (Chromogenic) 1:500 - 1:2000
Primary Antibody Dilution (Fluorescence) 1:200 - 1:1600
Primary Antibody Incubation Overnight at 4°C
Secondary Antibody Incubation 1-2 hours at room temperature
Antigen Retrieval (HIER) 10-20 minutes at 95-100°C

Controls and Validation

To ensure the specificity of the staining, it is crucial to include appropriate controls:

  • Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.

  • Positive Control: Use a tissue known to express high levels of this compound receptor, such as the uterus or certain breast cancer tissues.

  • Antibody Validation: Whenever using a new antibody, it is essential to validate its specificity, for instance, by using tissue from a knockout animal or by pre-adsorbing the antibody with the immunizing peptide.

References

Application Notes and Protocols for High-Throughput Screening Assays for Progesterone Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The progesterone receptor (PR) is a well-established therapeutic target for a variety of conditions, including contraception, endometriosis, and certain types of cancer.[1] High-throughput screening (HTS) plays a pivotal role in the discovery of novel PR antagonists. This document provides detailed application notes and protocols for two common HTS assays used to identify and characterize PR antagonists: the Reporter Gene Assay and the Fluorescence Polarization Binding Assay.

The this compound receptor is a member of the nuclear receptor superfamily.[2] There are two main isoforms, PR-A and PR-B, transcribed from the same gene.[2] The classical mechanism of action involves this compound binding to the receptor in the cytoplasm, leading to the dissociation of heat shock proteins (HSPs), receptor dimerization, and translocation to the nucleus.[3][4] In the nucleus, the PR dimer binds to specific DNA sequences known as this compound response elements (PREs) in the promoter regions of target genes, modulating their transcription. This compound antagonists are compounds that bind to the PR but fail to elicit the conformational changes required for transcriptional activation, thereby blocking the effects of this compound.

Reporter Gene Assay for this compound Receptor Antagonists

Application Note

Principle:

The reporter gene assay is a cell-based functional assay that measures the ability of a compound to inhibit the transcriptional activity of the this compound receptor. This assay utilizes a mammalian cell line that is engineered to constitutively express the human this compound receptor (PR). These cells also contain a reporter gene, typically firefly luciferase, which is under the transcriptional control of a promoter containing this compound response elements (PREs).

In the presence of a PR agonist (e.g., this compound), the activated PR binds to the PREs and drives the expression of the luciferase reporter gene. The resulting luciferase activity is measured by adding a substrate, luciferin, which produces a luminescent signal. PR antagonists will compete with the agonist for binding to the PR and inhibit the agonist-induced expression of luciferase, leading to a decrease in the luminescent signal.

Advantages:

  • Functional Readout: This assay provides a direct measure of the functional consequence of a compound binding to the PR (i.e., inhibition of transcription).

  • High Sensitivity: The enzymatic amplification of the luciferase signal provides high sensitivity.

  • HTS Compatibility: The assay is readily adaptable to 96- and 384-well plate formats, making it suitable for high-throughput screening.

Assay Performance Metrics:

The quality and reliability of an HTS assay are assessed using statistical parameters such as the Z' factor and the signal-to-background (S/B) ratio.

  • Z' Factor: This metric reflects the separation between the positive and negative control signals and the variability of the data. A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

  • Signal-to-Background (S/B) Ratio: This is the ratio of the signal from the positive control (agonist-stimulated) to the signal from the negative control (unstimulated). A high S/B ratio indicates a robust assay window.

Experimental Protocol

This protocol is a general guideline based on commercially available PR reporter assay kits. Researchers should always refer to the specific manufacturer's instructions.

Materials:

  • PR Reporter Cell Line (e.g., from INDIGO Biosciences or Cayman Chemical)

  • Cell Culture Medium (as recommended by the cell line provider)

  • This compound (Agonist)

  • Test Compounds (potential antagonists)

  • Luciferase Assay Reagent

  • White, opaque 96- or 384-well microplates

  • Luminometer

Procedure:

  • Cell Plating:

    • Thaw and culture the PR reporter cells according to the supplier's protocol.

    • On the day of the assay, harvest the cells and resuspend them in the appropriate medium to the recommended cell density.

    • Dispense the cell suspension into the wells of a white, opaque microplate.

    • Incubate the plate for the recommended time (typically 4-24 hours) to allow the cells to attach.

  • Compound Preparation and Addition (Antagonist Mode):

    • Prepare a stock solution of this compound (agonist) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds and a known PR antagonist (e.g., Mifepristone) as a positive control for antagonism.

    • To each well containing cells, add a fixed, sub-maximal concentration (typically EC50 to EC80) of this compound. 8.0 nM this compound is a commonly used concentration that approximates EC75 in many cell-based assays.

    • Immediately add the serial dilutions of the test compounds or control antagonist to the wells.

    • Include control wells:

      • Negative Control (0% inhibition): Cells treated with this compound only.

      • Positive Control (100% inhibition): Cells treated with a high concentration of a known antagonist (e.g., Mifepristone) in the presence of this compound.

      • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the test compounds.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.

  • Luminescence Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period (typically 5-10 minutes) to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound concentration using the following formula:

    • Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist response) from the dose-response curve using non-linear regression analysis.

Data Presentation
CompoundAssay TypeIC50 (nM)Z' FactorS/B RatioReference
MifepristoneReporter Gene Assay0.2> 0.5> 10
OnapristoneReporter Gene Assay11.6 - 11.9> 0.5> 10
Ulipristal AcetateReporter Gene AssayNot Widely Reported> 0.5> 10
AsoprisnilReporter Gene Assay> 100 (agonist EC50)> 0.5> 10

Note: Z' factor and S/B ratio are general performance indicators for this type of assay and may vary depending on specific experimental conditions.

Fluorescence Polarization Binding Assay for this compound Receptor Antagonists

Application Note

Principle:

The fluorescence polarization (FP) assay is a homogenous, in vitro binding assay that measures the displacement of a fluorescently labeled this compound ligand (tracer) from the this compound receptor ligand-binding domain (PR-LBD) by a test compound.

The principle is based on the difference in the rotational speed of a small fluorescent molecule (the tracer) when it is free in solution versus when it is bound to a much larger molecule (the PR-LBD).

  • Low Polarization: When the fluorescent tracer is unbound and free in solution, it tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized.

  • High Polarization: When the tracer is bound to the larger PR-LBD, its rotation is slowed down significantly. When excited with polarized light, the emitted light remains highly polarized.

In a competition assay, the PR-LBD is incubated with the fluorescent tracer and a test compound. If the test compound has affinity for the PR-LBD, it will compete with the tracer for binding. This displacement of the tracer from the PR-LBD results in an increase in the population of free tracer, leading to a decrease in the measured fluorescence polarization.

Advantages:

  • Direct Binding Measurement: This assay directly measures the binding affinity of a compound to the PR-LBD.

  • Homogenous Format: The "mix-and-read" format without washing steps simplifies automation and is ideal for HTS.

  • Fast: The assay typically reaches equilibrium within a few hours.

Experimental Protocol

This protocol is a general guideline based on commercially available PR competitor assay kits. Researchers should always refer to the specific manufacturer's instructions.

Materials:

  • Recombinant Human this compound Receptor Ligand-Binding Domain (PR-LBD)

  • Fluorescently Labeled this compound Ligand (Tracer)

  • Assay Buffer

  • This compound (for standard curve)

  • Test Compounds

  • Black, low-volume 384-well microplates

  • Fluorescence Polarization Plate Reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of PR-LBD in assay buffer at the recommended concentration.

    • Prepare a working solution of the fluorescent tracer in assay buffer at the recommended concentration.

    • Prepare serial dilutions of the test compounds and a known PR ligand (e.g., this compound) as a positive control for displacement.

  • Assay Setup:

    • Add a small volume of the test compound dilutions to the wells of a black microplate.

    • Add the PR-LBD working solution to each well.

    • Add the fluorescent tracer working solution to each well to initiate the binding reaction.

    • Include control wells:

      • Low Polarization Control (Maximum Competition): Tracer and a high concentration of a known PR ligand (e.g., this compound) without PR-LBD.

      • High Polarization Control (Minimum Competition): Tracer and PR-LBD without any competing ligand.

  • Incubation:

    • Incubate the plate at room temperature for the recommended time (typically 1-4 hours), protected from light.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a fluorescence polarization plate reader equipped with the appropriate excitation and emission filters for the fluorescent tracer.

  • Data Analysis:

    • Calculate the percent displacement for each test compound concentration.

    • Plot the fluorescence polarization values (mP) or percent displacement against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent tracer) from the competition curve using non-linear regression analysis.

Data Presentation
CompoundAssay TypeIC50 (nM)Z' FactorS/B RatioReference
MifepristoneFluorescence Polarization Assay~1-10> 0.7> 3
This compoundFluorescence Polarization Assay~1-10> 0.7> 3
OnapristoneFluorescence Polarization Assay~10-50> 0.7> 3
Ulipristal AcetateFluorescence Polarization Assay~1-10> 0.7> 3

Note: Z' factor and S/B ratio are general performance indicators for this type of assay and may vary depending on specific experimental conditions. The IC50 values are estimates based on typical assay performance and may vary.

Visualizations

This compound Receptor Signaling Pathway

Progesterone_Signaling This compound This compound (or Antagonist) PR_complex This compound Receptor (PR) HSP90 HSP70 This compound->PR_complex Binding PR_dimer PR Dimer PR_complex->PR_dimer HSP Dissociation & Dimerization PR_dimer_nuc PR Dimer PR_dimer->PR_dimer_nuc Nuclear Translocation PRE This compound Response Element (PRE) Transcription Gene Transcription (Activation or Repression) PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein PR_dimer_nuc->PRE DNA Binding

Caption: Classical this compound receptor signaling pathway.

Reporter Gene Assay Workflow

Reporter_Assay_Workflow start Start plate_cells Plate PR Reporter Cells in 96/384-well plate start->plate_cells add_agonist Add this compound (Agonist) plate_cells->add_agonist add_compounds Add Test Compounds & Controls add_agonist->add_compounds incubate Incubate 18-24h at 37°C add_compounds->incubate add_luciferase Add Luciferase Substrate incubate->add_luciferase read_luminescence Read Luminescence add_luciferase->read_luminescence analyze_data Data Analysis: Calculate % Inhibition & IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a this compound receptor antagonist reporter gene assay.

Fluorescence Polarization Assay Workflow

FP_Assay_Workflow start Start prepare_reagents Prepare PR-LBD, Tracer, & Compound Dilutions start->prepare_reagents add_compounds Add Test Compounds & Controls to Plate prepare_reagents->add_compounds add_pr_lbd Add PR-LBD add_compounds->add_pr_lbd add_tracer Add Fluorescent Tracer add_pr_lbd->add_tracer incubate Incubate 1-4h at Room Temp add_tracer->incubate read_fp Read Fluorescence Polarization (mP) incubate->read_fp analyze_data Data Analysis: Generate Competition Curve & IC50 read_fp->analyze_data end End analyze_data->end

Caption: Workflow for a fluorescence polarization-based PR binding assay.

References

Application Notes and Protocols for Creating a Progesterone Receptor Knockout Mouse Model Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the generation of a progesterone receptor (PGR) knockout mouse model utilizing the CRISPR-Cas9 system. Detailed protocols for single guide RNA (sgRNA) design, CRISPR-Cas9 ribonucleoprotein (RNP) preparation and microinjection into mouse zygotes, and subsequent genotyping of founder animals are presented. Furthermore, this guide includes representative data on editing efficiency and germline transmission to aid in experimental planning. Visual workflows and a depiction of the this compound receptor signaling pathway are provided to enhance understanding of the experimental process and the biological context.

Introduction

The this compound receptor (PR), a member of the nuclear receptor superfamily, is a critical mediator of this compound signaling, playing a central role in reproductive processes such as ovulation, implantation, and maintenance of pregnancy.[1][2] Dysregulation of PR signaling is implicated in various pathologies, including breast cancer.[1] The development of a this compound receptor knockout mouse model is an invaluable tool for elucidating the in vivo functions of PR in both normal physiology and disease, and for the preclinical evaluation of novel therapeutics targeting this pathway.

The CRISPR-Cas9 system has emerged as a powerful and efficient tool for genome editing, enabling the rapid and precise generation of knockout animal models.[3][4] This technology utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). The error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels) at the DSB site, leading to frameshift mutations and gene knockout.

These application notes provide a detailed workflow for creating a Pgr knockout mouse, from initial sgRNA design to the identification of founder mice.

This compound Receptor Signaling Pathway

This compound exerts its biological effects primarily through two pathways: a canonical genomic pathway and a non-genomic pathway. In the classical pathway, this compound binds to the intracellular this compound receptor, which then translocates to the nucleus, dimerizes, and binds to this compound response elements (PREs) on target genes to regulate their transcription. The non-genomic pathway involves rapid, membrane-initiated steroid signaling, where PR can interact with signaling molecules like Src kinase to activate downstream cascades such as the MAPK pathway.

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR This compound Receptor (PR) This compound->PR binds HSP HSP PR->HSP dissociates Src Src Kinase PR->Src activates PR_dimer PR Dimer PR->PR_dimer MAPK_Pathway MAPK Pathway Src->MAPK_Pathway activates MAPK_Pathway->PR phosphorylates PR_P Phosphorylated PR PR_P->PR_dimer PRE This compound Response Element (PRE) PR_dimer->PRE binds cluster_nucleus cluster_nucleus PR_dimer->cluster_nucleus Target_Gene Target Gene PRE->Target_Gene Transcription Transcription PRE->Transcription regulates

Caption: this compound Receptor Signaling Pathway.

Experimental Workflow for Generating PGR Knockout Mice

The generation of a Pgr knockout mouse model using CRISPR-Cas9 involves a series of sequential steps, beginning with the design and validation of sgRNAs, followed by the preparation of the CRISPR-Cas9 RNP complex, microinjection into mouse zygotes, and finally, the screening of pups for the desired genetic modification.

CRISPR_Workflow sgRNA_design 1. sgRNA Design & Synthesis (Targeting Pgr gene) RNP_prep 2. Cas9 RNP Preparation sgRNA_design->RNP_prep zygote_injection 3. Zygote Microinjection RNP_prep->zygote_injection embryo_transfer 4. Embryo Transfer zygote_injection->embryo_transfer pup_birth 5. Birth of Pups embryo_transfer->pup_birth genotyping 6. Genotyping of Founders pup_birth->genotyping founder_id 7. Identification of Knockout Founders genotyping->founder_id breeding 8. Breeding for Germline Transmission founder_id->breeding

Caption: Experimental Workflow for Knockout Mouse Generation.

Experimental Protocols

Protocol 1: sgRNA Design and Synthesis for the Mouse Pgr Gene

Objective: To design and synthesize sgRNAs that efficiently target an early exon of the mouse Pgr gene to induce a frameshift mutation.

Materials:

  • Computer with internet access

  • sgRNA design software (e.g., Benchling, CHOPCHOP)

  • Mouse genome assembly (GRCm39/mm39)

  • Pgr gene sequence (NCBI Gene ID: 18649)

Procedure:

  • Target Selection: Identify an early exon of the Pgr gene to target. Targeting an early exon increases the likelihood of generating a null allele due to the introduction of a premature stop codon.

  • sgRNA Design:

    • Input the sequence of the selected exon into an sgRNA design tool.

    • The tool will identify potential 20-nucleotide sgRNA sequences that are adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

    • Select 2-3 sgRNAs with high on-target scores and low off-target scores. Off-target scores predict the likelihood of the sgRNA binding to other sites in the genome.

  • sgRNA Synthesis:

    • Synthetically synthesize the selected sgRNAs. Synthetic sgRNAs, consisting of a crRNA and tracrRNA, are recommended for their high purity and activity.

Protocol 2: CRISPR-Cas9 RNP Preparation and Microinjection

Objective: To prepare and microinject CRISPR-Cas9 RNPs into the cytoplasm of mouse zygotes.

Materials:

  • Synthesized crRNA and tracrRNA for the Pgr gene

  • Alt-R S.p. Cas9 Nuclease 3NLS

  • Nuclease-free duplex buffer

  • Injection buffer (1 mM Tris-HCl, pH 7.5; 0.1 mM EDTA)

  • Microinjection system

  • Fertilized mouse zygotes

Procedure:

  • Guide RNA Preparation:

    • Resuspend crRNA and tracrRNA in nuclease-free duplex buffer to a concentration of 1 µg/µL.

    • Combine equimolar amounts of crRNA and tracrRNA.

    • Anneal the crRNA:tracrRNA mixture by heating at 95°C for 5 minutes, followed by ramping down to 25°C at a rate of 5°C/minute.

  • RNP Complex Formation:

    • Prepare the injection mix in a final volume of 100 µL.

    • Dilute the annealed guide RNA and Cas9 protein in injection buffer to final concentrations of 20 ng/µL each.

    • Incubate the mixture at room temperature for 10-15 minutes to allow for RNP complex formation.

  • Microinjection:

    • Centrifuge the RNP injection mix at 13,000 rpm for 5-10 minutes at room temperature to pellet any debris.

    • Load the supernatant into microinjection needles.

    • Microinject the RNP solution into the cytoplasm of fertilized mouse zygotes.

Protocol 3: Genotyping of Founder Mice

Objective: To identify founder mice carrying indel mutations in the Pgr gene.

Materials:

  • Genomic DNA extracted from tail biopsies of pups

  • PCR primers flanking the sgRNA target site

  • Taq DNA polymerase and PCR reagents

  • Agarose gel electrophoresis system

  • Sanger sequencing reagents and access to a sequencer

Procedure:

  • Primer Design: Design PCR primers that flank the sgRNA target site in the Pgr gene, amplifying a region of approximately 300-500 bp.

  • PCR Amplification:

    • Perform PCR using genomic DNA from each pup.

    • A standard PCR protocol can be used: 95°C for 3 min, followed by 35 cycles of 95°C for 15 s, 60°C for 30 s, and 72°C for 60 s.

  • Initial Screening by Gel Electrophoresis:

    • Run the PCR products on a 2% agarose gel.

    • Pups with successful editing may show multiple bands or a smear due to mosaicism, or a single band of a different size than the wild-type control, indicating a homozygous indel.

  • Confirmation by Sanger Sequencing:

    • Purify the PCR products from potentially edited animals.

    • Perform Sanger sequencing of the purified PCR products.

    • Analyze the sequencing chromatograms to identify the specific indel mutations. The presence of overlapping peaks after the target site is indicative of a heterozygous indel.

Genotyping Logic

The genotyping strategy aims to distinguish between wild-type, heterozygous, and homozygous knockout alleles. This is typically achieved by PCR followed by sequence analysis.

Genotyping_Logic gDNA Genomic DNA from Pup PCR PCR with Flanking Primers gDNA->PCR Gel Agarose Gel Electrophoresis PCR->Gel Sequencing Sanger Sequencing Gel->Sequencing Analyze bands of interest WT Wild-Type Allele Sequencing->WT Single, clean sequence Het Heterozygous Knockout Sequencing->Het Overlapping peaks post-target Homo Homozygous Knockout Sequencing->Homo Single, shifted sequence

Caption: Logic for Genotyping Founder Mice.

Data Presentation

The efficiency of generating knockout mice can vary depending on several factors, including the sgRNA efficiency and the specific experimental conditions. The following tables provide a summary of expected quantitative data based on published literature.

Table 1: Summary of CRISPR-Cas9 Knockout Mouse Generation Efficiencies

ParameterReported EfficiencyReference
Bi-allelic Editing in Live Mice88%
Homology-Directed Repair (HDR)42%
Germline Transmission>90%
Founder Mice with Edited Allele38.4%

Table 2: Off-Target Analysis Summary

Analysis MethodKey FindingsReference
Whole-Genome Sequencing (WGS)CRISPR-mediated mutagenesis frequency was not statistically distinguishable from the background rate of de novo mutations. Off-target events in parents were not passed to offspring.
Deep Sequencing of 81 ProjectsOff-target mutations were identified. eSpCas9(1.1) and Cas9-HF1 variants reduce off-target rates in vivo.

Conclusion

The CRISPR-Cas9 system provides a robust and efficient method for the generation of this compound receptor knockout mouse models. The protocols and data presented in these application notes offer a comprehensive guide for researchers to successfully create and validate these valuable animal models. Careful design of sgRNAs and rigorous genotyping are critical for the successful generation of a Pgr knockout mouse that can be confidently used in downstream applications for studying this compound signaling and for the development of novel therapeutics.

References

Application Notes and Protocols for Measuring Progesterone in Single Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Progesterone, an endogenous steroid hormone, is a pivotal regulator in reproductive biology and is implicated in various physiological and pathological processes, including the menstrual cycle, pregnancy, and cancer.[1] Traditionally, this compound levels are measured in bulk samples such as serum, plasma, or tissue lysates.[2][3] However, cellular heterogeneity within tissues necessitates methods that can quantify this compound or its activity at the single-cell level. Such approaches are critical for understanding the nuances of cell-to-cell signaling, identifying rare cell populations with distinct steroidogenic profiles, and accurately assessing cellular responses to endocrine therapies.

These application notes provide an overview of current and emerging methodologies for the direct and indirect measurement of this compound in single cells. We detail the principles behind each technique, provide comparative data, and offer step-by-step protocols for key applications.

This compound Signaling Pathways

This compound exerts its biological effects through two primary signaling pathways:

  • Classical Genomic Signaling: this compound diffuses across the cell membrane and binds to its intracellular nuclear receptors (PR), primarily PR-A and PR-B.[4] Upon binding, the receptor dimerizes, translocates to the nucleus, and binds to this compound response elements (PREs) on the DNA to regulate the transcription of target genes.[5]

  • Non-Classical/Non-Genomic Signaling: this compound can also bind to membrane-associated this compound receptors (mPRs). This interaction initiates rapid signaling cascades within the cytoplasm, often involving the activation of kinases like Src and the MAPK pathway, independent of gene transcription.

Progesterone_Signaling This compound Signaling Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound mPR Membrane PR (mPR) This compound->mPR binds nPR Nuclear PR (nPR) This compound->nPR binds Src Src Kinase mPR->Src activates MAPK MAPK Cascade Src->MAPK activates Rapid_Effects Rapid Cellular Effects MAPK->Rapid_Effects Gene_Expression Target Gene Transcription HSP HSP nPR->HSP dissociates PR_dimer PR Dimer nPR->PR_dimer dimerizes PRE This compound Response Element (PRE) PR_dimer->PRE binds PRE->Gene_Expression regulates

Caption: Overview of classical and non-classical this compound signaling pathways.

Methods for Single-Cell this compound Analysis

Directly measuring the small, non-immunogenic this compound molecule within the confines of a single cell is technically challenging. Therefore, a combination of indirect and emerging direct methods is employed.

  • Mass Cytometry (CyTOF): An indirect method that measures the effects of this compound by quantifying changes in protein expression and post-translational modifications (e.g., phosphorylation) in signaling pathways at single-cell resolution.

  • Fluorescent Reporter Assays: An indirect method that visualizes this compound receptor activation. Cells are engineered to express a fluorescent protein (e.g., GFP) under the control of a PRE, providing a proxy for this compound-induced genomic signaling.

  • Single-Cell Mass Spectrometry (SC-MS): An emerging and powerful direct detection method. While still largely in development for small molecules, it has the potential to identify and quantify steroids like this compound from individual cells.

  • Biosensors: These are engineered molecules that produce a detectable signal (e.g., fluorescence) upon binding to this compound. They offer the potential for real-time monitoring of this compound dynamics within single living cells.

Data Presentation: Comparison of Methods
FeatureMass Cytometry (CyTOF)Fluorescent Reporter AssaySingle-Cell Mass SpectrometryBiosensors
Measurement Indirect (Protein signaling)Indirect (PR activity)Direct (Molecule quantification)Direct (Molecule binding)
Analyte Proteins, Phospho-proteinsReporter Protein (e.g., GFP)This compound & MetabolitesThis compound
Sensitivity High (40+ parameters/cell)Variable, depends on promoter strengthPotentially very high (femtomolar)High (nanomolar range)
Throughput High (~1000 cells/sec)High (Flow Cytometry) or Low (Microscopy)Low to MediumHigh (Imaging/Flow Cytometry)
Live/Fixed Cells FixedLive or FixedTypically Fixed/LysedLive
Key Advantage High-dimensional proteomic dataVisualizes genomic PR activationDirect, unambiguous quantificationReal-time analysis in living cells
Key Limitation Does not measure this compound directlyOnly measures genomic pathwayTechnically complex, low throughputSensor development and delivery

Note: Sensitivity for SC-MS and Biosensors is extrapolated from bulk sample data or proof-of-concept studies and represents the target sensitivity for single-cell applications.

Experimental Protocols

Protocol 1: Mass Cytometry (CyTOF) for this compound Signaling Analysis

This protocol describes the analysis of this compound-induced signaling events (e.g., MAPK pathway phosphorylation) in a heterogeneous cell population.

Mass_Cytometry_Workflow Mass Cytometry (CyTOF) Workflow node1 1. Single-Cell Suspension Prepare a high-viability single-cell suspension. node2 2. This compound Stimulation Treat cells with this compound for desired time points. node1->node2 node3 3. Fixation & Permeabilization Fix cells immediately to preserve signaling states. Permeabilize for intracellular staining. node2->node3 node4 4. Barcoding (Optional) Label different samples with unique metal barcodes to combine for parallel processing. node3->node4 node5 5. Antibody Staining Incubate with a cocktail of metal-tagged antibodies (surface markers, intracellular signaling proteins). node4->node5 node6 6. Iridium Intercalation Stain with iridium intercalator to identify nucleated cells. node5->node6 node7 7. CyTOF Acquisition Analyze cells on a mass cytometer. node6->node7 node8 8. Data Analysis Normalize, debarcode, and perform high-dimensional analysis (e.g., t-SNE, FlowSOM). node7->node8

Caption: Step-by-step workflow for single-cell this compound signaling analysis by CyTOF.

Methodology:

  • Cell Preparation:

    • Prepare a single-cell suspension from tissue culture or primary tissue with viability >90%.

    • Count cells and adjust the concentration to 1-5 x 10^6 cells/mL in appropriate media.

  • This compound Stimulation:

    • Aliquot cells into tubes for different conditions (e.g., vehicle control, 10 nM this compound, 100 nM this compound).

    • Incubate for a predetermined time course (e.g., 0, 5, 15, 30 minutes) at 37°C to capture rapid signaling events.

  • Fixation:

    • Immediately stop the stimulation by adding paraformaldehyde (PFA) to a final concentration of 1.6% and incubate for 10 minutes at room temperature. This cross-links proteins and preserves phosphorylation states.

    • Wash cells with cell staining buffer (CSB; e.g., PBS with 0.5% BSA).

  • Permeabilization:

    • Gently resuspend cells in ice-cold methanol and incubate for 10 minutes on ice to permeabilize the cell membrane for intracellular antibody access.

    • Wash cells thoroughly with CSB to remove methanol.

  • Antibody Staining:

    • Prepare a cocktail of metal-conjugated antibodies. This should include antibodies for surface markers to identify cell types and intracellular antibodies against signaling proteins (e.g., phospho-ERK, phospho-Akt) and the this compound receptor.

    • Resuspend the cell pellet in the antibody cocktail and incubate for 30-60 minutes at room temperature.

    • Wash cells twice with CSB.

  • Iridium Intercalation and Acquisition:

    • Resuspend cells in a solution containing an iridium intercalator (e.g., 125 nM in PBS with 1.6% PFA) for 20 minutes. The intercalator will label DNA, allowing for the identification of nucleated cells.

    • Wash cells and resuspend in deionized water. Adjust cell concentration to ~1 x 10^6 cells/mL.

    • Acquire data on a mass cytometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the raw data using normalization beads.

    • Use analysis software (e.g., Cytobank, R-based packages) to gate on single, viable cells.

    • Perform dimensionality reduction (e.g., t-SNE, UMAP) and clustering (e.g., FlowSOM, PhenoGraph) to identify cell populations and quantify the this compound-induced signaling response in each subpopulation.

Protocol 2: Fluorescent Reporter Assay for PR-Mediated Gene Transcription

This protocol uses a lentiviral this compound Response Element (PRE)-driven Green Fluorescent Protein (GFP) reporter to measure genomic this compound signaling at the single-cell level.

Methodology:

  • Reporter Construct Transduction:

    • Culture target cells (e.g., T47D breast cancer cells) in appropriate media.

    • Transduce cells with a lentiviral vector containing a PRE-promoter sequence driving the expression of a fluorescent reporter gene (e.g., GFP).

    • Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin) to establish a stable reporter cell line.

  • Cell Seeding and Treatment:

    • Seed the stable reporter cells into a multi-well imaging plate (e.g., 96-well glass-bottom plate) or flasks for flow cytometry.

    • Allow cells to adhere and grow for 24 hours.

    • Replace the medium with a low-steroid medium (e.g., phenol red-free medium with charcoal-stripped serum) for 24 hours to reduce basal PR activity.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 pM to 1 µM) or control vehicle.

  • Data Acquisition:

    • For Microscopy:

      • Incubate for 18-24 hours to allow for transcription and translation of the GFP reporter.

      • Stain nuclei with a DNA dye (e.g., Hoechst 33342) for cell segmentation.

      • Image multiple fields of view for each condition using a high-content imaging system or a fluorescence microscope.

    • For Flow Cytometry:

      • Incubate for 18-24 hours.

      • Harvest cells using a gentle dissociation reagent (e.g., TrypLE).

      • Analyze GFP fluorescence intensity on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis:

    • For Microscopy:

      • Use image analysis software to identify individual nuclei (from Hoechst stain) and define cell boundaries.

      • Measure the mean GFP fluorescence intensity within each cell.

      • Plot the percentage of GFP-positive cells or the average GFP intensity as a function of this compound concentration.

    • For Flow Cytometry:

      • Gate on the live, single-cell population.

      • Quantify the geometric mean fluorescence intensity (gMFI) of the GFP signal or the percentage of GFP-positive cells for each treatment condition.

      • Generate dose-response curves to determine the EC50 of this compound.

Protocol 3: Conceptual Workflow for Single-Cell this compound Measurement by LC-MS/MS

This protocol outlines a conceptual workflow for the direct quantification of this compound in single cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is an advanced, low-throughput method requiring specialized equipment. The primary challenges are isolating single cells, performing efficient extraction from a minute volume, and achieving the necessary analytical sensitivity.

SC_MS_Workflow Conceptual SC-MS Workflow for this compound node1 1. Single-Cell Isolation Isolate individual cells using methods like FACS, laser capture microdissection, or microfluidics. node2 2. Cell Lysis & Extraction Lyse the isolated cell in a micro-volume of extraction solvent (e.g., acetonitrile) containing an internal standard (e.g., this compound-d9). node1->node2 node3 3. Chromatographic Separation Inject the entire cell extract into a highly sensitive micro- or nano-flow LC system to separate This compound from other cellular components. node2->node3 node4 4. Mass Spectrometry Analysis Ionize the eluent (e.g., via ESI) and perform tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for highest sensitivity. node3->node4 node5 5. Quantification Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. node4->node5

Caption: A conceptual workflow for direct this compound quantification in single cells via LC-MS/MS.

Methodology:

  • Single-Cell Isolation:

    • Isolate single cells of interest into individual wells of a 384-well plate or a specialized microfluidic device using Fluorescence-Activated Cell Sorting (FACS) or a cell picker. Ensure minimal volume carryover.

  • Sample Preparation:

    • To each isolated cell, add a precise, low volume (e.g., 1-5 µL) of cold acetonitrile containing a known concentration of a stable isotope-labeled internal standard (e.g., this compound-d9).

    • Vortex or agitate the plate to ensure complete cell lysis and protein precipitation.

    • Centrifuge the plate to pellet debris.

  • LC-MS/MS Analysis:

    • Configure a highly sensitive LC-MS/MS system, preferably with a nano- or micro-flow front-end, to maximize sensitivity.

    • Program the autosampler to inject the entire supernatant from each well.

    • Use a suitable C18 column to separate this compound from matrix components.

    • Set up the mass spectrometer to operate in a positive electrospray ionization (ESI+) mode.

    • Develop a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both this compound and the internal standard (this compound-d9).

  • Quantification and Data Analysis:

    • Integrate the chromatographic peaks for both the this compound and the internal standard MRM transitions.

    • Calculate the peak area ratio (this compound/progesterone-d9).

    • Generate a calibration curve using known standards prepared in the same manner.

    • Determine the absolute amount of this compound in each cell by interpolating its peak area ratio onto the calibration curve.

    • Correlate this compound content with the known phenotype of the sorted cells.

References

Revolutionizing Reproductive Health Monitoring: Application and Protocols for Real-Time Progesterone Biosensors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A new generation of real-time progesterone biosensors is poised to transform reproductive health monitoring, offering rapid, sensitive, and point-of-care solutions for researchers, clinicians, and drug development professionals. These innovative biosensors provide a critical tool for tracking ovulation, managing infertility treatments, and monitoring high-risk pregnancies with greater precision and convenience than traditional laboratory methods. This document provides detailed application notes and experimental protocols for the development and utilization of these cutting-edge diagnostic tools.

This compound is a key steroid hormone essential for regulating the menstrual cycle and maintaining a healthy pregnancy.[1] Accurate and real-time monitoring of its concentration is crucial for various clinical applications.[1] Traditional methods for this compound detection, while accurate, often involve lengthy and complex laboratory procedures.[1] The advent of biosensor technology, particularly electrochemical and optical platforms, offers a promising alternative for rapid, cost-effective, and portable analysis.[1][2]

Application Notes

Real-time this compound biosensors are versatile tools with a wide range of applications in research and clinical practice:

  • Fertility and Ovulation Tracking: By providing immediate feedback on this compound levels, these biosensors can help pinpoint the exact time of ovulation, aiding in natural family planning and increasing the success rates of assisted reproductive technologies.

  • In Vitro Fertilization (IVF) Monitoring: Continuous monitoring of this compound is critical during IVF treatment to ensure optimal uterine receptivity for embryo implantation. Real-time biosensors allow for timely adjustments to hormone supplementation protocols.

  • High-Risk Pregnancy Management: Abnormal this compound levels can indicate an increased risk of miscarriage or preterm birth. Continuous monitoring enables early detection of potential complications, allowing for prompt medical intervention.

  • Drug Development: Pharmaceutical companies developing hormone-based therapies can utilize these biosensors for preclinical and clinical studies to assess the pharmacokinetics and pharmacodynamics of new drug candidates.

  • Veterinary Medicine: this compound monitoring is also crucial for managing reproductive cycles in livestock and companion animals.

The development of these biosensors often leverages highly specific biological recognition elements, such as antibodies or aptamers, coupled with advanced nanomaterials to enhance signal transduction and sensitivity.

Performance of Real-Time this compound Biosensors

The performance of various real-time this compound biosensors is summarized in the table below, highlighting their key analytical parameters.

Biosensor TypeRecognition ElementDetection MethodLinear RangeLimit of Detection (LOD)Sample MatrixReference
Electrochemical AptasensorThis compound Aptamer (P4G13)Impedimetric10 - 60 ng/mL0.90 ng/mLSpiked Tap Water
Electrochemical AptasensorThis compound Aptamer (GQ5)Impedimetric0.1 - 50 ng/mL0.53 ng/mLBuffer
0.1 - 30 ng/mL0.91 ng/mLUndiluted Milk
0.1 - 30 ng/mL1.9 ng/mLUndiluted Serum
Electrochemical ImmunosensorThis compound AntibodyDifferential Pulse Voltammetry (DPV)0.01 pM - 1000 nM0.15 pMNot Specified
Cyclic Voltammetry (CV)0.01 pM - 1000 nM0.17 pMNot Specified
Optical BiosensorAllosteric Transcription Factor (SRTF1)FluorescenceNot Specified27 nMNot Specified
Optical Fiber SensorMolecularly Imprinted Polymer (MIP)Refractive Index Change10⁻⁶ - 20 µg/mL10⁻⁶ µg/mLDairy Products, Water
Electrochemical AptasensorThis compound-specific aptamersSquare Wave Voltammetry (SWV)0.1 nM - 1000 nM0.14 nMNot Specified

Experimental Protocols

Detailed methodologies for the fabrication and operation of key types of real-time this compound biosensors are provided below.

Protocol 1: Fabrication of an Electrochemical Impedimetric Aptasensor

This protocol describes the construction of a label-free impedimetric biosensor using a this compound-specific aptamer immobilized on a gold electrode.

Materials:

  • Gold electrodes

  • Thiol-modified this compound aptamer (e.g., GQ5)

  • 6-mercapto-1-hexanol (MCH)

  • Phosphate buffered saline (PBS)

  • Potassium ferricyanide/ferrocyanide solution ([Fe(CN)₆]³⁻/⁴⁻) in PBS

  • This compound standards

  • Sample (e.g., serum, milk, buffer)

Procedure:

  • Electrode Cleaning: Clean the gold electrodes by electrochemical polishing or treatment with piranha solution (handle with extreme caution).

  • Aptamer Immobilization: Incubate the cleaned gold electrodes in a solution of thiol-modified this compound aptamer overnight at 4°C to allow for the formation of a self-assembled monolayer (SAM).

  • Surface Blocking: Rinse the electrodes with PBS and then immerse them in a solution of MCH for 1 hour to block any non-specific binding sites on the electrode surface.

  • Electrochemical Measurement:

    • Perform electrochemical impedance spectroscopy (EIS) measurements in the [Fe(CN)₆]³⁻/⁴⁻ solution.

    • Record the baseline impedance spectrum.

  • This compound Detection:

    • Incubate the functionalized electrode with the sample containing this compound for a specified time (e.g., 30-60 minutes).

    • Rinse the electrode with PBS to remove any unbound molecules.

    • Perform EIS measurements again in the [Fe(CN)₆]³⁻/⁴⁻ solution.

  • Data Analysis: The binding of this compound to the aptamer will cause a conformational change, leading to an increase in the charge-transfer resistance (Rct), which can be correlated to the this compound concentration.

G cluster_0 Electrode Functionalization cluster_1 Detection Principle Clean Gold Electrode Clean Gold Electrode Aptamer Immobilization Aptamer Immobilization Clean Gold Electrode->Aptamer Immobilization Thiol-Aptamer Solution Surface Blocking (MCH) Surface Blocking (MCH) Aptamer Immobilization->Surface Blocking (MCH) Functionalized Electrode Functionalized Electrode This compound Binding This compound Binding Functionalized Electrode->this compound Binding Sample Incubation EIS Measurement EIS Measurement This compound Binding->EIS Measurement Increased Rct

Workflow for Electrochemical Impedimetric Aptasensor.
Protocol 2: Development of a Fluorescence-Based Optical Biosensor

This protocol outlines the creation of an optical this compound sensor utilizing an allosteric transcription factor that modulates a fluorescence signal upon this compound binding.

Materials:

  • Allosteric transcription factor (aTF) specific for this compound (e.g., SRTF1) fused with a fluorescent protein (e.g., tdTomato).

  • Double-stranded DNA (dsDNA) oligonucleotides containing the aTF binding sequence, labeled with a biotin molecule.

  • Streptavidin-coated surface (e.g., nitrocellulose paper, microplate well).

  • Fluorescence reader.

  • This compound standards and samples.

Procedure:

  • Immobilization of DNA:

    • Incubate the streptavidin-coated surface with the biotinylated dsDNA oligonucleotides to allow for immobilization via the biotin-streptavidin interaction.

    • Wash the surface to remove any unbound DNA.

  • Formation of the Sensing Complex: Incubate the surface with the fluorescently labeled aTF. The aTF will bind to its specific DNA sequence, resulting in a fluorescent signal on the surface.

  • This compound Detection:

    • Introduce the sample containing this compound to the surface.

    • This compound will bind to the aTF, causing a conformational change and its release from the DNA.

    • This release leads to a decrease in the fluorescence signal from the surface.

  • Signal Measurement: Measure the fluorescence intensity before and after the addition of the sample. The decrease in fluorescence is proportional to the concentration of this compound.

G cluster_0 Signaling Pathway This compound This compound aTF-FP aTF-Fluorescent Protein Complex This compound->aTF-FP Binding Induces Conformational Change Immobilized_DNA Immobilized DNA on Surface aTF-FP->Immobilized_DNA Binds in absence of this compound Released_aTF Released aTF-FP aTF-FP->Released_aTF Release from DNA Fluorescence_ON Fluorescence ON Immobilized_DNA->Fluorescence_ON Fluorescence_OFF Fluorescence OFF Released_aTF->Fluorescence_OFF

Mechanism of the Fluorescence-Based Optical Biosensor.

Logical Framework for Biosensor Development

The development of a real-time this compound biosensor follows a structured approach, from the selection of components to final validation.

G Start Start Bioreceptor_Selection Bioreceptor Selection (Antibody, Aptamer, etc.) Start->Bioreceptor_Selection Transducer_Choice Transducer Choice (Electrochemical, Optical, etc.) Bioreceptor_Selection->Transducer_Choice Immobilization_Strategy Immobilization Strategy Transducer_Choice->Immobilization_Strategy Sensor_Fabrication Sensor Fabrication & Characterization Immobilization_Strategy->Sensor_Fabrication Performance_Evaluation Performance Evaluation (Sensitivity, Specificity, etc.) Sensor_Fabrication->Performance_Evaluation Validation Validation with Real Samples Performance_Evaluation->Validation End End Validation->End

Logical Workflow for this compound Biosensor Development.

The ongoing advancements in materials science and biotechnology are expected to further enhance the capabilities of real-time this compound biosensors, making them indispensable tools in personalized medicine and reproductive health management.

References

Application Notes and Protocols for Progesterone Administration in Rodent Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of progesterone in rodent models for neuroprotection research. This compound, a neurosteroid, has demonstrated significant therapeutic potential in preclinical studies of neurological injuries, including traumatic brain injury (TBI) and ischemic stroke.[1][2][3] Its neuroprotective effects are attributed to a variety of mechanisms, such as reducing cerebral edema, inflammation, and apoptosis, while promoting neurogenesis.[2][4]

Data Presentation: this compound Administration Parameters

The following tables summarize the quantitative data from various studies on this compound administration for neuroprotection in rodents, providing a comparative overview of dosages, timing, and routes of administration across different injury models.

Table 1: this compound Administration Protocols in Traumatic Brain Injury (TBI) Models
Rodent ModelThis compound DosageRoute of AdministrationTiming of AdministrationKey OutcomesReference
Adult Male C57BL/6J Mice8 mg/kg per dayIntraperitoneal (i.p.)Consecutive daily injections post-injuryImproved cognitive deficits, reduced brain edema, increased regulatory T cells, decreased pro-inflammatory cytokines.
Adult Male Rats4 mg/kgSubcutaneous (s.c.) and Intraperitoneal (i.p.)First injection 1 hour post-injury, followed by i.p. injections at 6, 24, and 48 hours.Significant reduction in cerebral edema.
Adult Male Rats16 mg/kgIntraperitoneal (i.p.) and Subcutaneous (s.c.)i.p. injection 1 hour post-injury, followed by s.c. injections at 6 and 12 hours.Attenuated inflammation and apoptosis in the hippocampus, improved cognitive outcome.
11-day-old Rats16 mg/kgIntraperitoneal (i.p.) and Subcutaneous (s.c.)i.p. injection immediately post-injury, followed by s.c. injections at 6 hours and then daily for 6 days.Reduced cognitive deficits and neuronal hyperexcitability in adolescence.
Table 2: this compound Administration Protocols in Ischemic Stroke Models
Rodent ModelThis compound DosageRoute of AdministrationTiming of AdministrationKey OutcomesReference
Male Sprague-Dawley Rats8, 16, or 32 mg/kgIntraperitoneal (i.p.) and Subcutaneous (s.c.)i.p. injection at 1 hour post-occlusion, followed by s.c. injections at 6 hours and then daily for 7 days.8 and 16 mg/kg doses reduced infarct volume and improved functional outcomes.
Male Sprague-Dawley Rats8 mg/kgIntraperitoneal (i.p.) and Subcutaneous (s.c.)First dose given at 3, 6, or 24 hours post-stroke.Significant reduction in infarct size with treatment delayed up to 6 hours.
Male Rats4 mg/kgIntraperitoneal (i.p.)Immediately prior to or 2 hours after reperfusion following MCAO.Significantly smaller cortical infarct volumes and better neurologic outcomes.
Aged and Ovariectomized Female MiceNot specifiedNot specified1, 6, and 24 hours post-ischemia.Reduced lesion volume in aged mice and improved neurological outcome in ovariectomized mice.
Male Mice8 mg/kgIntranasal1, 6, and 24 hours post-MCAO.Reduced blood-brain barrier disruption, mitochondrial dysfunction, infarct volume, and neuronal loss; improved motor function.
Spontaneously Hypertensive Male Rats8 mg/kgNot specifiedDaily for 7 days, initiated on reperfusion following 2 hours of MCAO.Reduced lesion size and neurological deficits.

Experimental Protocols

The following are generalized methodologies for key experiments involving this compound administration for neuroprotection studies in rodents. These should be adapted based on specific experimental goals and in accordance with institutional animal care and use guidelines.

This compound Solution Preparation

Objective: To prepare a sterile this compound solution for injection.

Materials:

  • This compound powder (e.g., Sigma-Aldrich)

  • Vehicle:

    • Sesame oil

    • Dimethyl sulfoxide (DMSO)

    • 2-hydroxypropyl-beta-cyclodextrin (HBC)

  • Sterile vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Scale

Protocol:

  • Under sterile conditions, accurately weigh the required amount of this compound powder.

  • Dissolve the this compound powder in the chosen vehicle. For example, to prepare an 8 mg/mL solution, dissolve 8 mg of this compound in 1 mL of vehicle.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be required for some vehicles, but care should be taken to avoid degradation of the this compound.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the solution as recommended for the specific vehicle (e.g., protected from light at room temperature or refrigerated).

Administration of this compound

Objective: To administer this compound to rodents via various routes.

1. Intraperitoneal (i.p.) Injection:

  • Procedure: Restrain the rodent and locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Insert a sterile needle (25-27 gauge) at a 30-45 degree angle and inject the this compound solution.

2. Subcutaneous (s.c.) Injection:

  • Procedure: Gently lift the skin on the back of the neck or along the flank to form a tent. Insert a sterile needle (25-27 gauge) into the base of the tented skin and inject the solution.

3. Intranasal (i.n.) Administration:

  • Procedure: This route allows for direct delivery to the brain. The rodent is lightly anesthetized. A specific volume of the this compound solution (often in an oleogel formulation) is administered dropwise into the nostrils using a micropipette.

Visualization of Pathways and Workflows

This compound's Neuroprotective Signaling Pathways

This compound exerts its neuroprotective effects through multiple signaling pathways. Key pathways include the PI3K/Akt and MAPK/ERK pathways, which are involved in promoting cell survival and reducing apoptosis. This compound can also modulate inflammatory responses and oxidative stress.

Progesterone_Signaling This compound This compound PR This compound Receptors (PR) This compound->PR Binds to Inflammation Reduced Inflammation This compound->Inflammation PI3K PI3K PR->PI3K MAPK MAPK/ERK PR->MAPK Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Expression Akt->Bcl2 Apoptosis Reduced Apoptosis Akt->Apoptosis Inhibits BDNF BDNF Expression MAPK->BDNF CellSurvival Increased Cell Survival BDNF->CellSurvival Bcl2->Apoptosis

Caption: this compound signaling pathways leading to neuroprotection.

General Experimental Workflow for this compound Neuroprotection Studies

The following diagram illustrates a typical experimental workflow for investigating the neuroprotective effects of this compound in a rodent model of neurological injury.

Experimental_Workflow AnimalAcclimation Animal Acclimation (e.g., 1 week) Baseline Baseline Behavioral Testing AnimalAcclimation->Baseline Injury Induction of Neurological Injury (TBI or Stroke) Baseline->Injury Treatment This compound or Vehicle Administration Injury->Treatment PostInjuryTesting Post-Injury Behavioral Testing Treatment->PostInjuryTesting Tissue Tissue Collection and Analysis PostInjuryTesting->Tissue Data Data Analysis and Interpretation Tissue->Data

Caption: A typical experimental workflow for rodent neuroprotection studies.

References

Application Notes and Protocols: Utilizing Progesterone in 3D Organoid Models of Endometrial Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing progesterone in three-dimensional (3D) organoid models of endometrial cancer. This document outlines detailed protocols for the establishment and maintenance of patient-derived organoids (PDOs), this compound treatment, and subsequent analysis. Furthermore, it summarizes the quantitative effects of this compound on organoid biology and delineates the key signaling pathways involved.

Introduction

Endometrial cancer is the most prevalent gynecologic malignancy, and there is a pressing need for advanced preclinical models that accurately recapitulate tumor biology to improve therapeutic strategies.[1] Patient-derived organoids have emerged as a robust in vitro platform, mirroring the genetic and phenotypic heterogeneity of the original tumor.[2][3] this compound and its synthetic analogs (progestins) are established treatment options for endometrial hyperplasia and well-differentiated endometrial cancer; however, resistance remains a significant clinical challenge. Understanding the molecular mechanisms of this compound action in a patient-specific context is crucial for optimizing hormonal therapies. 3D organoid models provide an invaluable tool to investigate these mechanisms and to test the efficacy of progestin-based treatments.

Data Presentation: Quantitative Effects of this compound on Endometrial Cancer Organoids

The following table summarizes the key quantitative findings on the effects of this compound on endometrial cancer organoids and related cell line models.

ParameterModel SystemTreatmentQuantitative EffectReference
Gene Expression Ishikawa & Hec50co cell lines100 nM this compound (P4) for 12hDownregulation of PDGFR/JAK/STAT/Fos/Jun pathway genes.
Gene Expression Patient-Derived Organoids (PDOs)This compound (P4)Downregulation of PDGFR, STAT, FOS, and JUN. Greater downregulation in models with higher this compound Receptor (PR) expression.
Cell Proliferation Ishikawa-Var I cell lineThis compoundReduction in doubling time from 44 to 35.6 hours; 2-3 fold increase in cell densities over ~2 weeks.
Gene Expression Ishikawa PRAB-36 cell lineMedroxythis compound acetate (MPA)Regulation of invasion and metastasis-related genes (e.g., CD44, Versican, Tenascin-C, Fibronectin-1, Integrin-β1).
Gene Expression Endometrial Epithelial OrganoidsEstradiol (E2) + Medroxythis compound acetate (MPA)Attenuation of estrogen-dependent gene responses.

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Endometrial Cancer Organoids

This protocol details the generation of endometrial cancer organoids from fresh tumor tissue.

Materials:

  • Fresh endometrial tumor tissue

  • Phosphate-Buffered Saline (PBS), sterile, cold

  • Collagenase solution (1 mg/mL)

  • Y-27632 dihydrochloride (10 µM)

  • RPMI-1640 Medium

  • Cell Recovery Solution

  • TrypLE™ Express

  • Matrigel® Matrix

  • Organoid Culture Medium (specific formulations can be found in cited literature)

  • 6-well culture plates

Procedure:

  • Tissue Processing:

    • Wash the fresh tumor tissue twice with cold sterile PBS.

    • In a sterile petri dish, mince the tissue into fragments of approximately 1 mm³ or smaller using surgical shears.

  • Enzymatic Digestion:

    • Transfer the minced tissue fragments to a 15 mL conical tube.

    • Add 5 mL of collagenase solution (1 mg/mL) and 10 µM Y-27632 dihydrochloride in RPMI-1640 Medium.

    • Incubate at 37°C for 90-150 minutes, mixing every 15 minutes.

  • Cell Isolation and Plating:

    • Following digestion, centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and resuspend the cell pellet in a mixture of TrypLE and 10 µM Y-27632.

    • Incubate at 37°C for a maximum of 15 minutes, pipetting up and down every 5 minutes to aid dissociation.

    • Stop the reaction by diluting with an equal volume of advanced DMEM.

    • Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.

    • Resuspend the cell pellet in Matrigel at a 1:4 ratio (pellet volume:Matrigel volume).

    • Plate 50 µL domes of the Matrigel-cell suspension into a pre-warmed 6-well plate.

    • Allow the Matrigel domes to polymerize at 37°C for 10-15 minutes.

    • Carefully add 2 mL of organoid culture medium to each well.

  • Organoid Culture and Maintenance:

    • Culture the organoids at 37°C in a 5% CO₂ incubator.

    • Change the culture medium every 2-3 days.

    • Passage the organoids every 7-14 days, or when they become dense.

Protocol 2: this compound Treatment of Endometrial Cancer Organoids

This protocol describes the treatment of established organoids with this compound.

Materials:

  • Established endometrial cancer organoids in culture

  • This compound (or synthetic progestin, e.g., Medroxythis compound Acetate - MPA) stock solution

  • Organoid Culture Medium

  • Ethanol (as vehicle control)

Procedure:

  • Preparation:

    • Prepare a working solution of this compound in organoid culture medium at the desired final concentration (e.g., 100 nM).

    • Prepare a vehicle control medium containing the same concentration of ethanol used to dissolve the this compound.

  • Treatment:

    • Aspirate the old medium from the organoid cultures.

    • Add the this compound-containing medium to the treatment wells and the vehicle control medium to the control wells.

    • Incubate the organoids for the desired duration (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.

  • Downstream Analysis:

    • Following treatment, organoids can be harvested for various analyses, including proliferation assays, RNA isolation for gene expression analysis, or protein extraction for western blotting.

Protocol 3: Organoid Proliferation Assay

This protocol outlines a method to assess the effect of this compound on organoid growth.

Materials:

  • This compound-treated and vehicle-treated organoids

  • CellTiter-Glo® 3D Cell Viability Assay (or similar)

  • Brightfield microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Imaging:

    • At specified time points (e.g., 0, 24, 48, 72 hours) during the this compound treatment, capture brightfield images of the organoids in each well.

  • Image Analysis:

    • Use image analysis software to measure the two-dimensional surface area of the organoids in the brightfield images.

    • Calculate the fold change in organoid size over time for both treated and control groups.

  • Viability Assay (Alternative/Complementary):

    • At the end of the treatment period, perform a CellTiter-Glo® 3D assay according to the manufacturer's instructions to quantify ATP levels as an indicator of cell viability.

Visualizations: Signaling Pathways and Experimental Workflows

Progesterone_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Endometrial Cancer Cell cluster_pdgfr_pathway PDGFR/JAK/STAT Pathway cluster_nucleus Nucleus This compound This compound PR This compound Receptor (PR) This compound->PR PDGFR PDGFR PR->PDGFR Inhibits JAK JAK PDGFR->JAK STAT STAT JAK->STAT AP1 AP-1 (Fos/Jun) STAT->AP1 Activates Gene_Expression Altered Gene Expression AP1->Gene_Expression Proliferation_Inhibition Inhibition of Proliferation Gene_Expression->Proliferation_Inhibition Organoid_Workflow cluster_establishment Organoid Establishment cluster_treatment This compound Treatment cluster_analysis Downstream Analysis Tissue Endometrial Cancer Tissue Mince Mince Tissue Tissue->Mince Digest Enzymatic Digestion (Collagenase) Mince->Digest Isolate Isolate Cells Digest->Isolate Embed Embed in Matrigel Isolate->Embed Culture 3D Culture Embed->Culture Treat Treat with this compound or Vehicle Culture->Treat Incubate Incubate (24-72h) Treat->Incubate Imaging Brightfield Imaging (Proliferation) Incubate->Imaging RNA RNA Isolation (Gene Expression) Incubate->RNA Protein Protein Extraction (Western Blot) Incubate->Protein

References

Progesterone in Traumatic Brain Injury: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Progesterone, a steroid hormone, has demonstrated significant neuroprotective effects in various animal models of traumatic brain injury (TBI). Its therapeutic potential stems from its ability to modulate multiple secondary injury cascades, including reducing cerebral edema, inflammation, and neuronal cell death. These application notes provide a comprehensive overview of the preclinical evidence, detailed experimental protocols, and insights into the underlying signaling pathways involved in this compound-mediated neuroprotection following TBI.

Quantitative Data Summary

The efficacy of this compound treatment in animal models of TBI has been quantified across numerous studies. The following tables summarize key findings, offering a comparative overview of different treatment paradigms and their outcomes.

Table 1: this compound Treatment Parameters and Efficacy in Rodent TBI Models

Animal Model & SpeciesTBI Induction MethodThis compound DosageAdministration Route & TimingKey Quantitative OutcomesReference
Rat (Male)Medial Frontal Cortex Contusion4 mg/kgIntraperitoneal; 1, 6, 24h post-injurySignificant reduction in brain edema.[1]Roof, 1996
Rat (Male)Bilateral Medial Frontal Cortex Injury4 mg/kgIntraperitoneal; 1, 6, 24h post-injuryReduced post-injury inflammatory response and brain edema.[1]Wright, 2001
Rat (Male)Surgical Brain Injury (SBI)Low and high dosesNot specifiedReduced astrocyte and microglia responses, attenuated brain edema.[1]Xu, 2014
Mouse (Male, C57BL/6)Controlled Cortical Impactor (CCI)8 mg/kg/dayIntraperitonealSignificantly decreased brain water content 3 days post-TBI.[2][3]Zhou et al.
Rat (Juvenile, Male)Bilateral TBI (PND 28)4, 8, or 16 mg/kgIntraperitoneal; 1h post-injuryDose-dependent effects on functional outcomes.Geddes et al.
Rat (Neonatal)Lateral Controlled Cortical Impact4, 8, or 16 mg/kgIntraperitonealReduction in inflammation (Iba1, ED1) and axonal injury (APP).Krafjack et al.

Table 2: Effects of this compound on Neurological and Histological Outcomes

Outcome MeasureAnimal ModelThis compound's EffectReference
Neurological Function (Morris Water Maze)Mouse (TBI)Significantly reduced cognitive deficits.Zhou et al.
Spatial Learning (Morris Water Maze)Rat (TBI)Significantly better performance on spatial learning tasks.Stein et al.
Lesion VolumeRat (TBI)Dose-dependent reduction in lesion volume.Gibson et al.
Neuronal LossRat (TBI)Reduced neuronal loss.Stein et al.
ApoptosisRat (TBI)Decreased apoptosis.Djebaili et al.
Inflammatory Cytokines (IL-1β, TNF-α)Mouse (TBI)Decreased expression of pro-inflammatory cytokines.Zhou et al.
Anti-inflammatory Cytokine (IL-10)Mouse (TBI)Increased expression of anti-inflammatory cytokine.Zhou et al.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are standard protocols for key experiments in the study of this compound's effects on TBI in animal models.

Traumatic Brain Injury Induction: Controlled Cortical Impact (CCI) Model

The CCI model is a widely used and reproducible method for inducing a focal brain injury.

Materials:

  • Adult male C57BL/6 mice (20-22 g)

  • Anesthetic (e.g., 1.25% avertin or isoflurane)

  • Stereotaxic frame

  • Controlled Cortical Impactor device

  • Drill with a 5.0-mm diameter trephine

  • Surgical tools (scalpel, forceps, etc.)

  • Bone wax

  • Sutures

Procedure:

  • Anesthetize the mouse via intraperitoneal injection of avertin (0.02 mL/g) or using an isoflurane chamber.

  • Once deeply anesthetized (confirmed by lack of pedal reflex), place the animal in a stereotaxic frame.

  • Make a midline incision over the scalp and retract the skin to expose the skull.

  • Using a 5.0-mm trephine, perform a craniotomy over the right parietal bone (e.g., 1.0 mm lateral to the midline and 1.0 mm anterior to the lambda suture), ensuring the dura mater remains intact.

  • Position the CCI device perpendicular to the exposed dura.

  • Induce the injury using the impactor tip (e.g., 3 mm diameter) with defined parameters (e.g., velocity of 4 m/s, depth of 2 mm, dwell time of 150 ms).

  • After impact, remove the device, control any bleeding with bone wax, and suture the scalp incision.

  • Place the animal in a heated cage for recovery. Sham-operated animals undergo the same procedure without the cortical impact.

This compound Formulation and Administration

Proper formulation and timely administration of this compound are critical for observing its neuroprotective effects.

Materials:

  • This compound powder (e.g., 4-pregnene-3, 20-dione)

  • Vehicle (e.g., 22.5% 2-hydroxypropyl-β-cyclodextrin (HBC) in saline or sesame oil)

  • Vortex mixer

  • Syringes and needles

Procedure:

  • Prepare the this compound solution by dissolving the this compound powder in the chosen vehicle. For example, to prepare an 8 mg/kg dose for a 25g mouse, dissolve the appropriate amount of this compound in the vehicle to achieve the final concentration for injection (e.g., 0.2 ml/100 gm body weight).

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Administer the this compound solution or vehicle to the animals via the chosen route (e.g., intraperitoneal injection).

  • The timing of the first injection is crucial, with many studies administering it within 1-2 hours post-TBI. Subsequent injections may be given at specified intervals (e.g., daily for 5 days).

Assessment of Brain Edema (Wet-Dry Method)

Brain edema is a critical secondary injury marker. The wet-dry method is a straightforward technique to quantify brain water content.

Materials:

  • Euthanasia agent (e.g., CO2, overdose of anesthetic)

  • Surgical tools for brain extraction

  • Analytical balance (accurate to 0.0001 g)

  • Drying oven

Procedure:

  • At a predetermined time point post-TBI (e.g., 72 hours), euthanize the animal.

  • Rapidly decapitate and extract the brain.

  • Separate the injured (ipsilateral) and uninjured (contralateral) hemispheres.

  • Immediately weigh the tissue samples to obtain the "wet weight."

  • Place the samples in a drying oven at a specific temperature (e.g., 60-80°C) for a set duration (e.g., 48-72 hours) until a constant weight is achieved.

  • Weigh the dried tissue to obtain the "dry weight."

  • Calculate the percentage of water content using the formula: [(Wet Weight - Dry Weight) / Wet Weight] x 100.

Behavioral Assessment: Morris Water Maze (MWM)

The MWM is a widely used test to assess spatial learning and memory deficits following TBI.

Materials:

  • Circular water tank (e.g., 1.5 m diameter) filled with opaque water (e.g., using non-toxic tempura paint)

  • Submerged escape platform

  • Visual cues placed around the tank

  • Video tracking system and software

Procedure:

  • Acquisition Phase (e.g., 5 consecutive days):

    • Place the mouse into the water facing the tank wall at one of four randomized starting positions.

    • Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.

    • If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Perform 4 trials per day for each animal.

    • Record the escape latency (time to find the platform) and path length using the video tracking system.

  • Probe Trial (e.g., on day 6):

    • Remove the escape platform from the tank.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through a complex interplay of genomic and non-genomic signaling pathways.

Classical and Non-Classical Signaling: this compound can act through classical nuclear this compound receptors (Pgr) to regulate gene transcription. Additionally, it and its metabolite, allopregnanolone (ALLO), can act through non-classical pathways. ALLO does not bind to Pgr but has effects on GABA-A receptors and pregnane X receptors. This compound and ALLO also signal through various membrane this compound receptors (mPRs).

Key Neuroprotective Mechanisms:

  • Anti-inflammatory Effects: this compound reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Reduction of Edema: It helps maintain the integrity of the blood-brain barrier, thereby reducing cerebral edema.

  • Anti-Apoptotic Effects: this compound modulates apoptotic pathways to decrease neuronal cell death.

  • Antioxidant Properties: It increases the expression of anti-oxidant enzymes like superoxide dismutase.

  • Modulation of Neurotransmitter Systems: this compound and its metabolites can potentiate the effects of the inhibitory neurotransmitter GABA at GABA-A receptors.

Below are diagrams illustrating a key signaling pathway and a typical experimental workflow.

Progesterone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound mPR Membrane this compound Receptor (mPR) This compound->mPR Binds GABA_A GABA-A Receptor This compound->GABA_A Modulates Pgr Nuclear this compound Receptor (Pgr) This compound->Pgr Binds PI3K PI3K mPR->PI3K Activates Pgr_dimer Pgr Dimer Pgr->Pgr_dimer Dimerizes Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Phosphorylates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Pgr_dimer->ARE Binds Gene_Transcription Gene Transcription (Anti-inflammatory, Anti-apoptotic) ARE->Gene_Transcription Initiates

Caption: this compound signaling pathways in neuroprotection.

TBI_Experimental_Workflow TBI TBI Induction (e.g., CCI) Treatment This compound/Vehicle Administration TBI->Treatment 1-2 hours post-injury Behavioral Behavioral Assessment (e.g., MWM) Treatment->Behavioral Days to Weeks post-injury Histology Histological & Molecular Analysis Treatment->Histology Specific time points (e.g., 72h for edema) Behavioral->Histology Data Data Analysis Histology->Data

Caption: Experimental workflow for TBI and this compound treatment.

References

Troubleshooting & Optimization

Progesterone Receptor Western Blotting Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in progesterone receptor (PR) Western blotting experiments.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any bands for the this compound receptor on my Western blot. What are the possible causes?

A weak or absent signal for the this compound receptor (PR) can stem from several factors throughout the Western blotting workflow. A primary consideration is the potential for low or no PR expression in your chosen cell line or tissue type. It is crucial to confirm PR expression using a positive control, such as lysates from T47D or MCF-7 cell lines, which are known to express high levels of PR.[1] Additionally, the specific antibody used may not be optimal for Western blotting applications, as some antibodies raised against the C-terminus of PR have been found to be unreliable.[2]

Other potential issues include:

  • Antibody Inactivity: Ensure the primary antibody has been stored correctly and is within its expiration date. Its activity can be tested using a dot blot.[3]

  • Insufficient Antigen: The amount of protein loaded onto the gel may be too low, especially if PR is not abundant in your samples. Consider increasing the amount of protein loaded or enriching for PR via immunoprecipitation.[3]

  • Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane can lead to a total loss of signal. This can be caused by issues such as air bubbles between the gel and membrane or an inappropriate transfer time for the molecular weight of PR.[3]

  • Suboptimal Antibody Concentrations: The concentrations of both the primary and secondary antibodies may need to be optimized.

  • Inactive Detection Reagent: Ensure that the ECL substrate has not expired and is active.

Q2: My this compound receptor band is very faint. How can I increase the signal intensity?

To enhance a weak this compound receptor (PR) signal, several optimization steps can be taken. The abundance of the target protein is a key factor; if PR expression is low in your sample, you may need to load more protein onto the gel. You can also enrich for PR through methods like immunoprecipitation prior to running the Western blot.

Further steps to boost signal intensity include:

  • Antibody Incubation: Increasing the concentration of the primary antibody or extending the incubation time (e.g., overnight at 4°C) can improve binding.

  • Blocking Buffer: The choice of blocking buffer can impact signal. While non-fat dry milk is common, it can sometimes mask antigens. Trying a different blocking agent, such as bovine serum albumin (BSA), may improve results.

  • Detection System: Using a more sensitive chemiluminescent substrate can significantly amplify the signal. Additionally, increasing the exposure time when imaging the blot can reveal fainter bands.

  • Washing Steps: While necessary, excessive washing of the membrane can strip away bound antibodies. Reducing the number or duration of washes may help retain the signal.

Q3: Which this compound receptor isoforms should I expect to see, and could this affect my results?

Humans express two main isoforms of the this compound receptor (PR): the full-length PR-B and the N-terminally truncated PR-A. PR-A lacks the first 164 amino acids of PR-B. The expected molecular weights for these isoforms are approximately 116 kDa for PR-B and 94 kDa for PR-A. It is important to be aware of which isoforms your primary antibody is designed to detect. Some antibodies are specific to one isoform, while others recognize both. The expression levels of PR-A and PR-B can vary between different tissues and cell lines, which can influence the bands you observe on your blot.

Q4: Are there specific cell lines I can use as a positive control for this compound receptor expression?

Yes, using a reliable positive control is essential for troubleshooting. The T47D and MCF-7 breast cancer cell lines are commonly used as positive controls as they are known to express this compound receptor. It is also possible to use cell lysates from cells that have been transiently transfected to overexpress PR.

Troubleshooting Guide

Table 1: Troubleshooting Low or No Signal in this compound Receptor Western Blotting
Potential Cause Recommended Solution Supporting Evidence/Citations
Low/No PR Expression in Sample Confirm PR expression in your cell line/tissue with qPCR or by using a positive control cell line (e.g., T47D, MCF-7).
Inactive Primary Antibody Check antibody storage conditions and expiration date. Test antibody activity with a dot blot.
Suboptimal Antibody Concentration Titrate the primary and secondary antibody concentrations to find the optimal dilution.
Insufficient Protein Loaded Increase the total protein amount loaded per lane. For low abundance, consider immunoprecipitation to enrich for PR.
Inefficient Protein Transfer Ensure no air bubbles are present between the gel and membrane. Optimize transfer time and voltage, especially for the high molecular weight of PR. Verify transfer with Ponceau S staining.
Blocking Buffer Masking Epitope Try alternative blocking buffers such as 5% BSA in TBST instead of non-fat dry milk, as milk can sometimes mask antigens.
Inactive Detection Reagent Use a fresh or unexpired chemiluminescent substrate.
Excessive Washing Reduce the number or duration of wash steps.

Experimental Protocols

Standard Western Blotting Protocol for this compound Receptor
  • Sample Preparation:

    • Culture cells (e.g., T47D as a positive control) to 80-90% confluency.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE:

    • Load 20-40 µg of total protein per lane of a polyacrylamide gel. The percentage of the gel should be appropriate for the size of the PR isoforms (around 8-10%).

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • A wet transfer system is often recommended for larger proteins like PR.

    • After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.

  • Blocking:

    • Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST). The choice of blocking agent may need to be optimized.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against the this compound receptor at the recommended dilution. This incubation is often performed overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system or X-ray film. Adjust exposure times as needed to obtain a clear signal.

Visualizations

WesternBlotWorkflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_detection Immunodetection CellCulture Cell Culture (e.g., T47D) Lysis Cell Lysis (with inhibitors) CellCulture->Lysis Quantification Protein Quantification Lysis->Quantification Loading Sample Loading Quantification->Loading Separation SDS-PAGE Separation Loading->Separation Transfer Protein Transfer (PVDF/Nitrocellulose) Separation->Transfer Ponceau Ponceau S Stain (Optional) Transfer->Ponceau Blocking Blocking Ponceau->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Result Signal Analysis Detection->Result Imaging

Caption: Western Blotting workflow with key stages highlighted where low signal for this compound receptor can originate.

TroubleshootingFlowchart Start Low or No PR Signal CheckPositiveControl Is the positive control (e.g., T47D lysate) visible? Start->CheckPositiveControl TroubleshootProcess Systemic Issue: - Check Transfer (Ponceau S) - Verify Antibody Activity (Dot Blot) - Check Secondary Ab & ECL Reagents CheckPositiveControl->TroubleshootProcess No CheckSample Problem is Sample-Specific CheckPositiveControl->CheckSample Yes LowExpression Low PR Expression in Sample? CheckSample->LowExpression IncreaseLoad Increase Protein Load or Perform Immunoprecipitation LowExpression->IncreaseLoad Yes OptimizeSamplePrep Optimize Lysis Buffer (add protease/phosphatase inhibitors) LowExpression->OptimizeSamplePrep No

Caption: A logical troubleshooting flowchart for diagnosing the cause of low this compound receptor Western blot signal.

References

dealing with conflicting results from different progesterone assay kits

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering conflicting results with different progesterone assay kits.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing different this compound concentrations for the same sample when using different ELISA kits?

Discrepancies in this compound concentrations between different ELISA kits can arise from several factors:

  • Antibody Specificity and Cross-Reactivity: Each kit utilizes a unique monoclonal or polyclonal antibody to detect this compound. These antibodies can have varying degrees of cross-reactivity with other structurally similar steroid hormones, such as 17α-hydroxythis compound, various this compound metabolites, and synthetic progestins.[1][2][3][4] This cross-reactivity can lead to artificially inflated this compound readings. For example, 5β-Dihydrothis compound has shown significant cross-reactivity in some this compound immunoassays.[1]

  • Assay Principle: Different ELISA formats (e.g., competitive vs. sandwich) have different performance characteristics. Competitive ELISAs, common for small molecules like this compound, are more susceptible to cross-reactivity.

  • Calibration and Standardization: The standards used to create the calibration curve may differ in their preparation, purity, and matrix composition between manufacturers. This can lead to systematic differences in the quantification of this compound.

  • Reagent Formulation: Variations in buffer composition, blocking agents, and conjugate chemistry can all influence the assay's performance and contribute to differing results.

Q2: My results from an immunoassay (ELISA, RIA, CLIA) do not match those from mass spectrometry (LC-MS/MS). Why is this, and which should I trust?

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard or reference method for steroid hormone analysis due to its high specificity and ability to distinguish between this compound and its structurally similar metabolites. Immunoassays, while widely used, are more prone to interferences.

Here's why results may differ:

  • Specificity: Immunoassays rely on antibody-antigen binding, which can be subject to cross-reactivity. LC-MS/MS physically separates molecules based on their mass-to-charge ratio, providing a much higher degree of specificity.

  • Matrix Effects: The sample matrix (e.g., serum, plasma, saliva) contains numerous endogenous substances that can interfere with immunoassays, a phenomenon known as the "matrix effect". While LC-MS/MS is not entirely immune to matrix effects, techniques are available to minimize their impact.

  • Sensitivity: While both methods can be highly sensitive, their lower limits of quantification (LLOQ) may differ, leading to discrepancies at low this compound concentrations.

In cases of discrepancy, the LC-MS/MS results are generally considered more accurate and reliable.

Q3: What are "matrix effects" and how can they affect my this compound assay?

Matrix effects refer to the interference of components in the sample (other than the analyte of interest) on the analytical measurement. In the context of this compound assays, these interfering substances can be proteins, lipids, phospholipids, or other small molecules present in biological samples like serum, plasma, or saliva.

Matrix effects can manifest in several ways:

  • Non-specific Binding: Components of the matrix can non-specifically bind to the assay plate or antibodies, leading to high background signals.

  • Interference with Antibody Binding: Matrix components can hinder the binding of this compound to the antibody, resulting in underestimation of the this compound concentration.

  • Alteration of Enzyme Activity: In ELISA, matrix components can affect the activity of the enzyme conjugate, leading to inaccurate signal generation.

Strategies to mitigate matrix effects include sample dilution, use of specific blocking buffers, and sample extraction or purification prior to analysis.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Possible Cause Recommended Solution
Inaccurate Pipetting Ensure pipettes are properly calibrated. Use fresh pipette tips for each standard, sample, and reagent. When adding reagents to multiple wells, use a multichannel pipette if possible to ensure consistency.
Improper Mixing Gently mix all reagents and samples thoroughly before use. Ensure the plate is gently agitated during incubation if specified in the protocol.
Temperature Gradients Allow all reagents and the microplate to equilibrate to room temperature before starting the assay. Avoid stacking plates during incubation to ensure uniform temperature distribution.
Edge Effects Evaporation from the outer wells can concentrate reagents and lead to higher signals. Use a plate sealer during incubations. Consider not using the outermost wells for critical samples if edge effects are persistent.
Insufficient Washing Ensure all wells are completely filled and aspirated during each wash step. Increase the number of washes or the soak time between washes. Check that all ports of an automated plate washer are clear.
Issue 2: Consistently High or Low this compound Readings Compared to Expected Values
Possible Cause Recommended Solution
Cross-Reactivity Review the kit's cross-reactivity data provided by the manufacturer. If your samples are known to contain high levels of a cross-reacting steroid, consider using a more specific method like LC-MS/MS or a kit with lower cross-reactivity to the specific interferent.
Poor Standard Curve Prepare fresh standards for each assay. Ensure accurate serial dilutions of the standard stock. Do not reuse leftover diluted standards.
Incorrect Sample Handling Follow the recommended sample collection and storage procedures. For serum, allow blood to clot completely before centrifugation. Avoid using hemolyzed or lipemic samples. Avoid repeated freeze-thaw cycles.
Matrix Effects Dilute your samples in the assay buffer provided with the kit to minimize matrix interference. If dilution is not sufficient, you may need to perform a sample extraction step.
Assay Drift Ensure all reagents are added to the wells in a consistent and timely manner. Process all plates in the same way.

Quantitative Data Summary

Table 1: Comparison of this compound Assay Methods

Assay Method Common Correlation with RIA Key Advantages Key Disadvantages
Radioimmunoassay (RIA) Reference StandardHigh sensitivity and specificity.Involves radioactive materials, time-consuming.
Enzyme-Linked Immunosorbent Assay (ELISA) Generally high, but can vary.No radioactive materials, less expensive than RIA, suitable for high throughput.Can have higher variability and be prone to overestimation at low concentrations.
Chemiluminescent Immunoassay (CLIA) Strong correlation, but can yield systematically lower values than RIA.High sensitivity and wide dynamic range.Can have reduced accuracy when compared to ELISA and RIA in some studies.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Gold StandardHighest specificity, can distinguish between this compound and its metabolites.Expensive equipment, requires specialized expertise, lower throughput.

Table 2: Documented Cross-Reactivity in a this compound Immunoassay (Roche Elecsys this compound II)

Compound Cross-Reactivity (%)
5β-Dihydrothis compound18.2
17-Hydroxythis compound1.0 - 4.9 (range for multiple compounds)
Medroxythis compound1.0 - 4.9 (range for multiple compounds)
Pregnanolone1.0 - 4.9 (range for multiple compounds)

Experimental Protocols

Protocol: Cross-Kit Comparison and Validation

This protocol outlines a workflow to compare the performance of a new this compound assay kit against an established laboratory method or a reference standard.

Objective: To determine the correlation and bias between two different this compound assay kits.

Materials:

  • This compound Assay Kit 1 (New Kit)

  • This compound Assay Kit 2 (Established Kit or Reference Method)

  • A set of at least 20-40 patient or research samples spanning the expected clinical range of this compound concentrations.

  • Certified this compound standards for spike-recovery analysis.

  • Precision pipettes and tips.

  • Microplate reader.

Methodology:

  • Sample Preparation: Aliquot each sample to be tested with both kits to avoid inter-assay variability due to sample handling.

  • Assay Performance:

    • Run all samples in duplicate or triplicate on both assay platforms according to the manufacturers' instructions.

    • Include the full set of standards and controls for each kit on every plate.

  • Data Analysis:

    • Calculate the mean this compound concentration for each sample from both kits.

    • Correlation Analysis: Plot the results from Kit 1 (y-axis) against the results from Kit 2 (x-axis). Perform a linear regression analysis to determine the Pearson correlation coefficient (r) and the coefficient of determination (R²). An r-value close to 1.0 indicates a strong positive correlation.

    • Bias Assessment (Bland-Altman Plot): Plot the difference between the two measurements for each sample against the average of the two measurements. This will help to visualize any systematic bias between the two kits.

  • Spike and Recovery:

    • Select a few representative samples (low, medium, and high this compound levels).

    • Spike these samples with a known amount of certified this compound standard.

    • Assay the spiked and unspiked samples with the new kit.

    • Calculate the percent recovery: [(Measured concentration in spiked sample - Measured concentration in unspiked sample) / Known spiked concentration] x 100. Recovery should typically be within 80-120%.

  • Precision:

    • Determine the intra-assay precision by running multiple replicates of a few samples on the same plate. Calculate the coefficient of variation (CV%).

    • Determine the inter-assay precision by running the same samples on different days or with different operators. Calculate the CV%.

Visualizations

experimental_workflow Workflow for Comparing this compound Assay Kits cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_validation Validation sample_prep Sample Collection & Aliquoting run_kit1 Run Samples on Kit 1 sample_prep->run_kit1 run_kit2 Run Samples on Kit 2 sample_prep->run_kit2 spike Spike & Recovery sample_prep->spike kit1_prep Prepare Kit 1 Reagents kit1_prep->run_kit1 kit2_prep Prepare Kit 2 Reagents kit2_prep->run_kit2 data_acq Acquire OD Readings run_kit1->data_acq run_kit2->data_acq calc_conc Calculate Concentrations data_acq->calc_conc correlation Correlation Analysis (r, R²) calc_conc->correlation bias Bias Assessment (Bland-Altman) calc_conc->bias precision Precision (Intra- & Inter-Assay CV%) calc_conc->precision linearity Linearity of Dilution spike->linearity

Caption: A flowchart illustrating the key steps for a comprehensive comparison and validation of two different this compound assay kits.

troubleshooting_logic Troubleshooting Conflicting this compound Results start Conflicting Results Observed check_internal_qc Review Internal QC (Replicates, Controls, Standards) start->check_internal_qc qc_ok QC Pass? check_internal_qc->qc_ok review_protocol Review Assay Protocol (Pipetting, Incubation, Washing) qc_ok->review_protocol No investigate_external Investigate External Factors qc_ok->investigate_external Yes re_run_assay Re-run Assay with Corrected Protocol review_protocol->re_run_assay external_factors Cross-Reactivity? Matrix Effects? Sample Integrity? investigate_external->external_factors consider_alt_method Consider Alternative Method (e.g., LC-MS/MS or different kit) external_factors->consider_alt_method Cross-Reactivity dilute_or_extract Dilute or Extract Samples external_factors->dilute_or_extract Matrix Effects end Resolution re_run_assay->end consider_alt_method->end dilute_or_extract->end

Caption: A decision tree to guide troubleshooting when encountering conflicting or unexpected results in this compound assays.

References

Technical Support Center: The Impact of Progesterone Vehicle on In Vivo Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with progesterone in in vivo experiments, with a specific focus on the critical role of the vehicle in determining experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a this compound vehicle and why is it important?

A1: A this compound vehicle is the liquid in which this compound is dissolved or suspended for administration to an animal model. This compound is a hydrophobic steroid hormone, meaning it does not dissolve well in water-based solutions.[1] The choice of vehicle is critical as it can significantly impact the solubility, bioavailability, absorption rate, and clearance of this compound, ultimately influencing the experimental results.[2][3] Furthermore, the vehicle itself can have biological effects, such as causing inflammation, which can confound data interpretation.[4][5]

Q2: What are the most common vehicles used for this compound administration in in vivo studies?

A2: The most common vehicles for this compound administration in animal research include:

  • Oils: Sesame oil, olive oil, peanut oil, and corn oil are frequently used for subcutaneous (SC) and intramuscular (IM) injections due to this compound's good solubility in lipids.

  • Aqueous solutions with solubilizing agents: To create water-soluble formulations, this compound can be complexed with agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin or HPβCD). These are often used for SC or intravenous (IV) injections.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent that can dissolve this compound for intraperitoneal (IP) injections. However, it can have its own biological effects and should be used with caution.

  • Nanosuspensions and Emulsions: These are more advanced formulations designed to improve solubility and provide sustained release.

Q3: How does the route of administration affect the choice of vehicle and the resulting pharmacokinetics?

A3: The route of administration and the vehicle are intrinsically linked and together determine the pharmacokinetic profile of this compound.

  • Intramuscular (IM) and Subcutaneous (SC) Injections: Oil-based vehicles are common for these routes and typically result in slower absorption and a longer half-life, providing a sustained release of this compound. Aqueous cyclodextrin formulations can also be used for SC injections and may offer more rapid absorption.

  • Intraperitoneal (IP) Injections: DMSO is often used for IP injections, leading to rapid absorption but also a short half-life. Oil-based vehicles can also be used IP but may cause significant local inflammation.

  • Oral Gavage: Oral administration of this compound generally results in low bioavailability due to extensive first-pass metabolism in the liver. Formulations using cyclodextrins or lipid-based systems can improve oral absorption.

  • Vaginal Administration: This route bypasses the first-pass effect in the liver and can achieve high local concentrations in uterine tissue with lower systemic levels.

Troubleshooting Guides

Problem 1: I am observing inflammation, irritation, or granulomas at the injection site.

  • Possible Cause: The vehicle itself, particularly certain oils, can induce an inflammatory response. Peanut oil and mineral oil have been shown to cause more severe and persistent inflammation compared to olive or corn oil. Intramuscular injections are also noted to be more irritating than subcutaneous ones.

  • Troubleshooting Steps:

    • Switch the vehicle: If using peanut or mineral oil, consider switching to olive oil or sesame oil, which tend to be less inflammatory.

    • Change the route of administration: If possible, switch from IP injection of oil to oral gavage to avoid peritoneal inflammation. For systemic effects, consider if a subcutaneous route with an oil or cyclodextrin vehicle would be appropriate.

    • Filter-sterilize the vehicle: Ensure the vehicle is sterile to rule out contamination as a source of inflammation.

    • Include a vehicle-only control group: Always include a control group that receives the vehicle alone to differentiate the effects of the vehicle from the effects of this compound.

Problem 2: My experimental results are inconsistent, and I suspect variable this compound absorption.

  • Possible Cause: this compound may be precipitating out of the solution, or the vehicle may not be providing consistent release. This can be an issue with homemade solutions, especially if the this compound concentration is high.

  • Troubleshooting Steps:

    • Ensure complete dissolution: When preparing oil-based solutions, gently warm the oil and use a vortex or sonicator to ensure the this compound is fully dissolved. Visually inspect the solution for any particulate matter before injection.

    • Consider a different vehicle: If solubility is a persistent issue, switching to a cyclodextrin-based formulation can significantly increase the aqueous solubility of this compound.

    • Use a commercially prepared solution: If possible, use a pharmaceutical-grade this compound solution to ensure consistency and sterility.

    • Optimize the injection volume and technique: Ensure consistent injection volumes and technique across all animals. For subcutaneous injections, tent the skin to create a pocket for the injection.

Problem 3: I am not observing the expected biological effect of this compound.

  • Possible Cause: The bioavailability of this compound may be too low, or the clearance may be too rapid for the desired effect. This is a common issue with oral administration and can also occur with IP injections of short-acting formulations.

  • Troubleshooting Steps:

    • Change the vehicle and/or route of administration: To increase bioavailability and duration of action, consider switching from an oral or IP route to a subcutaneous or intramuscular injection with an oil-based vehicle.

    • Increase the dose or frequency of administration: Depending on the pharmacokinetic profile of your chosen vehicle and route, you may need to adjust the dosing regimen.

    • Consider a sustained-release formulation: For long-term studies, osmotic mini-pumps can provide continuous and stable delivery of this compound, resulting in higher and more sustained brain and plasma concentrations compared to bolus injections.

    • Confirm the biological activity of your this compound: Ensure the this compound you are using is of high quality and has not degraded.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Different Vehicles and Routes of Administration in Rodents.

VehicleRoute of AdministrationAnimal ModelDoseCmax (ng/mL)Tmax (hours)Bioavailability/Notes
Sesame OilIntramuscular (IM)Human (for reference)10 mg~7~8Plasma levels remain elevated for about 24 hours.
Sesame OilIntramuscular (IM)Human (for reference)25 mg~28~8Cmax increases with dose.
Sesame OilIntramuscular (IM)Human (for reference)50 mg~50~8
Dimethyl Sulfoxide (DMSO)Intraperitoneal (IP)Mouse8 mg/kg--Short half-life in both plasma and brain (~0.2 hours).
Osmotic Mini-pump (in DMSO)Subcutaneous (SC)MouseBolus + 1.0 µl/h of 50 mg/mL--Results in higher and more sustained plasma and brain concentrations over 48 hours compared to IP injection.
Hydroxypropyl-β-cyclodextrin (HPβCD)-In vitro/in silico---Significantly increases the aqueous solubility of this compound.

Note: Direct comparative pharmacokinetic studies for all vehicle types in the same animal model are limited in the publicly available literature. The data presented is a compilation from various sources and should be interpreted with caution. Cmax (maximum concentration) and Tmax (time to maximum concentration) can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound in Sesame Oil (Subcutaneous Injection in Mice)

Materials:

  • This compound powder (crystalline)

  • Sesame oil (sterile, pharmaceutical grade)

  • Sterile glass vial

  • Sterile 1 mL syringes and needles (25-27 gauge)

  • Warming plate or water bath

  • Vortex mixer

Preparation of this compound Solution (e.g., 10 mg/mL):

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For a 10 mg/mL solution, you would weigh 100 mg of this compound for a final volume of 10 mL.

  • Add the this compound powder to a sterile glass vial.

  • Add the appropriate volume of sterile sesame oil to the vial.

  • Gently warm the vial to approximately 37°C to aid in dissolution. Do not overheat.

  • Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible crystals.

  • Store the solution protected from light.

Subcutaneous Injection Procedure in Mice:

  • Restrain the mouse securely.

  • Draw the desired volume of the this compound solution into a sterile 1 mL syringe with a 25-27 gauge needle.

  • Grasp the loose skin over the back, between the shoulder blades, and lift it to form a "tent".

  • Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.

  • Aspirate slightly to ensure you have not entered a blood vessel. You should feel negative pressure.

  • Slowly inject the solution into the subcutaneous space.

  • Withdraw the needle and gently massage the area to help disperse the oil.

  • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Preparation of this compound-Cyclodextrin Complex for Aqueous Solution

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile water for injection

  • Sterile glass vial

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Preparation of this compound-HPβCD Solution:

This is a generalized protocol. The exact molar ratio of this compound to HPβCD will need to be optimized based on the desired final concentration and should be referenced from specific literature.

  • Prepare an aqueous solution of HPβCD in sterile water for injection at the desired concentration.

  • In a separate sterile vial, dissolve the this compound powder in a minimal amount of a suitable organic solvent like ethanol (if necessary, though direct complexation in the aqueous phase is often possible).

  • Slowly add the this compound solution (or powder directly) to the stirring HPβCD solution.

  • Allow the mixture to stir for several hours to overnight at room temperature to facilitate the formation of the inclusion complex.

  • Once the this compound is fully complexed (the solution should be clear), filter the solution through a 0.22 µm sterile filter to remove any potential aggregates and ensure sterility.

  • The resulting clear aqueous solution can be used for subcutaneous or intravenous injections.

Visualizations

Progesterone_Signaling_Pathways This compound This compound mPR Membrane this compound Receptor (mPR) This compound->mPR nPR_inactive Inactive Nuclear This compound Receptor (nPR) This compound->nPR_inactive Diffuses & Binds G_protein G-protein mPR->G_protein Activates nPR_active Active nPR Dimer nPR_inactive->nPR_active Conformational Change & Dimerization PRE This compound Response Element (PRE) nPR_active->PRE Translocates & Binds Second_messengers Second Messengers (e.g., cAMP) G_protein->Second_messengers Activates MAPK_cascade MAPK Cascade MAPK_cascade->nPR_inactive Phosphorylates/ Modulates Second_messengers->MAPK_cascade Activates Gene_transcription Gene Transcription (e.g., anti-inflammatory cytokines) PRE->Gene_transcription Regulates

Caption: Genomic and non-genomic this compound signaling pathways.

Vehicle_Selection_Workflow start Start: Plan this compound Administration q1 Desired Duration of Action? start->q1 short_term Short-term / Rapid Onset q1->short_term Short long_term Long-term / Sustained Release q1->long_term Long q2_short Route? short_term->q2_short q2_long Route? long_term->q2_long ip Intraperitoneal (IP) q2_short->ip IP sc_aq Subcutaneous (SC) - Aqueous q2_short->sc_aq SC sc_oil Subcutaneous (SC) - Oil q2_long->sc_oil SC im_oil Intramuscular (IM) - Oil q2_long->im_oil IM osmotic_pump Osmotic Mini-pump q2_long->osmotic_pump Continuous SC vehicle_dmso Vehicle: DMSO ip->vehicle_dmso vehicle_cyclo Vehicle: Cyclodextrin sc_aq->vehicle_cyclo vehicle_oil Vehicle: Oil (Sesame, Olive) sc_oil->vehicle_oil im_oil->vehicle_oil osmotic_pump->vehicle_dmso or other suitable solvent end Final Protocol vehicle_dmso->end vehicle_cyclo->end vehicle_oil->end

Caption: Decision workflow for selecting a this compound vehicle.

References

Technical Support Center: Mitigating Off-Target Effects of Synthetic Progestins in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of synthetic progestins in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target receptors for synthetic progestins?

A1: Synthetic progestins, designed to target the progesterone receptor (PR), can also bind to other steroid receptors, leading to off-target effects. The primary off-target receptors include the glucocorticoid receptor (GR), androgen receptor (AR), and mineralocorticoid receptor (MR).[1][2] The extent of binding and subsequent activity varies significantly among different progestins.[1][3]

Q2: Why is it crucial to consider the off-target effects of synthetic progestins in my research?

A2: Off-target effects can lead to a variety of unintended biological responses, potentially confounding experimental results and leading to misinterpretation of data.[1] For example, activation of the GR by certain progestins can result in side effects similar to those of glucocorticoids. Understanding and mitigating these effects is essential for accurate and reproducible research.

Q3: How do the off-target effects of different generations of progestins compare?

A3: Progestins are often categorized into generations based on their chemical structure and development timeline. While newer generations were designed for greater specificity to the this compound receptor, off-target effects can still occur. For instance, some first-generation progestins like medroxythis compound acetate (MPA) have notable glucocorticoid and androgenic activity, while some later-generation progestins may have different off-target profiles. Direct comparison of their binding affinities and functional activities is necessary to determine their off-target potential.

Q4: Can synthetic progestins influence signaling pathways beyond steroid receptor activation?

A4: Yes, beyond direct receptor binding, progestins can modulate various signaling pathways. For instance, they can influence pathways involved in cell proliferation, apoptosis, and inflammation, such as the PI3K/AKT, Ras/Raf/MEK/ERK, and WNT/β-catenin pathways. These effects can be independent of their classical nuclear receptor activity.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Phenotypic Results

Potential Cause: Your synthetic progestin may be exerting off-target effects through unintended receptor activation, leading to mixed or unexpected biological outcomes.

Troubleshooting Steps:

  • Literature Review: Thoroughly research the specific synthetic progestin you are using. Look for published data on its binding profile to off-target receptors like GR, AR, and MR.

  • Receptor Expression Analysis: Confirm the expression levels of potential off-target receptors (GR, AR, MR) in your experimental model (cell line or tissue) using techniques like qPCR or Western blot. High expression of an off-target receptor could amplify unintended effects.

  • Use of Antagonists: To isolate the on-target effect, co-treat your cells with the synthetic progestin and a specific antagonist for the suspected off-target receptor. For example, use mifepristone (RU486) for GR, flutamide for AR, or spironolactone for MR. A reversal of the unexpected phenotype in the presence of the antagonist suggests an off-target effect.

  • Test Alternative Progestins: If possible, use a different synthetic progestin with a more favorable off-target profile (i.e., lower affinity for other steroid receptors). Refer to the data tables below for guidance.

Issue 2: Difficulty in Distinguishing On-Target vs. Off-Target Gene Regulation

Potential Cause: The target genes of the this compound receptor and off-target receptors may overlap, making it difficult to attribute changes in gene expression to a single pathway.

Troubleshooting Steps:

  • Reporter Gene Assays: Utilize reporter plasmids containing response elements specific to each receptor (e.g., a this compound response element (PRE) for PR, a glucocorticoid response element (GRE) for GR). This allows you to specifically measure the activation of each receptor by your progestin.

  • Gene Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the suspected off-target receptor in your cell model. If the expression of a particular gene is no longer affected by the progestin after receptor knockdown, it indicates that the gene is regulated by that off-target receptor.

  • Chromatin Immunoprecipitation (ChIP): Perform ChIP assays to determine if your progestin induces the binding of PR or off-target receptors to the promoter regions of your genes of interest.

Data Presentation: Progestin Off-Target Binding Affinities

The following tables summarize the relative binding affinities (RBA) of various synthetic progestins to the Glucocorticoid, Androgen, and Mineralocorticoid receptors. This data can help in selecting a progestin with a more specific profile for your experiments.

Table 1: Relative Binding Affinity (RBA) for the Glucocorticoid Receptor (GR)

ProgestinRBA (%) vs. DexamethasoneReference
Medroxythis compound acetate (MPA)High
Etonogestrel (ETG)Moderate to High
Nestorone (NES)Moderate
Levonorgestrel (LNG)Low
Norethisterone (NET)Very Low

Table 2: Relative Binding Affinity (RBA) for the Androgen Receptor (AR)

ProgestinRBA (%) vs. Dihydrotestosterone (DHT)Reference
Levonorgestrel (LNG)Similar to DHT
Gestodene (GES)Higher than DHT
Medroxythis compound acetate (MPA)Androgenic
Norethisterone acetate (NET-A)Androgenic
Drospirenone (DRSP)Anti-androgenic

Table 3: Relative Binding Affinity (RBA) for the Mineralocorticoid Receptor (MR)

ProgestinRBA (%) vs. AldosteroneReference
Drospirenone (DRSP)High
Gestodene (GES)Moderate
Levonorgestrel (LNG)Moderate
Medroxythis compound acetate (MPA)Low
Norethisterone acetate (NET-A)Low

Experimental Protocols

Protocol 1: Whole-Cell Competitive Binding Assay

Objective: To determine the relative binding affinity of a synthetic progestin for a specific steroid receptor.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., COS-1 or T47D) that expresses the receptor of interest to 80-90% confluency.

  • Cell Lysate Preparation: Harvest the cells and prepare a cytosolic extract using a hypotonic lysis buffer. Determine the total protein concentration of the lysate.

  • Binding Reaction Setup: In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [³H]-dexamethasone for GR) to each well.

  • Competition: Add increasing concentrations of the unlabeled synthetic progestin (competitor) or a known unlabeled ligand (for the standard curve) to the wells. Include control wells for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand plus a large excess of unlabeled ligand).

  • Incubation: Add the cell lysate to each well and incubate at 4°C for 16-18 hours to reach binding equilibrium.

  • Separation: Separate the bound from the free radiolabeled ligand using a method such as dextran-coated charcoal or filtration.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) to determine the binding affinity.

Protocol 2: Luciferase Reporter Gene Assay

Objective: To measure the transcriptional activity (agonist or antagonist) of a synthetic progestin on a specific receptor.

Methodology:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or HeLa) with two plasmids:

    • An expression vector for the steroid receptor of interest (e.g., pGR).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with specific response elements (e.g., pGRE-Luc for GR).

    • A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Treatment: After 24 hours, treat the transfected cells with increasing concentrations of the synthetic progestin. Include a positive control (a known agonist for the receptor) and a vehicle control.

  • Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of the progestin to generate a dose-response curve. From this curve, you can determine the EC50 (effective concentration for 50% maximal response) and the maximal efficacy.

Visualizations

G cluster_workflow Experimental Workflow for Assessing Off-Target Effects start Start: Suspected Off-Target Effect receptor_expression Analyze Receptor Expression (qPCR, Western Blot) start->receptor_expression binding_assay Competitive Binding Assay (Determine Affinity) receptor_expression->binding_assay reporter_assay Reporter Gene Assay (Measure Activity) binding_assay->reporter_assay antagonist_study Co-treatment with Specific Antagonist reporter_assay->antagonist_study gene_expression Downstream Gene Expression Analysis (qPCR, RNA-seq) antagonist_study->gene_expression conclusion Conclusion: Characterize Off-Target Profile gene_expression->conclusion

Caption: Workflow for investigating progestin off-target effects.

G cluster_pathway GR-Mediated Off-Target Signaling cluster_nucleus GR-Mediated Off-Target Signaling Progestin Synthetic Progestin (e.g., MPA) GR_inactive Inactive GR (in cytoplasm with HSPs) Progestin->GR_inactive Binds GR_active Active GR Dimer GR_inactive->GR_active Conformational Change & Dimerization GRE Glucocorticoid Response Element (GRE) GR_active->GRE Binds to NFkB_AP1 NF-κB / AP-1 GR_active->NFkB_AP1 Interferes with Transactivation Transactivation: Increased Transcription of Anti-inflammatory Genes GRE->Transactivation Transrepression Transrepression: Decreased Transcription of Pro-inflammatory Genes NFkB_AP1->Transrepression

References

Validation & Comparative

Validation of a New Commercial Progesterone ELISA Kit: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive validation of a new commercially available Progesterone ELISA kit, herein referred to as "Pro-Detect™," designed for the quantitative measurement of this compound in serum and plasma samples. The performance of the Pro-Detect™ kit is objectively compared with other commercially available this compound ELISA kits. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed decision-making process.

Performance Characteristics

The Pro-Detect™ ELISA kit demonstrates high sensitivity, a wide dynamic range, and excellent precision, making it a reliable tool for this compound quantification in various research applications. A summary of its performance characteristics in comparison to other commercially available kits is presented below.

FeaturePro-Detect™ Kit (New)Competitor A (e.g., Invitrogen)[1]Competitor B (e.g., Abcam)[2]Competitor C (e.g., Eagle Biosciences)[3]
Assay Type Competitive ELISACompetitive ELISACompetitive ELISACompetitive ELISA
Sample Type Serum, PlasmaFecal Extract, Supernatant, UrineSerum, PlasmaHuman Serum
Sensitivity (LOD) 0.045 ng/mL47.9 pg/mL (0.0479 ng/mL)0.05 ng/mL0.1 ng/mL
Assay Range 0.1 - 40 ng/mL50 - 3,200 pg/mL (0.05 - 3.2 ng/mL)0.2 - 40 ng/mLNot specified
Intra-Assay CV < 6%3.9%< 3%Not specified
Inter-Assay CV < 8%5.7%< 5%Not specified
Incubation Time 60 minutes2 hours1 hourNot specified
Cross-Reactivity See Specificity sectionSee manual for detailsSee datasheet for detailsSee datasheet for details

Experimental Protocols

Detailed methodologies for the key validation experiments performed on the Pro-Detect™ ELISA kit are provided below.

Sensitivity (Limit of Detection - LoD)

The analytical sensitivity of the Pro-Detect™ ELISA was determined by calculating the mean absorbance of 20 replicate measurements of the zero standard (Standard A) and subtracting two standard deviations from this mean. The resulting absorbance value was then used to extrapolate the corresponding this compound concentration from the standard curve. This concentration is reported as the Limit of Detection (LoD).[4]

Specificity (Cross-Reactivity)

The specificity of the Pro-Detect™ ELISA was evaluated by testing the cross-reactivity of structurally related steroids.[5] Various concentrations of these compounds were spiked into the assay diluent and their ability to displace the this compound-HRP conjugate was measured. The percent cross-reactivity was calculated as:

% Cross-Reactivity = (Concentration of this compound at 50% B/B0) / (Concentration of Cross-Reactant at 50% B/B0) x 100

Compound% Cross-Reactivity
This compound100
17α-Hydroxythis compound< 1.0
Testosterone< 0.1
Cortisol< 0.1
Estradiol< 0.1
Precision

Precision was determined by assessing the intra-assay and inter-assay coefficients of variation (CV).

  • Intra-Assay Precision: Three samples with low, medium, and high concentrations of this compound were assayed in 20 replicates on the same plate. The CV for each sample was calculated.

  • Inter-Assay Precision: The same three samples were assayed in duplicate on 10 different plates, by different operators on different days. The CV for each sample across the 10 plates was calculated.

Accuracy (Spike and Recovery & Linearity of Dilution)

Accuracy was assessed through spike and recovery experiments and by evaluating the linearity of dilution.

  • Spike and Recovery: Three different serum samples were spiked with known concentrations of this compound (low, medium, and high). The concentration of this compound in the spiked samples was measured, and the percent recovery was calculated as:

    % Recovery = (Observed Concentration - Endogenous Concentration) / Spiked Concentration x 100

    An acceptable recovery range is typically between 80-120%.

  • Linearity of Dilution: A high-concentration serum sample was serially diluted with the assay diluent. The this compound concentration in each dilution was measured and corrected for the dilution factor. The results should demonstrate a linear relationship, indicating that the assay is not affected by sample matrix effects upon dilution.

Mandatory Visualizations

This compound Signaling Pathway

This compound exerts its effects through both genomic and non-genomic pathways. The classical genomic pathway involves the binding of this compound to its intracellular receptors (PR-A and PR-B), which then translocate to the nucleus and act as ligand-dependent transcription factors to regulate gene expression. Non-genomic actions are initiated at the cell membrane, where this compound can interact with membrane-associated this compound receptors (mPRs) or this compound receptor membrane component 1 (PGRMC1), leading to the rapid activation of intracellular signaling cascades like the MAPK pathway.

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound mPR mPR/ PGRMC1 This compound->mPR PR This compound Receptor (PR-A/PR-B) This compound->PR MAPK_cascade MAPK Signaling Cascade mPR->MAPK_cascade PR_dimer PR Dimer PR->PR_dimer Dimerization Cellular_Response_non_genomic Rapid Cellular Responses MAPK_cascade->Cellular_Response_non_genomic DNA DNA (PRE) PR_dimer->DNA Binds to this compound Response Element (PRE) Gene_Transcription Gene Transcription DNA->Gene_Transcription Cellular_Response_genomic Genomic Cellular Responses Gene_Transcription->Cellular_Response_genomic

Caption: this compound signaling pathways.

Experimental Workflow for ELISA Validation

The validation of the Pro-Detect™ ELISA kit follows a structured workflow to ensure a comprehensive evaluation of its performance characteristics.

ELISA_Validation_Workflow start Start Validation sensitivity Sensitivity (LoD) - 20 replicates of zero standard start->sensitivity specificity Specificity - Cross-reactivity with related steroids start->specificity precision Precision - Intra- & Inter-Assay CVs start->precision accuracy Accuracy - Spike & Recovery - Linearity of Dilution start->accuracy data_analysis Data Analysis & Comparison sensitivity->data_analysis specificity->data_analysis precision->data_analysis accuracy->data_analysis report Generate Validation Report data_analysis->report end End report->end

Caption: ELISA validation workflow.

References

A Comparative Guide to Progesterone and Estrogen Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the progesterone and estrogen signaling pathways, critical regulators of female reproductive biology and key targets in various pathologies, including cancer. We delve into the molecular mechanisms, downstream effects, and experimental methodologies used to investigate these intricate signaling networks.

Introduction to this compound and Estrogen Signaling

This compound and estrogen, the primary female sex hormones, exert their pleiotropic effects by binding to specific intracellular receptors, which then modulate the transcription of target genes. While both are steroid hormones and share some mechanistic similarities, their signaling pathways diverge in terms of receptors, downstream effectors, and physiological outcomes. Understanding these differences is paramount for the development of targeted therapies.

Both this compound and estrogen signaling can be broadly categorized into two main pathways:

  • Classical (Genomic) Signaling: This is the well-established mechanism where the hormone binds to its nuclear receptor, leading to receptor dimerization, translocation to the nucleus, and binding to specific DNA sequences called hormone response elements (HREs) in the promoter regions of target genes. This direct interaction with DNA modulates gene transcription, a process that is relatively slow, taking hours to manifest.

  • Non-Classical (Non-Genomic) Signaling: This pathway involves rapid, non-transcriptional effects that are initiated at the cell membrane or in the cytoplasm. A subpopulation of steroid receptors located at the plasma membrane, or interactions with other membrane-associated proteins, can trigger rapid signaling cascades, such as the activation of mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These rapid signals can then influence cellular processes directly or indirectly modulate genomic signaling.

The this compound Signaling Pathway

This compound's effects are mediated by the this compound receptor (PR), which exists in two main isoforms, PR-A and PR-B, transcribed from the same gene but initiated from different promoters. These isoforms have distinct transcriptional activities, with PR-B generally being a stronger activator of this compound-responsive genes, while PR-A can act as a transcriptional repressor of PR-B and other steroid receptors.

Classical this compound Signaling

The classical pathway is initiated by this compound diffusing across the cell membrane and binding to PR in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs), dimerization, and translocation to the nucleus. The PR dimer then binds to this compound response elements (PREs) on the DNA, recruiting co-activators or co-repressors to regulate the transcription of target genes.

Progesterone_Classical_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_HSP PR-HSP Complex PR_dimer_cyto PR Dimer PR_dimer_nuc PR Dimer PR_dimer_cyto->PR_dimer_nuc Translocation HSP HSP PRE PRE Gene Target Gene mRNA mRNA Protein Protein Cellular Response Cellular Response Protein->Cellular Response

Non-Classical this compound Signaling

This compound can also elicit rapid cellular responses through non-genomic pathways.[1] This can occur through membrane-associated PRs (mPRs) or by the interaction of classical PRs with signaling molecules in the cytoplasm, such as Src kinase.[1] Activation of these pathways leads to the rapid activation of downstream kinases like MAPK and Akt, which can then phosphorylate various cellular proteins, leading to immediate effects on cell function or influencing the transcriptional activity of nuclear PRs.[1]

Progesterone_NonClassical_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound mPR mPR This compound->mPR Binds Src Src mPR->Src Activates MAPK_cascade MAPK Cascade Src->MAPK_cascade Activates Akt Akt Src->Akt Activates Downstream_Effectors Downstream Effectors MAPK_cascade->Downstream_Effectors Phosphorylates Akt->Downstream_Effectors Phosphorylates Rapid Cellular Response Rapid Cellular Response Downstream_Effectors->Rapid Cellular Response

The Estrogen Signaling Pathway

Estrogen's actions are primarily mediated through two classical nuclear receptors, Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ), which are encoded by separate genes (ESR1 and ESR2, respectively). ERα and ERβ can form homodimers or heterodimers, and their tissue distribution and transcriptional activities differ, leading to diverse physiological responses. A G-protein coupled estrogen receptor, GPER1 (formerly GPR30), has also been identified as a mediator of rapid, non-genomic estrogen signaling.

Classical Estrogen Signaling

Similar to this compound, the classical estrogen signaling pathway involves the binding of estrogen to ERα or ERβ in the cytoplasm or nucleus.[2] This triggers the dissociation of HSPs, receptor dimerization, and translocation to the nucleus. The ER dimer then binds to estrogen response elements (EREs) in the DNA to regulate the transcription of target genes.[2] ERs can also regulate gene expression indirectly by tethering to other transcription factors, such as AP-1 and Sp-1, without directly binding to an ERE.

Estrogen_Classical_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_HSP ER-HSP Complex ER_dimer_cyto ER Dimer ER_dimer_nuc ER Dimer ER_dimer_cyto->ER_dimer_nuc Translocation HSP HSP ERE ERE Other_TF Other TFs (e.g., AP-1) Gene Target Gene mRNA mRNA Protein Protein Cellular Response Cellular Response Protein->Cellular Response

Non-Classical Estrogen Signaling

Estrogen can also initiate rapid signaling events through membrane-associated ERs (mERs), including a subpopulation of ERα and ERβ, and the G-protein coupled receptor GPER1. Activation of these receptors leads to the rapid activation of intracellular signaling cascades, including the MAPK and PI3K/Akt pathways, similar to non-classical this compound signaling. These pathways can mediate immediate cellular effects and also crosstalk with the genomic pathway by phosphorylating and modulating the activity of nuclear ERs and other transcription factors.

Estrogen_NonClassical_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Estrogen Estrogen mER mER/GPER1 Estrogen->mER Binds G_protein G-protein mER->G_protein Activates MAPK_cascade MAPK Cascade G_protein->MAPK_cascade Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates Downstream_Effectors Downstream Effectors MAPK_cascade->Downstream_Effectors Phosphorylates PI3K_Akt->Downstream_Effectors Phosphorylates Rapid Cellular Response Rapid Cellular Response Downstream_Effectors->Rapid Cellular Response

Comparative Analysis of this compound and Estrogen Signaling

While both pathways share a common framework of classical and non-classical signaling, key differences exist in their receptors, ligand binding, downstream targets, and physiological roles.

Quantitative Data Comparison
ParameterThis compound SignalingEstrogen SignalingReference
Primary Ligands This compoundEstradiol (E2), Estrone (E1), Estriol (E3)
Nuclear Receptors This compound Receptor A (PR-A), this compound Receptor B (PR-B)Estrogen Receptor α (ERα), Estrogen Receptor β (ERβ)
Membrane Receptors Membrane this compound Receptors (mPRs)Membrane Estrogen Receptors (mERs), GPER1
DNA Binding Element This compound Response Element (PRE)Estrogen Response Element (ERE)
Ligand Binding Affinity (Kd) This compound for PR: ~1-10 nMEstradiol for ERα/β: ~0.1-1 nM
Receptor Expression in Breast Cancer Cell Lines (e.g., T47D) High PR expressionHigh ERα expression
Kinetics of Genomic Response Hours to daysHours to days
Kinetics of Non-Genomic Response Seconds to minutesSeconds to minutes
Crosstalk Between this compound and Estrogen Signaling

This compound and estrogen signaling pathways are intricately linked and exhibit significant crosstalk. A prime example is the regulation of PR expression by estrogen. In many target tissues, estrogen, acting through ERα, is a primary inducer of PR gene expression. This sets the stage for this compound to subsequently modulate estrogen-driven effects.

Furthermore, PR can modulate ERα activity. Liganded PR can physically interact with ERα, leading to a reprogramming of ERα's genomic binding sites and altering the transcriptional response to estrogen. This interaction can result in either synergistic or antagonistic effects on gene expression, depending on the cellular context and the specific target genes involved.

Crosstalk_Signaling Estrogen Estrogen ER ERα Estrogen->ER This compound This compound PR PR This compound->PR PGR_Gene PGR Gene ER->PGR_Gene Induces Expression ER_Target_Gene ER Target Gene ER->ER_Target_Gene Regulates PR->ER Modulates Activity PR_Target_Gene PR Target Gene PR->PR_Target_Gene Regulates

Experimental Protocols

Investigating the intricacies of this compound and estrogen signaling requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Ligand-Binding Assay

Objective: To determine the binding affinity (Kd) of a ligand for its receptor.

Methodology:

  • Preparation of Receptor Source:

    • Prepare cell lysates or purified receptor protein.

  • Binding Reaction:

    • Incubate a constant amount of the receptor preparation with increasing concentrations of a radiolabeled ligand (e.g., [³H]-progesterone or [³H]-estradiol).

    • To determine non-specific binding, a parallel set of reactions is performed in the presence of a large excess of unlabeled ligand.

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound ligand from the free ligand using methods like dextran-coated charcoal, filtration, or size-exclusion chromatography.

  • Quantification:

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot specific binding versus ligand concentration and analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

Luciferase Reporter Gene Assay

Objective: To measure the transcriptional activity of this compound or estrogen receptors in response to ligand treatment.

Methodology:

  • Plasmid Constructs:

    • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of either a PRE or an ERE.

    • An expression plasmid for the receptor of interest (PR or ER), if not endogenously expressed in the cell line.

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Cell Culture and Transfection:

    • Seed cells in a multi-well plate.

    • Transfect the cells with the appropriate plasmid constructs using a suitable transfection reagent.

  • Ligand Treatment:

    • After transfection, treat the cells with various concentrations of the ligand of interest (this compound or estrogen) or vehicle control.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold induction of luciferase activity in ligand-treated cells compared to vehicle-treated cells.

Western Blot Analysis of MAPK and Akt Phosphorylation

Objective: To assess the activation of non-classical signaling pathways by this compound or estrogen.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with this compound, estrogen, or vehicle control for short time points (e.g., 0, 5, 15, 30 minutes).

  • Protein Extraction:

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of MAPK (e.g., p-ERK1/2) and Akt (e.g., p-Akt Ser473).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies against total MAPK and total Akt.

    • Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the in vivo binding of this compound or estrogen receptors to specific DNA sequences.

Methodology:

  • Cross-linking:

    • Treat cells with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for the receptor of interest (PR or ER) or a negative control IgG.

    • Use protein A/G beads to pull down the antibody-receptor-DNA complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specifically bound chromatin.

    • Elute the immunoprecipitated complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by heating.

    • Purify the DNA.

  • Analysis:

    • Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for a known target gene promoter or by next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.

Experimental_Workflow_ChIP Start Cells in Culture Crosslink 1. Cross-link with Formaldehyde Start->Crosslink Lysis 2. Cell Lysis Crosslink->Lysis Shearing 3. Chromatin Shearing (Sonication) Lysis->Shearing IP 4. Immunoprecipitation with Specific Antibody Shearing->IP Wash 5. Wash to Remove Non-specific Binding IP->Wash Elute 6. Elution Wash->Elute Reverse 7. Reverse Cross-links Elute->Reverse Purify 8. DNA Purification Reverse->Purify Analysis 9. Analysis (qPCR or ChIP-seq) Purify->Analysis

This guide provides a foundational comparison of this compound and estrogen signaling pathways. For more in-depth information, researchers are encouraged to consult the primary literature cited and adapt the provided protocols to their specific experimental systems.

References

A Comparative Guide to the Functional Differences of Progesterone Receptor Isoforms A and B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the functional distinctions between the two main isoforms of the progesterone receptor, PR-A and PR-B. Understanding these differences is critical for research into this compound signaling in physiological and pathological contexts, and for the development of targeted therapies. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of important signaling pathways and workflows.

Core Functional Distinctions: PR-A vs. PR-B

This compound receptors A (PR-A) and B (PR-B) are transcribed from a single gene but arise from different promoters, resulting in PR-A being a truncated form of PR-B, lacking the first 164 N-terminal amino acids. This structural divergence, which includes the absence of the third activation function (AF-3) in PR-A, dictates their distinct and sometimes opposing roles in mediating this compound signals.

Transcriptional Activity and Gene Regulation

PR-B generally functions as a stronger transcriptional activator than PR-A. In contrast, PR-A can act as a transcriptional repressor, not only of PR-B's activity but also that of other steroid hormone receptors. The ratio of PR-A to PR-B within a cell is a crucial determinant of its response to this compound.

A study in human breast cancer cells revealed that out of 94 this compound-regulated genes, 65 were uniquely regulated by PR-B, 4 were unique to PR-A, and 25 were regulated by both isoforms[1]. This highlights their distinct roles in gene regulation.

Table 1: Differential Regulation of Specific Genes by PR-A and PR-B in Breast Cancer Cells

GeneRegulation by Unliganded PR-ARegulation by Liganded PR-ARegulation by Unliganded PR-BRegulation by Liganded PR-BReference
uPA (urokinase Plasminogen Activator) No significant effectDown-regulation2-fold increaseDown-regulation[2]
PAI-1 (Plasminogen Activator Inhibitor-1) No significant effectInductionNo significant effectInduction[2]
AREG (Amphiregulin) Increased transcriptionIncreased transcriptionNo significant effectP4-dependent up-regulation[3]
HBEGF (Heparin-binding EGF-like growth factor) Down-regulationDown-regulationNo significant effectP4-dependent down-regulation[3]
FKBP5 No effectNo effectNo effectThis compound-induced increase
NFKB1A No effectInhibits PR-B inductionNo effectThis compound-induced increase
Cellular Functions: Proliferation and Migration

The differential actions of PR-A and PR-B extend to key cellular processes such as proliferation and migration, with significant implications for cancer biology.

In breast cancer cells, unliganded PR-B, but not PR-A, has been shown to significantly enhance cell migration. The synthetic progestin R5020 can limit this PR-B-mediated migration. Interestingly, the co-expression of PR-A can potentiate the migratory effect of PR-B.

Table 2: Quantitative Effects of PR Isoforms on Breast Cancer Cell Migration

PR Isoform StatusConditionEffect on Cell MigrationQuantitative ChangeReference
PR-B UnligandedIncreased migrationStrong increase compared to PR-negative cells
PR-A UnligandedNo significant effect-
PR-A + PR-B UnligandedPotentiated migration3-fold increase in uPA mRNA (a pro-migratory factor)
PR-B Liganded (R5020)Decreased migrationR5020 limits the unliganded PR-B effect
Interaction with Coregulators

The distinct transcriptional activities of PR-A and PR-B are, in part, governed by their differential recruitment of coactivators and corepressors. PR-B's unique N-terminal region and AF-3 are crucial for its strong interaction with coactivators like SRC-1 (Steroid Receptor Coactivator-1). Conversely, PR-A has been shown to have a higher affinity for corepressors such as SMRT (Silencing Mediator of Retinoid and Thyroid hormone receptors).

Signaling Pathways and Regulatory Mechanisms

The functional differences between PR-A and PR-B can be visualized through their distinct signaling pathways and regulatory interactions.

PR_Isoform_Structure_Function cluster_PRB This compound Receptor B (PR-B) cluster_PRA This compound Receptor A (PR-A) cluster_downstream Transcriptional Regulation PRB AF-3 (1-164) NTD (165-566) DBD (567-633) Hinge (634-680) LBD (681-933) AF-1 AF-2 Activation Strong Transcriptional Activation PRB->Activation  this compound PRA NTD (1-402) DBD (403-469) Hinge (470-516) LBD (517-769) AF-1 AF-2 PRA->PRB Inhibits Repression Transcriptional Repression PRA->Repression  this compound

Figure 1: Structural and functional overview of PR-A and PR-B isoforms.

Coregulator_Interaction PRB PR-B SRC1 SRC-1 (Coactivator) PRB->SRC1 Strong Interaction (AF-3 Dependent) PRA PR-A SMRT SMRT (Corepressor) PRA->SMRT Higher Affinity Gene_Activation Target Gene Activation SRC1->Gene_Activation Gene_Repression Target Gene Repression SMRT->Gene_Repression

Figure 2: Differential interaction of PR isoforms with coregulators.

Myometrial_Function cluster_PRB_dominant Pregnancy (PR-B Dominant) cluster_PRA_dominant Parturition (PR-A Dominant) This compound This compound PRB_action PR-B Mediated Signaling This compound->PRB_action PRA_action PR-A Mediated Signaling This compound->PRA_action Quiescence Myometrial Quiescence (Relaxation) PRB_action->Quiescence Promotes PRA_action->PRB_action Inhibits Contraction Myometrial Contraction PRA_action->Contraction Promotes

Figure 3: Opposing roles of PR-A and PR-B in the myometrium.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the functional differences between PR-A and PR-B. Specific details may need to be optimized for particular cell types and experimental conditions.

Reporter Gene Assay

This assay is used to quantify the transcriptional activity of PR-A and PR-B on a specific promoter.

Workflow:

Reporter_Gene_Assay cluster_workflow Reporter Gene Assay Workflow start 1. Co-transfect cells with: - PR-A or PR-B expression vector - Reporter plasmid (e.g., PRE-Luciferase) - Control plasmid (e.g., Renilla Luciferase) treat 2. Treat cells with this compound or vehicle control start->treat lyse 3. Lyse cells treat->lyse measure 4. Measure Firefly and Renilla luciferase activity lyse->measure analyze 5. Analyze data: Normalize Firefly to Renilla activity to determine transcriptional activation measure->analyze

Figure 4: Workflow for a dual-luciferase reporter gene assay.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T or a PR-negative breast cancer cell line) in 24-well plates.

    • Co-transfect cells with an expression vector for either PR-A or PR-B, a reporter plasmid containing this compound response elements (PREs) upstream of a luciferase gene, and a control plasmid expressing Renilla luciferase (for normalization).

  • Hormone Treatment:

    • 24 hours post-transfection, replace the medium with a medium containing this compound or vehicle control.

    • Incubate for an additional 24 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash cells with PBS and lyse them using a passive lysis buffer.

    • Measure Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold induction of luciferase activity by this compound for PR-A and PR-B relative to the vehicle control.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the binding of PR-A or PR-B to specific DNA sequences in the genome.

Protocol:

  • Cross-linking:

    • Treat cells expressing PR-A or PR-B with formaldehyde to cross-link proteins to DNA.

    • Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to PR-A or PR-B, or a control IgG.

    • Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specifically bound chromatin.

    • Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by heating.

    • Treat with RNase A and proteinase K.

    • Purify the DNA.

  • Analysis:

    • Analyze the purified DNA by qPCR using primers specific for a target gene promoter to quantify PR binding.

Co-immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with PR-A or PR-B, such as coregulators.

Protocol:

  • Cell Lysis:

    • Lyse cells expressing PR-A or PR-B with a non-denaturing lysis buffer to maintain protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to PR-A or PR-B.

    • Add protein A/G beads to capture the antibody-PR complex.

  • Washing and Elution:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., SRC-1 or SMRT).

Western Blotting (Immunoblotting)

Western blotting is used to detect and quantify the expression levels of PR-A and PR-B proteins.

Protocol:

  • Protein Extraction:

    • Lyse cells and quantify the total protein concentration.

  • SDS-PAGE:

    • Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody that specifically recognizes PR-A and/or PR-B.

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensities to determine the relative protein levels.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of target genes regulated by PR-A and PR-B.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells treated with this compound or vehicle.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • Real-Time PCR:

    • Perform real-time PCR using the cDNA, gene-specific primers for the target gene and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing the this compound-treated samples to the vehicle control.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount for accurate and reliable immunoassay results. This guide provides a comparative analysis of the cross-reactivity of progesterone antibodies with other structurally related steroid hormones, supported by experimental data from various immunoassays.

The structural similarity among steroid hormones presents a significant challenge in the development of highly specific immunoassays. Unwanted cross-reactivity can lead to falsely elevated measurements of this compound, impacting research findings and clinical assessments. This guide summarizes publicly available cross-reactivity data, details the experimental protocols for its determination, and offers a visual representation of the underlying molecular relationships.

Comparative Cross-Reactivity Data

The following tables summarize the percentage cross-reactivity of various steroid hormones with this compound antibodies in different immunoassay formats, primarily Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA). The data is compiled from manufacturer's package inserts and scientific publications.

Table 1: Cross-Reactivity in this compound ELISA Kits

Steroid HormoneAssay/Kit Manufacturer% Cross-Reactivity
This compoundAll100%
5β-Dihydrothis compoundRoche Elecsys this compound II18.2%[1][2]
11α-Hydroxythis compoundEagle Biosciences100%[3]
DeoxycorticosteroneEagle Biosciences1.7%[3]
17-Hydroxythis compoundRoche Elecsys this compound IIWeak (0.5-4.9%)[1]
Eagle Biosciences0.4%
5α-Pregnan-3,20-dioneRoche Elecsys this compound IIWeak (0.5-4.9%)
CorticosteroneDemeditec Diagnostics (RIA)3.87%
Sigma-Aldrich0.74%
Abnova0.74%
Eagle Biosciences0.3%
PregnenoloneEagle Biosciences0.2%
AndrosteroneSigma-Aldrich0.086%
Abnova0.086%
CortisoneSigma-Aldrich0.11%
Abnova0.11%
TestosteroneAbnova0.1%
EstroneSigma-Aldrich0.08%
Abnova0.08%
PrednisoloneAbnova0.075%
EstradiolSigma-Aldrich<0.01%
Abnova<0.01%
EstriolAbnova<0.024%
CholesterolSigma-Aldrich<0.08%
Abnova<0.08%

Table 2: Cross-Reactivity in this compound RIA Kits

Steroid HormoneAssay/Kit Manufacturer% Cross-Reactivity
This compoundDemeditec Diagnostics100.0%
5α-PregnanedioneDemeditec Diagnostics14.11%
5β-PregnanedioneDemeditec Diagnostics6.26%
6β-Hydroxythis compoundDemeditec Diagnostics5.16%
CorticosteroneDemeditec Diagnostics3.87%
11-DeoxycorticosteroneDemeditec Diagnostics1.56%
17α OH this compoundInstitute of Isotopes Co. Ltd.0.81% (at 700 nM)
PregnenoloneInstitute of Isotopes Co. Ltd.4.99% (at 700 nM)
DeoxicorticosteroneInstitute of Isotopes Co. Ltd.14.21% (at 700 nM)

Understanding Steroid Hormone Structures

The cross-reactivity of an antibody is fundamentally linked to the structural similarity between the target antigen (this compound) and other molecules. Steroid hormones share a common four-ring carbon skeleton, with minor variations in functional groups determining their specific biological activity.

G cluster_steroids Core Steroid Structure This compound This compound Pregnenolone Pregnenolone This compound->Pregnenolone Precursor Testosterone Testosterone This compound->Testosterone Metabolic Pathway Cortisol Cortisol This compound->Cortisol Metabolic Pathway Estradiol Estradiol Testosterone->Estradiol Aromatization

Figure 1. Simplified relationship between this compound and other key steroid hormones.

Experimental Protocols for Determining Cross-Reactivity

The standard method for assessing antibody cross-reactivity is through competitive immunoassays, such as ELISA or RIA. The general principle involves measuring the displacement of a labeled this compound tracer by the cross-reacting compound.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the key steps for determining the cross-reactivity of a specific steroid hormone in a competitive this compound ELISA.

Materials:

  • Microtiter plate pre-coated with anti-progesterone antibody

  • This compound standards of known concentrations

  • This compound-enzyme (e.g., HRP) conjugate

  • The steroid hormone to be tested for cross-reactivity (cross-reactant)

  • Assay buffer

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the this compound standard and the cross-reactant in assay buffer.

  • Assay Setup: Add a fixed amount of this compound-enzyme conjugate to each well of the microtiter plate, along with either the this compound standard, the cross-reactant, or the sample.

  • Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 60 minutes at room temperature) to allow for competitive binding.

  • Washing: Wash the plate multiple times with wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate for a specified time (e.g., 15-20 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of this compound or cross-reactant in the sample.

  • Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Calculation of Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (Concentration of this compound at 50% displacement / Concentration of Cross-Reactant at 50% displacement) x 100

    The 50% displacement point is determined from the respective standard curves.

G cluster_workflow Cross-Reactivity ELISA Workflow A Prepare this compound and Cross-Reactant Standard Curves B Add Standards/Samples, This compound-HRP Conjugate to Antibody-Coated Plate A->B C Incubate (Competitive Binding) B->C D Wash Plate C->D E Add Substrate (Color Development) D->E F Stop Reaction E->F G Read Absorbance F->G H Calculate % Cross-Reactivity G->H

Figure 2. Experimental workflow for determining antibody cross-reactivity using competitive ELISA.

Radioimmunoassay (RIA) Protocol for Cross-Reactivity Assessment

Similar to ELISA, a competitive RIA can be used to determine cross-reactivity. The primary difference is the use of a radiolabeled tracer (e.g., ¹²⁵I-labeled this compound).

Materials:

  • Antibody-coated tubes (specific for this compound)

  • This compound standards of known concentrations

  • ¹²⁵I-labeled this compound tracer

  • The steroid hormone to be tested for cross-reactivity

  • Assay buffer

  • Gamma counter

Procedure:

  • Assay Setup: Pipette standards, controls, or samples into the antibody-coated tubes.

  • Tracer Addition: Add a fixed amount of ¹²⁵I-labeled this compound tracer to each tube.

  • Incubation: Incubate the tubes for a specified time (e.g., 1 hour at room temperature with shaking) to allow for competitive binding between the unlabeled this compound (or cross-reactant) and the radiolabeled tracer for the antibody binding sites.

  • Separation of Bound and Free Tracer: Aspirate the contents of the tubes to remove the unbound tracer. In some protocols, a second antibody or a solid-phase separation method is used.

  • Counting: Measure the radioactivity of the bound tracer in each tube using a gamma counter. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled this compound or cross-reactant.

  • Calculation of Cross-Reactivity: The percent cross-reactivity is calculated using a similar formula as in the ELISA method, based on the concentrations required to achieve 50% displacement of the radiolabeled tracer.

Conclusion

The data presented in this guide highlights the importance of considering potential cross-reactivity when selecting and utilizing this compound antibodies in immunoassays. While many commercially available kits demonstrate high specificity, significant cross-reactivity can occur with certain structurally similar steroids. Researchers must carefully review the cross-reactivity data provided by the manufacturer and, if necessary, perform their own validation experiments, particularly when analyzing samples that may contain high concentrations of potentially interfering steroids. For applications requiring the highest level of specificity, alternative methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) should be considered.

References

comparing the effects of progesterone in 2D vs. 3D cell culture models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The shift from traditional two-dimensional (2D) monolayer cell cultures to three-dimensional (3D) models that more accurately mimic the in vivo environment represents a significant advancement in preclinical research. This guide provides a comprehensive comparison of the effects of progesterone, a key steroid hormone, in these two culture systems. Understanding these differences is crucial for accurately predicting cellular responses to hormonal therapies and for the development of more effective cancer treatments.

Key Differences in Cellular Response to this compound

Cells cultured in 3D spheroids or organoids exhibit distinct morphological and physiological characteristics compared to their 2D counterparts, leading to differential responses to this compound.[1][2] Generally, 3D cultures demonstrate increased resistance to therapeutic agents.[3][4][5] This is attributed to factors such as altered cell-cell and cell-extracellular matrix (ECM) interactions, the formation of nutrient and oxygen gradients, and differential gene expression.

Morphological and Proliferative Changes

In 2D cultures, cells grow as a monolayer on a flat surface, leading to an artificial apical-basal polarity. In contrast, 3D models allow cells to form structures that resemble native tissue, with complex cell-cell interactions and more physiologically relevant morphology. For instance, uterine leiomyoma cells treated with this compound in 2D culture become more elongated and exhibit increased cellular crowding, indicative of proliferation.

The proliferative response to this compound also differs significantly between the two models. While this compound generally stimulates proliferation in 2D cultures of hormone-responsive cells, this effect can be attenuated in 3D models. This is due to the structural organization of 3D spheroids, where only the outer layer of cells may be actively proliferating, while inner cells can become quiescent or even necrotic due to limited access to nutrients and oxygen.

Gene Expression and Signaling Pathways

The three-dimensional architecture of 3D cultures profoundly influences gene expression profiles in response to this compound. Studies have shown that the expression of genes related to cell survival, drug resistance, and key signaling pathways are altered in 3D models compared to 2D monolayers.

This compound exerts its effects through the activation of various signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways, which are crucial regulators of cell proliferation, survival, and apoptosis. In 2D cultures, this compound has been shown to activate these pathways, leading to increased cell growth. However, the signaling dynamics can be rewired in 3D cultures, potentially contributing to the observed differences in this compound response.

Quantitative Comparison of this compound Effects

The following tables summarize the quantitative data on the effects of this compound in 2D versus 3D cell culture models, synthesized from multiple studies.

Parameter2D Cell Culture3D Cell Culture / Tissue ExplantKey Findings & Citations
Cell Proliferation This compound (10 nM) significantly increased the number of U373 and D54 astrocytoma cells.Higher concentrations of some drugs are needed to inhibit proliferation in 3D cultures compared to 2D.This compound generally stimulates proliferation in 2D. 3D models often show reduced proliferation in the core of spheroids.
Apoptosis High doses of this compound decreased early apoptosis of leiomyoma cells.3D culture environments can be anti-apoptotic.This compound can have anti-apoptotic effects, which may be enhanced in the more physiologically relevant 3D environment.
Drug Sensitivity (General) More sensitive to chemotherapeutic agents (e.g., epirubicin, cisplatin, docetaxel).Significantly higher IC50 values for various anticancer drugs.3D cultures are consistently more resistant to a variety of drugs, suggesting a similar trend would be observed with hormonal agents like this compound.
Gene/Protein2D Cell Culture3D Cell CultureKey Findings & Citations
This compound Receptor (PR) Expression can be modulated by hormones.Expression patterns can differ, potentially affecting responsiveness to this compound.Understanding PR expression is key to interpreting this compound effects.
Ki67 (Proliferation Marker) High doses of this compound increased Ki67 mRNA expression in leiomyoma cells.Fewer Ki-67 positive cells observed in the inner core of 3D spheroids.Proliferation gradients are a key feature of 3D models.
AKT/pAKT Increased expression in 3D cultures of BT474, HCC1954, and EFM192A breast cancer cells.Increased expression compared to 2D.The PI3K/AKT pathway is a critical mediator of this compound signaling and is influenced by the culture environment.
ERK/pERK Increased Erk expression in 3D cultures of BT474, HCC1954, and EFM192A breast cancer cells.Increased expression compared to 2D.The MAPK/ERK pathway is another key signaling node affected by culture dimensionality.
Drug Efflux Pumps (e.g., PGP) Lower expression.Increased expression in 3D cultures of BT474, HCC1954, and EFM192A cells.Increased drug efflux is a mechanism of resistance in 3D models.

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are representative protocols for treating cells with this compound in both 2D and 3D culture systems.

This compound Treatment in 2D Cell Culture

This protocol is adapted for the treatment of adherent cell lines in a monolayer.

  • Cell Seeding: Plate cells in a suitable culture vessel (e.g., 96-well plate for viability assays, larger flasks for protein or RNA extraction) at a density that allows for logarithmic growth during the experiment.

  • Cell Attachment: Allow cells to adhere and grow for 24-48 hours in standard growth medium.

  • Hormone Deprivation (Optional but Recommended): To reduce the influence of hormones present in fetal bovine serum (FBS), switch to a phenol red-free medium containing charcoal-stripped FBS for 24 hours prior to treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Further dilute the stock solution in a serum-free or low-serum medium to achieve the desired final concentrations.

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Analysis: Following incubation, perform the desired assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), RNA extraction for gene expression analysis, or protein lysis for Western blotting.

This compound Treatment in 3D Spheroid Culture

This protocol outlines the treatment of cells grown as spheroids.

  • Spheroid Formation: Generate spheroids using a suitable method, such as ultra-low attachment plates, hanging drop cultures, or embedding in an extracellular matrix like Matrigel. Seed the desired number of cells per well or drop and allow spheroids to form over 2-4 days.

  • Medium Change and Hormone Deprivation: Carefully replace the medium with phenol red-free medium containing charcoal-stripped FBS and incubate for 24 hours.

  • This compound Preparation: Prepare this compound dilutions as described for the 2D protocol.

  • Treatment: Gently remove half of the medium from each well and replace it with an equal volume of the medium containing 2x the final concentration of this compound or vehicle control. This method avoids disturbing the spheroids.

  • Incubation: Incubate the spheroids for the desired treatment duration.

  • Analysis:

    • Viability: Use 3D-specific viability assays (e.g., CellTiter-Glo 3D) that can penetrate the spheroid.

    • Size/Morphology: Image the spheroids at regular intervals to monitor changes in size and morphology.

    • Gene/Protein Expression: Harvest spheroids, dissociate them into single cells if necessary, and proceed with RNA or protein extraction.

Visualizing this compound Signaling and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

Progesterone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Membrane this compound Receptor (mPR) RAS Ras Receptor->RAS Non-genomic signaling This compound This compound This compound->Receptor PGR This compound Receptor (PR-A / PR-B) This compound->PGR PI3K PI3K PGR->PI3K PGR_dimer PR Dimer PGR->PGR_dimer Dimerization AKT AKT PI3K->AKT Cell_Survival Cell_Survival AKT->Cell_Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Target Gene Expression ERK->Gene_Expression DNA DNA (this compound Response Element) PGR_dimer->DNA DNA->Gene_Expression Transcription Cell_Response Cell Proliferation, Differentiation, Apoptosis

Caption: this compound signaling pathway involving both genomic and non-genomic actions.

Experimental_Workflow cluster_2D 2D Culture Model cluster_3D 3D Culture Model 2D_Seed Seed Cells in Monolayer 2D_Treat Treat with This compound 2D_Seed->2D_Treat 2D_Analyze Analyze: - Proliferation (MTT) - Gene Expression (qPCR) - Protein (Western Blot) 2D_Treat->2D_Analyze Comparison Comparative Analysis of This compound Effects 2D_Analyze->Comparison 3D_Seed Seed Cells for Spheroid Formation 3D_Treat Treat with This compound 3D_Seed->3D_Treat 3D_Analyze Analyze: - Spheroid Size/Viability - Gene Expression (qPCR) - Protein (Western Blot) 3D_Treat->3D_Analyze 3D_Analyze->Comparison Start Start Start->2D_Seed Start->3D_Seed

Caption: Workflow for comparing this compound effects in 2D and 3D cell culture.

Logical_Relationship cluster_characteristics Model Characteristics 2D_Culture 2D Monolayer Culture 2D_Char - Unrestricted nutrient access - Artificial polarity - High proliferation rate 2D_Culture->2D_Char 3D_Culture 3D Spheroid Culture 3D_Char - Nutrient/oxygen gradients - Cell-cell/cell-ECM interactions - Lower overall proliferation 3D_Culture->3D_Char InVivo In Vivo Tumor Microenvironment Increased_Sensitivity Higher Sensitivity to This compound Effects 2D_Char->Increased_Sensitivity Leads to Increased_Resistance More In Vivo-like Resistance to this compound 3D_Char->Increased_Resistance Leads to Increased_Resistance->InVivo Better correlation with

Caption: Logical relationship between culture models and this compound response.

Conclusion

The choice of cell culture model has a profound impact on the observed effects of this compound. While 2D cultures offer simplicity and high-throughput capabilities, 3D models provide a more physiologically relevant context, revealing crucial aspects of drug resistance and cellular heterogeneity. For research aimed at translating findings to the clinical setting, particularly in the context of hormone-driven cancers, the adoption of 3D cell culture models is paramount for obtaining more predictive and clinically relevant data. This guide underscores the importance of selecting the appropriate model system to accurately investigate the complex roles of this compound in health and disease.

References

Progesterone's Dichotomous Role in Breast Cancer: A Comparative Analysis of its Effects on Common Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of experimental data reveals the strikingly differential effects of progesterone on various breast cancer cell lines, underscoring the hormone's complex and context-dependent role in breast cancer progression. This guide synthesizes findings on this compound's impact on cell proliferation, apoptosis, and gene expression in the widely studied MCF-7, T47D, and MDA-MB-231 cell lines, providing researchers, scientists, and drug development professionals with a valuable comparative resource.

The response of breast cancer cells to this compound is largely dictated by the presence and relative expression of this compound receptor (PR) isoforms, PR-A and PR-B.[1][2] In general, this compound exhibits anti-proliferative and pro-apoptotic effects in PR-positive cell lines like T47D, while its influence on PR-low MCF-7 cells is more nuanced, and it has minimal direct effect on PR-negative MDA-MB-231 cells without genetic modification.

Comparative Analysis of this compound's Effects

The following tables summarize the quantitative effects of this compound on cell proliferation and apoptosis in MCF-7, T47D, and MDA-MB-231 breast cancer cell lines, based on published experimental data.

Table 1: Effect of this compound on Breast Cancer Cell Proliferation

Cell LineThis compound Receptor StatusThis compound ConcentrationTreatment DurationEffect on ProliferationReference
MCF-7 ERα+, PR low10⁻⁶ M5 daysIncreased cell viability[3]
100 nM4 daysSignificant growth inhibition[4]
T47D ERα+, PR high10 µM72 hoursUp to 90% inhibition
10nM+-Inhibits proliferation
MDA-MB-231 ERα-, PR-1 µM, 10 µM72 hoursNo significant effect
(PR-transfected)10⁻¹² - 10⁻⁶ M-Dose-dependent inhibition

Table 2: this compound-Induced Apoptosis in Breast Cancer Cell Lines

Cell LineThis compound ConcentrationTreatment DurationPercentage of Apoptotic CellsReference
MCF-7 Not specified24, 48, 72 hoursLess significant chromatin condensation and apoptosis
T47D 10 µM24 hours43%
10 µM72 hours48%
MDA-MB-231 Not applicable--

Key Gene Expression Changes Induced by this compound

This compound treatment leads to significant alterations in the expression of genes pivotal to cell cycle regulation and apoptosis. In PR-positive T47D cells, this compound has been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the tumor suppressor p53. In MCF-7 cells, this compound can induce the expression of cyclin G1, a protein involved in cell cycle control.

Signaling Pathways and Experimental Workflows

The differential responses to this compound are mediated by distinct signaling pathways. In PR-positive cells, this compound can modulate the MAPK/ERK pathway. The following diagrams illustrate a generalized signaling pathway for this compound action and a typical experimental workflow for assessing its effects on cell viability.

Progesterone_Signaling This compound Signaling Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR This compound Receptor This compound->PR PR_dimer PR Dimerization & Translocation PR->PR_dimer Binding PRE This compound Response Element PR_dimer->PRE Binding Gene_Expression Altered Gene Expression (e.g., Bcl-2, p53) PRE->Gene_Expression Transcription Cellular_Response Cellular Response (Proliferation/Apoptosis) Gene_Expression->Cellular_Response

Caption: Generalized this compound signaling pathway in PR-positive cells.

Experimental_Workflow Experimental Workflow for Cell Viability Assay Cell_Culture 1. Cell Culture (MCF-7, T47D, MDA-MB-231) Progesterone_Treatment 2. This compound Treatment (Varying concentrations and durations) Cell_Culture->Progesterone_Treatment MTT_Assay 3. MTT Assay Progesterone_Treatment->MTT_Assay Data_Analysis 4. Data Analysis (Measure absorbance at 570 nm) MTT_Assay->Data_Analysis Results 5. Results (Determine cell viability) Data_Analysis->Results

Caption: Workflow for assessing this compound's effect on cell viability.

Detailed Experimental Protocols

Cell Culture
  • MCF-7 and T47D Cells: These cells are typically cultured in Eagle's Minimum Essential Medium (EMEM) or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and sometimes insulin.

  • MDA-MB-231 Cells: This cell line is commonly grown in Leibovitz's L-15 medium or DMEM, supplemented with 10% FBS and penicillin/streptomycin.

  • General Conditions: All cell lines are maintained in a humidified incubator at 37°C with 5% CO2 (for EMEM, RPMI, and DMEM) or in a non-CO2 incubator (for L-15).

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Add various concentrations of this compound to the wells and incubate for the desired time period.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: After this compound treatment, collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic or necrotic cells are both Annexin V and PI positive.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is used to quantify the expression levels of specific genes.

  • RNA Isolation: Extract total RNA from this compound-treated and control cells using a suitable RNA isolation kit.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and primers (oligo(dT)s, random primers, or gene-specific primers).

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target gene and a reference gene (e.g., GAPDH or β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target gene, often using the ΔΔCt method.

References

A Comparative Guide to the Transcriptional Activity of Progesterone Receptor Isoforms: PR-A vs. PR-B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The progesterone receptor (PR), a key mediator of this compound signaling, exists primarily as two isoforms, PR-A and PR-B, which are transcribed from a single gene.[1] Despite their largely identical structure, these isoforms exhibit distinct transcriptional activities, leading to different physiological and pathological outcomes.[2][3] This guide provides an objective comparison of the transcriptional activities of PR-A and PR-B, supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of their differential functions.

Structural and Functional Overview

PR-B is the full-length receptor, while PR-A is a truncated form, lacking the N-terminal 164 amino acids.[1] This N-terminal region in PR-B contains a unique transactivation function 3 (AF3) that is absent in PR-A.[4] This structural difference is a key determinant of their distinct transcriptional activities. While both isoforms can form homodimers and heterodimers, their transcriptional outputs vary significantly, influencing diverse cellular processes from proliferation to inflammation.

Quantitative Comparison of Transcriptional Activity

The differential transcriptional activities of PR-A and PR-B have been quantified through various experimental approaches, including gene expression profiling and chromatin immunoprecipitation followed by sequencing (ChIP-seq). The data consistently demonstrate that PR-A and PR-B regulate both unique and overlapping sets of genes.

Experimental ApproachCell LineTotal Progestin-Regulated GenesGenes Regulated by Both PR-A and PR-BGenes Regulated by PR-A OnlyGenes Regulated by PR-B OnlyReference
Gene Expression Profiling (Microarray) T47D3372583229
ChIP-seq T47D22,785 binding sites4,48010,5207,785

Signaling Pathways

PR-A and PR-B can initiate both genomic and non-genomic signaling pathways. The classical genomic pathway involves the binding of the this compound-liganded receptor to this compound response elements (PREs) in the DNA, leading to the regulation of target gene transcription. Non-genomic signaling is more rapid and involves the activation of cytoplasmic signaling cascades.

This compound Receptor Signaling Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_complex PR-HSP Complex This compound->PR_complex Binds SRC_MAPK c-Src/MAPK Pathway This compound->SRC_MAPK Activates (Non-genomic) PR PR-A or PR-B PR_complex->PR HSP Dissociation Dimer PR Dimer PR->Dimer Dimerization PRE PRE Dimer->PRE Binds cluster_nucleus cluster_nucleus Dimer->cluster_nucleus Transcription Gene Transcription PRE->Transcription Regulates

Figure 1: Simplified this compound Receptor Signaling Pathways.

Experimental Workflows and Protocols

Accurate assessment of the transcriptional activity of PR isoforms relies on robust experimental design and execution. Below are generalized workflows and protocols for two key techniques: the Luciferase Reporter Assay and Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Luciferase Reporter Assay Workflow

This assay quantifies the ability of PR-A or PR-B to activate transcription from a specific promoter containing PREs linked to a luciferase reporter gene.

Luciferase Reporter Assay Workflow cluster_prep Preparation cluster_transfection Transfection cluster_treatment Treatment & Lysis cluster_detection Detection & Analysis Cell_Culture Cell Culture (e.g., PR-negative cells) Transfection Co-transfection of Plasmids Cell_Culture->Transfection Plasmid_Prep Plasmid Preparation (PR-A, PR-B expression vectors & PRE-Luciferase reporter) Plasmid_Prep->Transfection Hormone_Treatment This compound/Agonist Treatment Transfection->Hormone_Treatment Cell_Lysis Cell Lysis Hormone_Treatment->Cell_Lysis Luciferase_Assay Luciferase Activity Measurement Cell_Lysis->Luciferase_Assay Data_Analysis Data Analysis (Normalization & Comparison) Luciferase_Assay->Data_Analysis

Figure 2: Workflow for Luciferase Reporter Assay.

Detailed Protocol: Dual-Luciferase Reporter Assay

  • Cell Culture and Plating:

    • Culture PR-negative cells (e.g., MDA-MB-231) in appropriate media.

    • Seed cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • For each well, prepare a transfection mix containing:

      • Expression vector for either PR-A or PR-B.

      • PRE-luciferase reporter vector (containing firefly luciferase).

      • A control vector expressing Renilla luciferase (for normalization of transfection efficiency).

    • Use a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate cells with the transfection mix for 24 hours.

  • Hormone Treatment:

    • Replace the transfection media with fresh media containing either vehicle control or the desired concentration of this compound or a synthetic progestin (e.g., R5020).

    • Incubate for an additional 24 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash cells with PBS and lyse them using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold induction of luciferase activity by dividing the normalized values of hormone-treated samples by the normalized values of vehicle-treated samples.

    • Compare the fold induction between cells expressing PR-A and PR-B.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) Workflow

ChIP-seq identifies the genome-wide binding sites of PR-A and PR-B, providing insights into their direct target genes.

ChIP-seq Workflow cluster_chip Chromatin Immunoprecipitation cluster_seq Sequencing & Analysis Crosslinking Crosslink Proteins to DNA Chromatin_Shearing Shear Chromatin Crosslinking->Chromatin_Shearing Immunoprecipitation Immunoprecipitate with PR-A or PR-B specific antibody Chromatin_Shearing->Immunoprecipitation Reverse_Crosslinking Reverse Crosslinks & Purify DNA Immunoprecipitation->Reverse_Crosslinking Library_Prep Prepare Sequencing Library Reverse_Crosslinking->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (Peak Calling, Motif Analysis) Sequencing->Data_Analysis

Figure 3: Workflow for ChIP-seq.

Detailed Protocol: ChIP-seq

  • Cell Culture and Treatment:

    • Culture cells expressing either PR-A or PR-B (e.g., T47D cells with stable expression).

    • Treat cells with this compound or vehicle control for a specified time (e.g., 1 hour).

  • Cross-linking and Chromatin Preparation:

    • Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

    • Harvest cells, lyse them, and isolate the nuclei.

    • Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to either PR-A or PR-B. It is crucial to use a ChIP-validated antibody that recognizes the specific isoform.

    • Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Reverse Cross-linking and DNA Purification:

    • Elute the chromatin from the beads and reverse the cross-links by heating.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a commercial kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified ChIP DNA according to the instructions of the sequencing platform (e.g., Illumina).

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Use peak-calling algorithms to identify regions of significant enrichment (binding sites).

    • Perform motif analysis to identify the DNA sequences recognized by the receptor.

    • Compare the binding profiles of PR-A and PR-B to identify unique and common target sites.

Conclusion

The this compound receptor isoforms, PR-A and PR-B, despite their high degree of similarity, are functionally distinct transcription factors. PR-B generally acts as a stronger transcriptional activator for a larger set of genes compared to PR-A. Conversely, PR-A can act as a repressor of PR-B activity and the activity of other steroid hormone receptors. The differential gene regulation by these isoforms has significant implications for both normal physiology and diseases such as breast cancer. Understanding their distinct transcriptional activities is crucial for the development of targeted therapies that can selectively modulate the activity of a specific isoform. The experimental approaches and protocols outlined in this guide provide a framework for researchers to further investigate the nuanced roles of PR-A and PR-B in various biological contexts.

References

Progesterone vs. Dydrogesterone: A Comparative Analysis of Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of natural progesterone and its synthetic analogue, dydrogesterone, on gene expression. The information presented is collated from experimental data to assist researchers and professionals in the fields of reproductive medicine, endocrinology, and drug development in understanding the nuanced impacts of these two progestogens at the molecular level.

Executive Summary

This compound and dydrogesterone are both crucial in various physiological processes, primarily acting through the this compound receptor (PR) to modulate gene expression.[1][2][3] While both compounds are effective in clinical applications requiring progestogenic support, their distinct molecular structures and metabolic pathways can lead to differential effects on the transcriptome. Recent high-throughput sequencing studies have begun to elucidate these differences, providing a clearer picture of their respective mechanisms of action. This guide summarizes the key findings from a pivotal study that directly compared the endometrial transcriptomic signatures following administration of oral dydrogesterone and micronized vaginal this compound.

Comparative Gene Expression Analysis

A significant study involving a double-blind, crossover design provided a head-to-head comparison of the effects of oral dydrogesterone (O-DYD) and micronized vaginal this compound (MVP) on the endometrial transcriptome of oocyte donors.[4] The key findings from the RNA-sequencing analysis are summarized below.

Table 1: Summary of Endometrial Gene Expression Analysis [4]

FeatureOral Dydrogesterone (O-DYD) GroupMicronized Vaginal this compound (MVP) GroupKey Finding
Differentially Expressed Genes No significant differentially expressed genes were identified when compared to the MVP group.No significant differentially expressed genes were identified when compared to the O-DYD group.The study concluded that at the transcriptomic level, the endometrium shows a similar signature following treatment with either O-DYD or MVP.
Transcriptomic Variability The average Euclidean distance between samples was significantly lower (12.1).The average Euclidean distance between samples was higher (18.8).This suggests a more consistent and less variable endometrial response to oral dydrogesterone compared to micronized vaginal this compound.

Signaling Pathways and Mechanism of Action

Both this compound and dydrogesterone exert their effects primarily by binding to and activating this compound receptors (PRs), which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex translocates to the nucleus and binds to this compound response elements (PREs) on the DNA, thereby regulating the transcription of target genes.

Dydrogesterone is a retro-progesterone with a three-dimensional structure that is highly selective for the this compound receptor, exhibiting potent progestogenic activity with negligible affinity for androgen, glucocorticoid, or mineralocorticoid receptors. This high selectivity is a key differentiator from some other synthetic progestins.

The signaling cascade initiated by this compound and dydrogesterone binding to the PR is illustrated below.

Caption: this compound/Dydrogesterone Signaling Pathway.

Experimental Protocols

The following is a summary of the experimental methodology used in the comparative transcriptomic study.

Study Design: A prospective, randomized, double-blind, double-dummy, two-arm crossover study was conducted with oocyte donors.

Participants: Healthy oocyte donors under 35 years of age with regular menstrual cycles.

Intervention: Participants underwent two ovarian stimulation cycles. In each cycle, following oocyte retrieval, they received either:

  • Group 1: Oral dydrogesterone (10 mg, three times daily) and a placebo for micronized vaginal this compound.

  • Group 2: Micronized vaginal this compound (200 mg, three times daily) and a placebo for oral dydrogesterone.

Sample Collection: Endometrial biopsies were collected on the eighth day of luteal phase support.

Gene Expression Analysis Workflow:

GeneExpressionWorkflow A Endometrial Biopsy Collection B RNA Isolation A->B C RNA Quality Control (e.g., RIN assessment) B->C D Library Preparation (e.g., poly(A) selection) C->D E RNA Sequencing (e.g., Illumina platform) D->E F Data Quality Control (e.g., FastQC) E->F G Read Alignment (to human genome) F->G H Gene Expression Quantification G->H I Differential Expression Analysis H->I J Downstream Analysis (e.g., Pathway Analysis) I->J

Caption: Experimental Workflow for Gene Expression Analysis.

Data Analysis:

  • RNA Sequencing: Endometrial RNA was extracted and subjected to sequencing.

  • Differential Gene Expression Analysis: The transcriptomic profiles of endometrial samples from both treatment groups were compared to identify genes with statistically significant differences in expression levels.

  • Histological Assessment: Endometrial biopsies were also evaluated for histological dating according to Noyes criteria.

Conclusion

The available evidence from a direct comparative transcriptomic study suggests that oral dydrogesterone and micronized vaginal this compound result in a similar endometrial gene expression signature. This molecular-level finding is consistent with clinical studies that have shown comparable efficacy between the two compounds for luteal phase support in assisted reproductive technology cycles. However, the observation of lower inter-sample variability with oral dydrogesterone may indicate a more uniform endometrial response, a factor that could be of interest in clinical settings aiming for consistent outcomes.

Future research involving larger cohorts and different patient populations will be valuable in further delineating the subtle differences in the molecular and clinical effects of this compound and dydrogesterone.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Progesterone Disposal Procedures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. Progesterone, a hormone classified as a reproductive toxin and potential carcinogen, requires specific handling and disposal protocols to mitigate risks to both personnel and the environment.[1] Adherence to these procedures is not only a matter of safety but also of regulatory compliance.

Immediate Safety and Handling Protocols

Before commencing any work with this compound, it is imperative to be familiar with its hazard profile. This compound is an irritant to the eyes, skin, and respiratory tract, and chronic exposure may have adverse reproductive and carcinogenic effects.[1] Therefore, all handling of this compound, particularly in its solid or crystalline form, should be conducted within a chemical fume hood to prevent inhalation.[1]

Appropriate Personal Protective Equipment (PPE) is mandatory and includes:

  • Protective gloves

  • Protective clothing

  • Eye and face protection[2][3]

Should any laboratory equipment or surfaces come into contact with this compound, they must be decontaminated or disposed of as hazardous waste. Non-porous materials like glassware can be decontaminated by soaking in a bleach solution for 24 hours or by rinsing with a suitable solvent such as ethanol or acetone, with the solvent rinse collected as hazardous waste.

Step-by-Step Disposal Plan

This compound waste must be managed as hazardous chemical waste. It is crucial to follow a stringent disposal protocol to prevent environmental contamination and ensure compliance with local, regional, and national regulations.

1. Waste Segregation and Identification:

  • Designate a specific, clearly labeled hazardous waste container for this compound and any contaminated materials (e.g., gloves, absorbent pads, pipette tips).

  • Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed.

2. Containerization:

  • Use a leak-proof, sealable container compatible with this compound.

  • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the relevant hazard symbols (e.g., health hazard, environmental hazard).

3. Disposal of Contaminated Materials:

  • All disposable items that have come into contact with this compound are to be considered hazardous waste and placed in the designated container.

4. Final Disposal:

  • The primary and recommended method for the disposal of this compound waste is through a licensed professional waste disposal service or an approved hazardous waste disposal facility.

  • Do not dispose of this compound down the drain or in regular trash. This is to avoid contamination of water systems, as the long-term effects on aquatic life are a concern.

Summary of this compound Disposal Logistics

Disposal MethodKey Logistical RequirementsSafety Considerations
Licensed Hazardous Waste Disposal - Engagement of a certified environmental waste management contractor.- Proper documentation and adherence to institutional and regulatory requirements.- Highest level of safety and compliance.- Ensures proper handling and treatment of hazardous material.
Decontamination of Reusable Labware - Soaking in bleach solution (for non-porous items) or rinsing with a compatible solvent (e.g., ethanol, acetone).- Collection of solvent rinse as hazardous waste.- Must be performed in a well-ventilated area, preferably a fume hood.- Requires appropriate PPE to avoid exposure.
Incineration (via waste disposal service) - Dissolving or mixing the material with a combustible solvent before burning in a chemical incinerator.- To be carried out only by licensed professionals in a controlled environment.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

ProgesteroneDisposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe segregate Segregate this compound Waste (Solid, Liquid, Contaminated Materials) ppe->segregate container Place in a Labeled, Leak-Proof Hazardous Waste Container segregate->container decontaminate Decontaminate Reusable Labware (e.g., Bleach Soak, Solvent Rinse) segregate->decontaminate If labware is reusable disposal_service Arrange for Pickup by a Licensed Waste Disposal Service container->disposal_service collect_rinse Collect Solvent Rinse as Hazardous Waste decontaminate->collect_rinse If solvent is used decontaminate->disposal_service After decontamination collect_rinse->container end Disposal Complete disposal_service->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting their personnel and the environment while maintaining regulatory compliance.

References

Safeguarding Health: A Comprehensive Guide to Handling Progesterone in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of progesterone, a hormone classified as a reproductive toxin for both men and women and a potential carcinogen.[1] Adherence to these protocols is critical to minimize exposure and ensure safe disposal.

Key Physical and Chemical Properties

A clear understanding of the substance's properties is the first step in safe handling.

PropertyValue
CAS Number 57-83-0
Molecular Formula C₂₁H₃₀O₂
Molecular Weight 314.46 g/mol
Form Solid
Occupational Exposure Limits (OSHA/NIOSH) Not established
Hazard Identification and Personal Protective Equipment (PPE)

This compound is identified as a hazardous substance with the following classifications:

  • Carcinogenicity: May cause cancer.[2]

  • Reproductive Toxicity: May damage fertility or the unborn child and may cause harm to breast-fed children.[2]

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategoryRequired Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile). Consider double gloving.[2]
Eye Protection Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashing.[2]
Skin and Body Protection A laboratory coat or work uniform is required. For tasks with a higher risk of exposure, additional protective garments such as sleevelets, aprons, or disposable suits should be used to prevent skin contact.
Respiratory Protection When handling the solid/crystalline form of this compound, a NIOSH/MSHA approved respirator (e.g., N-95) is necessary if a chemical fume hood is not available.

Experimental Protocols for Safe Handling

A systematic approach to handling this compound is crucial to prevent contamination and exposure.

Preparation and Handling of this compound
  • Engineering Controls : All work involving the weighing and handling of solid or crystalline this compound must be conducted in a certified chemical fume hood to prevent inhalation. If a fume hood is not available, appropriate respiratory protection is mandatory.

  • Work Surface : Always work over disposable absorbent benchtop spill pads to contain any potential spills.

  • Ventilation : Ensure adequate ventilation in the laboratory, especially in confined areas.

  • Avoiding Contamination : Do not eat, drink, or smoke in areas where this compound is handled.

Administration (Example: Injection)
  • Syringe Safety : To minimize the risk of accidental injection, use syringes and IV sets with Luer-Lok™ fittings for the preparation and administration of this compound solutions.

  • Immediate Disposal : Dispose of the empty, uncapped needle and syringe directly into a designated sharps container immediately after use.

Decontamination
  • Surfaces and Equipment : Any laboratory equipment or surfaces that have come into contact with this compound must be decontaminated. This can be achieved by wiping them down with soap and water, followed by a thorough rinse.

  • Non-Porous Materials : For non-porous items like glassware, soak them in a bleach solution for 24 hours to ensure complete decontamination.

Operational and Disposal Plans

Proper waste management is a critical component of laboratory safety when handling hazardous chemicals like this compound.

Waste Segregation and Collection
  • Solid Waste : All disposable materials that have come into contact with this compound, such as gloves, absorbent pads, and paper towels used for cleaning, should be collected in designated yellow waste bags for hazardous chemical waste.

  • Liquid Waste : All residual liquid this compound solutions must be collected for disposal as hazardous chemical waste. Do not pour this compound solutions down the drain.

  • Sharps : All needles and syringes must be disposed of in a designated sharps container.

Disposal Procedures
  • Labeling : Ensure all waste containers are clearly labeled with the contents.

  • Licensed Disposal : Arrange for the disposal of hazardous waste through a licensed and approved waste disposal company.

  • Regulatory Compliance : All disposal activities must be in accordance with local, regional, and national environmental regulations.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations when working with this compound, from initial preparation to final disposal, to ensure a safe and compliant process.

Progesterone_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_exp Experimentation cluster_decon Decontamination cluster_disposal Disposal A Don PPE B Prepare Work Area (Fume Hood, Absorbent Pads) A->B C Weigh/Prepare this compound B->C D Conduct Experiment C->D E Decontaminate Surfaces and Equipment D->E F Segregate Contaminated Waste E->F G Dispose of Sharps F->G H Dispose of Solid/Liquid Hazardous Waste F->H I Remove PPE G->I H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

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